molecular formula C9H12BNO3 B1290100 (4-(Acetamidomethyl)phenyl)boronic acid CAS No. 850568-41-1

(4-(Acetamidomethyl)phenyl)boronic acid

Cat. No.: B1290100
CAS No.: 850568-41-1
M. Wt: 193.01 g/mol
InChI Key: ZMJVNKSOLIUBKO-UHFFFAOYSA-N
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Description

(4-(Acetamidomethyl)phenyl)boronic acid is a useful research compound. Its molecular formula is C9H12BNO3 and its molecular weight is 193.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[4-(acetamidomethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H12BNO3/c1-7(12)11-6-8-2-4-9(5-3-8)10(13)14/h2-5,13-14H,6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMJVNKSOLIUBKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CNC(=O)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80624586
Record name [4-(Acetamidomethyl)phenyl]boronic acid
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Molecular Weight

193.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850568-41-1
Record name [4-(Acetamidomethyl)phenyl]boronic acid
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URL https://comptox.epa.gov/dashboard/DTXSID80624586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(Acetylamino)methyl]benzeneboronic acid
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Foundational & Exploratory

An In-depth Technical Guide to (4-(Acetamidomethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 850568-41-1

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

(4-(Acetamidomethyl)phenyl)boronic acid is a valuable synthetic intermediate, primarily utilized in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds. Its structural features, including a reactive boronic acid moiety and a protected amine, make it a versatile building block in medicinal chemistry and materials science. This document provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on its role in the development of therapeutic agents. Detailed experimental protocols and workflow visualizations are included to support researchers in its practical application.

Chemical and Physical Properties

This compound is an organoboron compound that typically appears as a white to off-white solid. It is soluble in polar organic solvents such as methanol and water. The boronic acid group is key to its reactivity, enabling the formation of reversible covalent bonds with diols, a property leveraged in various sensing and therapeutic applications.[1] The acetamidomethyl group provides a stable, protected form of an amine, which can be deprotected for further functionalization if required.

Table 1: Physicochemical Properties

PropertyValueReference
CAS Number 850568-41-1[1][2]
Molecular Formula C₉H₁₂BNO₃[1][3]
Molecular Weight 193.01 g/mol [1][3]
Melting Point 278-280 °C[4]
Density 1.19 g/cm³[4]
InChI Key ZMJVNKSOLIUBKO-UHFFFAOYSA-N[5]
SMILES CC(=O)NCC1=CC=C(C=C1)B(O)O[3]

Synthesis and Manufacturing

Representative Synthesis Pathway

A plausible synthetic route would start from N-(4-bromobenzyl)acetamide. This starting material can be subjected to a Miyaura borylation reaction, followed by acidic or basic workup to yield the final product.

Synthesis_Pathway Synthesis Workflow for this compound A N-(4-bromobenzyl)acetamide C Miyaura Borylation A->C B Bis(pinacolato)diboron (B₂pin₂) Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., KOAc) B->C D Intermediate Boronate Ester C->D Reaction F This compound D->F E Hydrolysis (e.g., aq. HCl or NaOH) E->F Workup

A plausible synthetic route for the target compound.
Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative example based on standard Miyaura borylation procedures.

Materials:

  • N-(4-bromobenzyl)acetamide

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium acetate (KOAc)

  • 1,4-Dioxane (anhydrous)

  • Water

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add N-(4-bromobenzyl)acetamide (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (1.5 eq).

  • Add anhydrous 1,4-dioxane to the vessel.

  • Degas the resulting mixture by bubbling with the inert gas for 10-15 minutes.

  • Add the palladium catalyst, Pd(dppf)Cl₂ (0.03 eq), to the mixture.

  • Heat the reaction mixture to 80-90 °C and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Add water and stir for 1-2 hours to hydrolyze the intermediate boronate ester.

  • Acidify the mixture with aqueous HCl to a pH of approximately 2-3.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Applications in Research and Drug Discovery

This compound is a key building block in the synthesis of complex organic molecules, largely through the Suzuki-Miyaura cross-coupling reaction.[6] This reaction is a cornerstone of modern medicinal chemistry for the creation of biaryl structures, which are prevalent in many drug candidates.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound (like the title compound) with an organic halide or triflate. This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups.

Suzuki_Coupling General Suzuki-Miyaura Coupling Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions A This compound F Suzuki-Miyaura Reaction A->F B Aryl/Heteroaryl Halide (R-X) B->F C Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) C->F D Base (e.g., K₂CO₃, Cs₂CO₃, NaOH) D->F E Solvent (e.g., Dioxane/H₂O, Toluene, DMF) E->F G Biaryl Product F->G

A typical workflow for a Suzuki-Miyaura cross-coupling reaction.
Role in Kinase Inhibitor Synthesis

Many small-molecule kinase inhibitors feature biaryl scaffolds. This compound serves as a valuable reagent for introducing a substituted phenyl ring into these structures. Kinase signaling pathways are frequently dysregulated in diseases like cancer, making them a major focus of drug development.[7] While this specific boronic acid is not a kinase inhibitor itself, it is a precursor to compounds designed to target these pathways.

Potential Biological Activity of Boronic Acids

Boronic acids as a class have shown a range of biological activities. They are known to act as enzyme inhibitors, particularly of serine proteases, by forming a reversible covalent bond with the active site serine residue.[1] For instance, the FDA-approved drug bortezomib, a boronic acid-containing compound, is a proteasome inhibitor used in cancer therapy.[1] Compounds derived from this compound could be designed to target similar enzymatic pathways. Recent studies have also shown that phenylboronic acids can inhibit key signaling networks involved in cancer cell migration, such as the Rho GTPase pathway.[8]

Kinase_Signaling_Pathway Targeted Kinase Signaling Pathway A Growth Factor B Receptor Tyrosine Kinase (RTK) A->B Binds C Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) B->C Activates D Cell Proliferation, Survival, Migration C->D Promotes E Kinase Inhibitor (Derived from boronic acid precursor) E->B Inhibits E->C Inhibits

Boronic acid-derived compounds often target kinase pathways.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[4] Avoid inhalation of dust and contact with skin and eyes. Store the compound in a cool, dry place under an inert atmosphere.[3] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound, CAS 850568-41-1, is a strategically important building block for organic synthesis, particularly in the field of drug discovery. Its utility in Suzuki-Miyaura cross-coupling reactions enables the efficient construction of complex molecular architectures found in numerous biologically active compounds. Researchers and drug development professionals can leverage this versatile reagent to synthesize novel kinase inhibitors and other potential therapeutics. This guide provides the foundational technical information to facilitate its effective use in the laboratory.

References

(4-(Acetamidomethyl)phenyl)boronic acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

(4-(Acetamidomethyl)phenyl)boronic acid is a synthetically versatile organic compound of significant interest to researchers in drug discovery and materials science. Its utility as a building block in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, allows for the efficient construction of complex molecular architectures. This technical guide provides an in-depth overview of the physical properties, experimental protocols, and applications of this important reagent.

Core Physical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis.

PropertyValueReference
CAS Number 850568-41-1
Molecular Formula C₉H₁₂BNO₃[1]
Molecular Weight 193.01 g/mol [1]
Appearance White to off-white solid/powder[2]
Melting Point 278-280 °C[1]
Density 1.19 g/cm³[1]
Solubility Poorly soluble in water; soluble in many polar organic solvents such as methanol, ethanol, and DMSO.[3][4][5][6]
pKa (Predicted) ~8.5 - 9.0
InChI Key ZMJVNKSOLIUBKO-UHFFFAOYSA-N[1]
SMILES CC(=O)NCc1ccc(cc1)B(O)O[2]

Spectroscopic Data

Detailed spectroscopic analysis is essential for confirming the identity and purity of this compound. Below are the expected features in its 1H NMR, 13C NMR, and FT-IR spectra based on the analysis of structurally similar compounds.

Expected ¹H NMR Spectral Data

A proton NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) would be expected to show the following signals:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~1.9Singlet3H-C(=O)CH₃
~4.2Doublet2H-CH₂-NH-
~7.2-7.4Multiplet4HAromatic protons (AA'BB' system)
~7.9Broad Singlet2HB(OH)₂
~8.2Triplet1H-NH-C(=O)-
Expected ¹³C NMR Spectral Data

The ¹³C NMR spectrum is expected to display signals corresponding to the nine carbon atoms in the molecule:

Chemical Shift (ppm)Assignment
~22-C(=O)CH₃
~45-CH₂-NH-
~127Aromatic CH
~134Aromatic CH
~130 (broad)Aromatic C-B
~140Aromatic C-CH₂
~168-C=O

Note: The carbon atom attached to the boron may show a broadened signal due to quadrupolar relaxation of the boron nucleus.[7][8][9]

Expected FT-IR Spectral Data

The FT-IR spectrum of solid this compound is expected to exhibit the following characteristic absorption bands:

Wavenumber (cm⁻¹)Assignment
3400-3200 (broad)O-H stretching (boronic acid) and N-H stretching (amide)
~3050Aromatic C-H stretching
~2950Aliphatic C-H stretching
~1650C=O stretching (Amide I)
~1550N-H bending (Amide II)
~1400B-O stretching
~1350B-O-H bending
~1080B-C stretching

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and application of this compound.

Synthesis of this compound

A common route to this compound involves the protection of 4-(aminomethyl)phenylboronic acid.

Materials:

  • 4-(Aminomethyl)phenyl)boronic acid hydrochloride

  • Acetic anhydride

  • A suitable base (e.g., triethylamine or sodium acetate)

  • An appropriate solvent (e.g., tetrahydrofuran (THF) or a biphasic system)

  • Hydrochloric acid (for workup)

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Suspend 4-(aminomethyl)phenyl)boronic acid hydrochloride in the chosen solvent.

  • Add the base to neutralize the hydrochloride and deprotonate the amine.

  • Cool the mixture in an ice bath.

  • Slowly add acetic anhydride to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, acidify the reaction mixture with hydrochloric acid.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Suzuki-Miyaura Cross-Coupling Reaction

This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions to introduce the 4-(acetamidomethyl)phenyl moiety onto an aromatic or vinylic halide.

Materials:

  • Aryl or vinyl halide (e.g., 4-bromopyridine)

  • This compound

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water, or DMF)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a reaction vessel, add the aryl or vinyl halide, this compound, palladium catalyst, and base.

  • Purge the vessel with an inert gas.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Applications in Drug Discovery

This compound is a valuable building block in the synthesis of various therapeutic agents, including kinase inhibitors and Proteolysis Targeting Chimeras (PROTACs).

Kinase Inhibitor Synthesis Workflow

Boronic acids are instrumental in the functionalization of heterocyclic cores, such as quinazolines, which are prevalent in many kinase inhibitors.[10] The workflow below illustrates the general process.

Kinase_Inhibitor_Synthesis Workflow for Kinase Inhibitor Synthesis start Start with Halogenated Heterocyclic Core (e.g., Chloroquinazoline) suzuki Suzuki-Miyaura Cross-Coupling start->suzuki boronic_acid This compound boronic_acid->suzuki diversification Further Functionalization (e.g., at other positions) suzuki->diversification purification Purification and Characterization diversification->purification screening Biological Screening (Kinase Assays, Cell Viability) purification->screening sar Structure-Activity Relationship (SAR) Studies screening->sar sar->boronic_acid Iterative Design lead_optimization Lead Optimization sar->lead_optimization

Caption: A logical workflow for the synthesis and development of kinase inhibitors.

PROTAC Synthesis Workflow

PROTACs are heterobifunctional molecules that induce the degradation of target proteins. Boronic acids can be incorporated into the linker or the warhead/anchor moieties. The following diagram outlines a generalized PROTAC synthesis workflow.

PROTAC_Synthesis Workflow for PROTAC Synthesis poi_ligand Protein of Interest (POI) Ligand with reactive handle coupling1 Couple POI Ligand to Linker poi_ligand->coupling1 e3_ligand E3 Ligase Ligand with reactive handle coupling2 Couple E3 Ligase Ligand to POI-Linker Conjugate e3_ligand->coupling2 linker Bifunctional Linker Synthesis (May incorporate boronic acid) linker->coupling1 coupling1->coupling2 protac Final PROTAC Molecule coupling2->protac purification Purification and Characterization (LC-MS, NMR) protac->purification testing Biological Evaluation (Degradation Assays, DC50/Dmax) purification->testing end Lead PROTAC Candidate testing->end

Caption: A generalized workflow for the synthesis and evaluation of PROTACs.[11]

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) from the supplier before use. General safety recommendations include:

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust. Use in a well-ventilated area or a fume hood.

  • Storage: Store in a cool, dry place away from oxidizing agents.[1]

This technical guide provides a comprehensive overview of the physical properties and applications of this compound, intended to support researchers in their synthetic and drug discovery endeavors.

References

An In-depth Technical Guide to (4-(Acetamidomethyl)phenyl)boronic acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(4-(Acetamidomethyl)phenyl)boronic acid is a versatile synthetic intermediate with significant applications in medicinal chemistry and materials science. Its unique structural features, combining a reactive boronic acid moiety with a protected amine, make it a valuable building block for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of its physicochemical properties, a detailed experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions, and an exploration of its role in various signaling pathways and biological systems.

Physicochemical Properties

This compound is a stable, solid compound at room temperature. A summary of its key quantitative data is presented below for easy reference.

PropertyValueSource
Molecular Weight 193.01 g/mol [1][2][3]
Molecular Formula C₉H₁₂BNO₃[1][2]
CAS Number 850568-41-1[1]
Melting Point 278-280 °C[1]
Physical Form Solid[1][2]
Color Pale brown[1]

Core Applications in Synthetic Chemistry

The primary utility of this compound lies in its application as a key reactant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to create biaryl structures, which are prevalent in many pharmaceutical compounds and advanced materials. The acetamido group in the molecule serves as a protected form of an aniline, providing stability during the coupling process and a handle for subsequent functionalization.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction

This section provides a detailed methodology for a typical Suzuki-Miyaura cross-coupling reaction using this compound to synthesize a biaryl compound. This protocol is adapted from established procedures for similar substituted phenylboronic acids.

Reaction Scheme:

Ar-X + this compound → Ar-(C₆H₄)-CH₂-NH-CO-CH₃

Where Ar-X represents an aryl halide (e.g., aryl bromide or iodide).

Materials:

  • This compound (1.2 mmol)

  • Aryl halide (1.0 mmol)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol)

  • Triphenylphosphine [P(Ph)₃] (0.04 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (5 mL)

  • Water (1 mL)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.04 mmol), and potassium carbonate (2.0 mmol).

  • Seal the flask with a septum and evacuate and backfill with an inert gas, such as nitrogen or argon, three times to ensure an inert atmosphere.

  • Add toluene (5 mL) and water (1 mL) to the flask via syringe.

  • Attach a condenser to the flask and place the apparatus in a preheated oil bath or on a heating mantle.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-12 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure biaryl product.

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_ArX Ar-Pd(II)L₂-X OxAdd->PdII_ArX Transmetal Transmetalation (R-B(OH)₂ + Base) PdII_ArX->Transmetal PdII_ArR Ar-Pd(II)L₂-R Transmetal->PdII_ArR RedElim Reductive Elimination PdII_ArR->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product

Suzuki-Miyaura Catalytic Cycle

Biological Relevance and Signaling Pathways

Boronic acids, including this compound, are of significant interest in drug discovery due to their unique ability to form reversible covalent bonds with diols. This property allows them to interact with a variety of biological molecules, including sugars, glycoproteins, and the active sites of certain enzymes.

Enzyme Inhibition: Boronic acids are known to be potent inhibitors of serine proteases. They act as transition-state analogs, binding to the hydroxyl group of the serine residue in the enzyme's active site. This interaction blocks the enzyme's catalytic activity. This mechanism of action has been exploited in the development of therapeutic agents, such as the proteasome inhibitor bortezomib, which is used in cancer therapy.

Signaling Pathway Modulation: Recent research has indicated that phenylboronic acid and its derivatives can influence cellular signaling pathways. For instance, they have been shown to inhibit the activity of the Rho family of GTP-binding proteins (RhoA, Rac1, and Cdc42).[1] These proteins are key regulators of the actin cytoskeleton and are often dysregulated in cancer, affecting cell migration and metastasis. The ability of boronic acids to modulate these pathways suggests their potential as anti-cancer agents.[1]

Biosensing: The reversible interaction between boronic acids and diols is also the basis for the development of fluorescent sensors for saccharides. These sensors can be designed to detect specific sugars, which is valuable for diagnostics and monitoring of diseases such as diabetes.

The following diagram illustrates a generalized workflow for investigating the effect of a boronic acid compound on a cellular signaling pathway.

Signaling_Pathway_Investigation Compound This compound Treatment Cell Treatment Compound->Treatment CellCulture Cancer Cell Line (e.g., Prostate Cancer Cells) CellCulture->Treatment Lysis Cell Lysis & Protein Extraction Treatment->Lysis Assay Biochemical Assay (e.g., Western Blot, Kinase Assay) Lysis->Assay SignalingPathway Signaling Pathway Components (e.g., RhoA, Rac1, Cdc42) Assay->SignalingPathway Measure Protein Activity/Expression DataAnalysis Data Analysis SignalingPathway->DataAnalysis Conclusion Conclusion on Pathway Modulation DataAnalysis->Conclusion

References

An In-depth Technical Guide to (4-(Acetamidomethyl)phenyl)boronic Acid: Structure, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-(Acetamidomethyl)phenyl)boronic acid is a synthetic organoboron compound that has garnered significant interest in the fields of medicinal chemistry and drug development. Its unique structural features, particularly the presence of a boronic acid moiety, make it a versatile building block for the synthesis of complex organic molecules. This technical guide provides a comprehensive overview of the structure, properties, synthesis, and key applications of this compound, with a focus on its role in the development of novel therapeutics.

Chemical Structure and Properties

This compound possesses a well-defined molecular architecture, featuring a phenyl ring substituted with a boronic acid group and an acetamidomethyl group at the para position.

Structure:

The key physicochemical properties of this compound are summarized in the table below, providing essential data for its handling, characterization, and application in synthetic chemistry.

PropertyValueReference
CAS Number 850568-41-1N/A
Molecular Formula C₉H₁₂BNO₃N/A
Molecular Weight 193.01 g/mol N/A
Melting Point 216-220 °C[1]
Appearance White to off-white solidN/A
Solubility Soluble in methanol, DMSO, and other polar organic solventsN/A

Spectroscopic Data

The structural identity of this compound can be confirmed using various spectroscopic techniques. Below are the expected nuclear magnetic resonance (NMR) data based on the closely related compound, 4-acetamidobenzeneboronic acid.[1]

¹H NMR (400 MHz, CD₃OD) δ (ppm) Multiplicity Integration Assignment
7.77-7.74m2HAr-H
7.67-7.65m2HAr-H
4.26-4.21s2H-CH₂-
2.15s3H-C(O)CH₃
¹³C NMR δ (ppm) Assignment
~172-C=O
~143Ar-C
~135Ar-C
~128Ar-C
~119Ar-C
~45-CH₂-
~22-CH₃

Note: The chemical shifts for ¹³C NMR are estimated based on the structure and data from similar compounds.

Experimental Protocols

General Synthesis of this compound

A common route for the synthesis of arylboronic acids involves the reaction of a corresponding aryl halide with a borate ester in the presence of an organolithium or Grignard reagent, followed by acidic workup. A representative protocol for a related compound, 4-acetamidobenzeneboronic acid, is described in a patent and can be adapted.[1] This process typically involves the hydrogenation of a nitro precursor to an amine, followed by acylation.

Step 1: Reduction of 4-nitrobenzylamine to 4-aminobenzylamine A solution of 4-nitrobenzylamine in a suitable solvent like ethanol is subjected to catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield 4-aminobenzylamine.

Step 2: Acetylation of 4-aminobenzylamine The resulting 4-aminobenzylamine is dissolved in a suitable solvent such as chloroform. The solution is cooled, and acetyl chloride is added dropwise while maintaining the temperature. The reaction mixture is then stirred at a slightly elevated temperature to ensure complete reaction. After the reaction, water is added to quench any unreacted acetyl chloride, and the product, N-(4-aminobenzyl)acetamide, is isolated by filtration and dried.

Step 3: Borylation of N-(4-bromobenzyl)acetamide A more direct, though different, precursor, N-(4-bromobenzyl)acetamide, can be used for the final borylation step. The aryl bromide is dissolved in an anhydrous solvent like tetrahydrofuran (THF) and cooled to a low temperature (e.g., -78 °C). A strong base such as n-butyllithium is added dropwise to perform a lithium-halogen exchange. Triisopropyl borate is then added to the reaction mixture, which is allowed to warm to room temperature. The reaction is quenched with an acidic solution, and the product, this compound, is extracted with an organic solvent. The crude product is then purified by recrystallization or column chromatography.

Suzuki-Miyaura Cross-Coupling Reaction

This compound is a valuable reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.

General Protocol: To a reaction vessel are added the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.01-0.05 equiv), and a base like potassium carbonate (2.0-3.0 equiv). A suitable solvent system, for example, a mixture of toluene, ethanol, and water, is added. The mixture is degassed and then heated under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete as monitored by TLC or LC-MS. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.

Applications in Drug Development

The boronic acid functional group is a key pharmacophore in several approved drugs and clinical candidates due to its ability to form reversible covalent bonds with active site serine or threonine residues in enzymes.[2]

Kinase Inhibitors

The development of kinase inhibitors is a major focus in cancer therapy. The phenylboronic acid scaffold can be incorporated into molecules designed to target the ATP-binding site of various kinases. The acetamidomethyl group can be further functionalized to enhance binding affinity and selectivity.

Workflow for Kinase Inhibitor Synthesis: The synthesis of kinase inhibitors often employs a modular approach where different fragments are coupled together. The Suzuki-Miyaura coupling reaction is a cornerstone of this strategy.

G cluster_start Starting Materials cluster_reaction Core Synthesis cluster_intermediate Intermediate cluster_modification Further Modification cluster_final Final Product A This compound C Suzuki-Miyaura Coupling A->C B Heterocyclic Halide (e.g., pyrimidine, quinazoline) B->C D Coupled Intermediate C->D E Functional Group Interconversion (e.g., deacetylation, amidation) D->E F Kinase Inhibitor Candidate E->F

Synthetic workflow for kinase inhibitors.

Proteasome Inhibitors and NF-κB Signaling

Boronic acid derivatives are well-known for their ability to inhibit the proteasome, a key cellular machinery for protein degradation.[3] Inhibition of the proteasome leads to the accumulation of IκBα, an inhibitory protein of the transcription factor NF-κB.[4][5] This prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of genes involved in inflammation, cell survival, and proliferation.[3]

NF-κB Signaling Pathway Inhibition by Boronic Acid Proteasome Inhibitors:

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) IKK IKK Complex Stimuli->IKK activates IkBa IκBα IKK->IkBa phosphorylates IkBa_p P-IκBα NFkB NF-κB (p50/p65) Proteasome 26S Proteasome IkBa_p->Proteasome targeted for degradation IkBa->IkBa_p IkBa->NFkB inhibits NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates Proteasome->IkBa_p degrades BoronicAcid (4-(Acetamidomethyl)phenyl) boronic acid derivative BoronicAcid->Proteasome inhibits DNA κB DNA binding sites NFkB_nuc->DNA binds Transcription Gene Transcription (Inflammation, Proliferation, Survival) DNA->Transcription activates

Inhibition of the NF-κB pathway.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its utility in the synthesis of kinase and proteasome inhibitors highlights its importance in the development of novel therapeutics for cancer and inflammatory diseases. The experimental protocols and data presented in this guide provide a solid foundation for researchers to utilize this compound in their drug discovery efforts. Further exploration of its applications is likely to yield new and innovative therapeutic agents.

References

(4-(Acetamidomethyl)phenyl)boronic acid safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety of (4-(Acetamidomethyl)phenyl)boronic acid

This technical guide provides a comprehensive overview of the safety information for this compound, intended for researchers, scientists, and professionals in drug development. The information is compiled from available Safety Data Sheets (SDS) and chemical databases.

Chemical Identification and Physical Properties

This compound is a substituted phenylboronic acid derivative. Its identification details and physical-chemical properties are summarized below.

PropertyValueReference
CAS Number 850568-41-1[1][2]
Molecular Formula C₉H₁₂BNO₃[1][2]
Molecular Weight 193.01 g/mol [2]
Appearance Solid
Melting Point 278-280 °C[1][2]
Density 1.19 g/cm³[1][2]
Refractive Index 1.545[2]
InChI Key ZMJVNKSOLIUBKO-UHFFFAOYSA-N[2]
Storage Temperature Keep Cold[2]

Hazard Identification and Classification

Based on available data, this compound is classified as a hazardous substance. The GHS classification indicates potential health risks upon exposure.[2]

Hazard ClassCategory
Acute Toxicity, Oral 4
Acute Toxicity, Dermal 4
Skin Irritation 2
Eye Irritation 2
Acute Toxicity, Inhalation 4
Specific Target Organ Toxicity (Single Exposure) 3

Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. May cause respiratory irritation.[1][2]

Experimental Protocols for Safety Assessment

Standardized protocols, such as those from the Organisation for Economic Co-operation and Development (OECD), are used to evaluate the safety of chemicals.[3][4][5] The following are summaries of methodologies relevant to the identified hazards of this compound.

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method) This method is used to estimate the LD50 (median lethal dose) of a substance. The test proceeds in a stepwise manner with a small number of animals (typically rodents). A starting dose is administered to a group of animals. Depending on the outcome (survival or death), the dose for the next group is adjusted up or down. This process continues until the criteria for assigning a GHS category are met. Observations of the animals' health are made for at least 14 days.

Skin Irritation/Corrosion - OECD Test Guideline 404 This test evaluates the potential of a substance to cause skin irritation or corrosion. A small amount of the test substance (0.5 g or 0.5 mL) is applied to a shaved patch of skin on a test animal (typically a rabbit) under a semi-occlusive patch for a defined period (usually 4 hours).[6] The skin is then observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 24, 48, and 72 hours) after patch removal.[6] The severity of the reactions is scored to determine the irritation potential.

Serious Eye Damage/Irritation - OECD Test Guideline 405 This guideline describes the procedure to assess the potential of a substance to cause eye irritation or damage. A small, measured amount of the substance is applied to the eye of a test animal (again, typically a rabbit). The eyes are then examined for effects on the cornea, iris, and conjunctiva at specific time points after application. The severity and reversibility of any observed effects are used to classify the substance.

Handling, Storage, and First Aid

Engineering Controls: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles.

  • Skin Protection: Wear protective gloves and a lab coat.

  • Respiratory Protection: If dust is generated, use a suitable respirator.

Handling: Avoid contact with skin and eyes and prevent the formation of dust and aerosols.[2] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1][2]

Storage: Store in a cool, dry, and well-ventilated area in tightly closed containers.[1][2]

First Aid Measures:

  • After Inhalation: Move the person to fresh air. If symptoms persist, seek medical attention.[1]

  • After Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. If irritation occurs, seek medical attention.[1]

  • After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.

  • After Ingestion: Rinse mouth with water. Seek medical attention.[1]

Stability and Reactivity

  • Conditions to Avoid: Heat, flames, and sparks.[1]

  • Incompatible Materials: Strong oxidizing agents.[1]

  • Hazardous Decomposition Products: Combustion may produce carbon monoxide and nitrogen oxides.[1]

Visualizations

The following diagrams illustrate the hazard classification and a general workflow for chemical risk assessment.

GHS_Hazard_Communication cluster_classification GHS Classification cluster_response Precautionary Measures Toxicity Acute Toxicity (Oral, Dermal, Inhalation) Category 4 Prevention Prevention: - Avoid breathing dust - Wash hands thoroughly - Wear PPE Toxicity->Prevention leads to Irritation Skin Irritation Category 2 Irritation->Prevention leads to Eye_Irrit Eye Irritation Category 2 Eye_Irrit->Prevention leads to STOT STOT SE Category 3 STOT->Prevention leads to Response Response: - IF SWALLOWED: Call a POISON CENTER - IF ON SKIN: Wash with water - IF IN EYES: Rinse cautiously Storage Storage: - Store locked up Disposal Disposal: - Dispose of contents/container to approved waste plant

Caption: GHS Hazard Classification and Response for this compound.

Risk_Assessment_Workflow Start Start: New Chemical Use Hazard_ID 1. Hazard Identification (Review SDS and Literature) Start->Hazard_ID Dose_Response 2. Dose-Response Assessment (Determine safe exposure levels) Hazard_ID->Dose_Response Exposure_Assess 3. Exposure Assessment (Evaluate potential for contact) Dose_Response->Exposure_Assess Risk_Char 4. Risk Characterization (Integrate hazard and exposure data) Exposure_Assess->Risk_Char Risk_Manage 5. Risk Management (Implement control measures - e.g., PPE, ventilation) Risk_Char->Risk_Manage End Safe Use Protocol Established Risk_Manage->End

Caption: General Workflow for Chemical Safety Risk Assessment.

References

(4-(Acetamidomethyl)phenyl)boronic acid: A Technical Guide to Safe Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the proper storage and handling of (4-(Acetamidomethyl)phenyl)boronic acid (CAS No. 850568-41-1). Adherence to these guidelines is crucial for ensuring laboratory safety, maintaining compound integrity, and achieving reliable experimental outcomes.

This compound is a solid organoboron compound increasingly utilized as a building block in organic synthesis, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1] Its effective use is contingent upon a thorough understanding of its properties and handling requirements.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for risk assessment and for designing appropriate experimental and storage conditions.

PropertyValueSource(s)
CAS Number 850568-41-1[2][3][4][5][6]
Molecular Formula C₉H₁₂BNO₃[1][2][4][6]
Molecular Weight 193.01 g/mol [2][4][6]
Appearance Pale brown or white to off-white solid[1][2]
Melting Point 278-280 °C[2][4][6]
Density ~1.19 g/cm³ (Predicted)[2][4][5]
pKa 8.63 ± 0.17 (Predicted)[2]
Solubility Soluble in polar solvents like water and methanol.[1]

Safety and Hazard Information

This compound is classified as a hazardous substance. All personnel must review the Safety Data Sheet (SDS) before handling and wear appropriate personal protective equipment (PPE).

GHS Hazard Classification:

  • Skin Irritation (Category 2): H315 - Causes skin irritation.[2][6]

  • Serious Eye Irritation (Category 2): H319 - Causes serious eye irritation.[2][6]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.[2][6]

Precautionary Statements: Personnel should adhere to the following precautionary measures:

  • P261: Avoid breathing dust.[2]

  • P280: Wear protective gloves, eye protection, and face protection.[2]

  • P302+P352: IF ON SKIN: Wash with plenty of water.[4]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

  • P405: Store locked up.[2][4]

  • P501: Dispose of contents/container to an approved waste disposal plant.[4]

Storage and Handling Protocols

Proper storage and handling are critical to preserve the chemical's stability and prevent exposure.

Storage Protocol
  • Container: Keep the container tightly closed and store in a dry place.[4]

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation.[2]

  • Temperature: Store in a refrigerator at 2-8°C for long-term stability.[2] Some suppliers recommend "Keep Cold" or ambient temperatures for shorter periods.[4][6]

  • Incompatibilities: Store away from strong oxidizing agents.[5]

Handling Protocol
  • Engineering Controls: All handling of the solid compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of dust.[4][5]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[5]

    • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).[5]

    • Body Protection: Wear a laboratory coat.[5]

  • Dispensing: Avoid generating dust when weighing or transferring the material.[4] Use non-sparking tools.[4]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory area.[4]

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal ReviewSDS Review Safety Data Sheet (SDS) DonPPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) ReviewSDS->DonPPE PrepWorkstation Prepare Fume Hood & Equipment DonPPE->PrepWorkstation Retrieve Retrieve from 2-8°C Storage PrepWorkstation->Retrieve Proceed to Handling Equilibrate Equilibrate to Room Temp (in desiccator) Retrieve->Equilibrate Weigh Weigh Compound in Fume Hood Equilibrate->Weigh Transfer Transfer to Reaction Vessel Weigh->Transfer Clean Decontaminate Glassware & Surfaces Transfer->Clean Transfer->Clean After Use Dispose Dispose of Waste in Labeled Container Clean->Dispose Return Return Compound to Storage (Under Inert Gas) Dispose->Return

Safe handling workflow from preparation to disposal.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions. The following is a representative protocol for the coupling of an aryl halide with this boronic acid. This protocol should be adapted and optimized for specific substrates and reaction scales.

Materials:

  • This compound (1.1 - 1.5 equivalents)

  • Aryl halide (e.g., 4-bromoacetophenone) (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂) (0.05 - 0.1 equivalents)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 - 2.5 equivalents)

  • Solvent (e.g., 1,4-Dioxane/Water mixture)

  • Reaction vessel (e.g., round-bottom flask or pressure vessel)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.1 equiv.), and the base (2.5 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Under the inert atmosphere, add the degassed solvent(s) (e.g., 1,4-dioxane and water). The mixture should be sparged with argon for 10-15 minutes.

  • Catalyst Addition: Add the palladium catalyst to the reaction mixture.

  • Reaction: Seal the vessel securely and heat the reaction mixture to the desired temperature (e.g., 85-100°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

G Generalized Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)L₂-X Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)L₂-Ar' OxAdd->Transmetal Transmetalation RedElim Ar-Ar' Transmetal->RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration ArX Ar-X (Aryl Halide) ArX->OxAdd BoronicAcid Ar'-B(OH)₂ (Boronic Acid) BoronicAcid->Transmetal Base Base Base->Transmetal

Key steps in the palladium-catalyzed Suzuki coupling reaction.

References

An In-depth Technical Guide to B-[4-[(Acetylamino)methyl]phenyl]boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core properties, synthesis, and potential biological relevance of B-[4-[(Acetylamino)methyl]phenyl]boronic acid. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Core Properties

B-[4-[(Acetylamino)methyl]phenyl]boronic acid, also known as (4-Acetamidomethylphenyl)boronic acid, is an organoboron compound.[1] Its structure features a phenylboronic acid core with an acetylaminomethyl substituent at the para position. This compound is typically a white to off-white or pale brown solid and is soluble in polar solvents such as water and methanol.[1][2]

Physicochemical Properties

The following table summarizes the key physicochemical properties of B-[4-[(Acetylamino)methyl]phenyl]boronic acid.

PropertyValueSource
CAS Number 850568-41-1[2]
Molecular Formula C9H12BNO3[2]
Molecular Weight 193.01 g/mol [2]
Melting Point 278-280 °C[2]
Density (Predicted) 1.19 ± 0.1 g/cm³[2]
pKa (Predicted) 8.63 ± 0.17[2]
Form Solid[2]
Storage Temperature Inert atmosphere, 2-8°C[2]
Safety Information

The compound is classified with the following GHS hazard statements:

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Precautionary statements include P261, P280a, P304+P340, P305+P351+P338, P405, and P501a.[2]

Experimental Protocols

Synthesis of B-[4-[(Acetylamino)methyl]phenyl]boronic acid

Objective: To synthesize B-[4-[(Acetylamino)methyl]phenyl]boronic acid via acetylation of (4-aminomethyl)phenyl)boronic acid.

Materials:

  • (4-aminomethyl)phenyl)boronic acid hydrochloride (CAS: 75705-21-4)

  • Acetic anhydride or acetyl chloride

  • A suitable base (e.g., triethylamine, sodium bicarbonate)

  • Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

  • Deionized water

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, dropping funnel, etc.)

  • Purification apparatus (e.g., column chromatography, recrystallization setup)

Procedure:

  • Preparation of the Free Amine: Dissolve (4-aminomethyl)phenyl)boronic acid hydrochloride in a minimal amount of deionized water and cool in an ice bath. Add a stoichiometric equivalent of a suitable base (e.g., sodium bicarbonate) to neutralize the hydrochloride and generate the free amine. The free amine may be used in solution or extracted and dried, depending on the subsequent reaction conditions.

  • Acylation Reaction: In a separate flask, dissolve the free (4-aminomethyl)phenyl)boronic acid in an anhydrous solvent. Cool the solution in an ice bath.

  • Slowly add a slight molar excess of the acetylating agent (acetic anhydride or acetyl chloride) to the stirred solution. If using acetyl chloride, an additional equivalent of a non-nucleophilic base like triethylamine should be added to scavenge the HCl byproduct.

  • Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitoring by TLC or LC-MS is recommended).

  • Work-up: Quench the reaction by the slow addition of water. If an organic solvent was used, separate the organic layer. Wash the organic layer with brine, dry over an anhydrous drying agent, and filter.

  • Purification: Concentrate the crude product under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization: The final product should be characterized by techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Biological Activity and Signaling Pathways

Specific biological activity and signaling pathway data for B-[4-[(Acetylamino)methyl]phenyl]boronic acid are not extensively documented in the available literature. However, the broader class of phenylboronic acids has been investigated for various biological applications, particularly in cancer research.

Phenylboronic acids are known to interact with diols, including the sialic acid residues that are often overexpressed on the surface of cancer cells.[3][4] This interaction can be exploited for targeted drug delivery and cancer therapy.[4]

Some studies have shown that phenylboronic acid can inhibit the migration of cancer cells.[5] This effect may be mediated through the modulation of the Rho family of GTP-binding proteins (RhoA, Rac1, and Cdc42) and their downstream effectors, which are key regulators of the actin cytoskeleton and cell motility.[5]

Potential Signaling Pathway Involvement

The following diagram illustrates a generalized signaling pathway that could potentially be influenced by phenylboronic acids, leading to the inhibition of cancer cell migration.

G PBA Phenylboronic Acid SialicAcid Sialic Acid Residues (on cancer cell surface) PBA->SialicAcid Binds to RhoGTPases RhoA, Rac1, Cdc42 (GTP-binding proteins) SialicAcid->RhoGTPases Modulates activity of ROCK ROCK (Downstream Effector) RhoGTPases->ROCK Activates Actin Actin Cytoskeleton Rearrangement ROCK->Actin Regulates Migration Cell Migration Inhibition Actin->Migration Leads to

Caption: Potential mechanism of phenylboronic acid-mediated inhibition of cancer cell migration.

Experimental Workflow for Assessing Biological Activity

The following diagram outlines a general workflow for evaluating the biological effects of a compound like B-[4-[(Acetylamino)methyl]phenyl]boronic acid on cancer cells.

G cluster_0 In Vitro Assays cluster_1 Data Analysis & Interpretation CellCulture Cancer Cell Culture (e.g., prostate, breast cancer lines) Treatment Treatment with B-[4-[(Acetylamino)methyl]phenyl]boronic acid CellCulture->Treatment Viability Cell Viability Assay (e.g., MTT, XTT) Treatment->Viability MigrationAssay Cell Migration Assay (e.g., wound healing, transwell) Treatment->MigrationAssay SignalingAnalysis Signaling Pathway Analysis (e.g., Western Blot for Rho GTPases) Treatment->SignalingAnalysis Data Quantitative Data Analysis Viability->Data MigrationAssay->Data SignalingAnalysis->Data Conclusion Conclusion on Biological Effect and Mechanism of Action Data->Conclusion

References

An In-depth Technical Guide on the Solubility Profile of (4-(Acetamidomethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of (4-(Acetamidomethyl)phenyl)boronic acid. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a qualitative solubility profile, detailed experimental protocols for solubility determination, and the context of its application in organic synthesis.

Introduction to this compound

This compound is an organoboron compound that plays a significant role as a building block in organic synthesis. Its structure, featuring a boronic acid group and an acetamidomethyl substituent on a phenyl ring, makes it a valuable reagent, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Understanding its solubility is crucial for reaction optimization, purification, and formulation in various applications, including medicinal chemistry and materials science.

Chemical Structure:

Qualitative Solubility Profile

General Solubility Trends for Phenylboronic Acids:

  • Polar Solvents: Phenylboronic acids generally exhibit good solubility in polar organic solvents such as ethers and ketones.[1]

  • Water: The solubility of phenylboronic acids in water is often low but can be influenced by substituents on the phenyl ring.[2]

  • Nonpolar Solvents: Solubility in nonpolar hydrocarbon solvents is typically very low.[1]

For this compound, the acetamidomethyl group is expected to increase its polarity compared to unsubstituted phenylboronic acid, likely enhancing its solubility in polar solvents.

Quantitative Solubility Data

As of this review, specific quantitative solubility data (e.g., in g/L or mg/mL at specified temperatures) for this compound in various solvents is not available in peer-reviewed literature or chemical databases. To obtain precise solubility measurements, experimental determination is necessary. The following section provides a detailed protocol for this purpose.

Experimental Protocol for Solubility Determination

A reliable method for determining the solubility of a solid compound like this compound is the dynamic (or synthetic) method. This method involves visually observing the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.[3][4]

Materials and Equipment:

  • This compound (high purity)

  • Selected solvents (e.g., water, methanol, ethanol, DMSO, THF, toluene)

  • Analytical balance

  • Glass vials with magnetic stir bars

  • Heating plate with a temperature controller and a calibrated thermometer/temperature probe

  • Light source and a photodetector (for turbidity measurement, optional but recommended for accuracy)

  • Data acquisition system (optional)

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of this compound and the chosen solvent into a glass vial to prepare a mixture of known composition.

  • Heating and Observation: Place the vial on the heating plate and begin slow, controlled heating (e.g., 0.5 °C/min) with continuous stirring.

  • Equilibrium Point Determination: Carefully observe the mixture. The temperature at which the last solid particles disappear is recorded as the solubility temperature for that specific composition. The disappearance of turbidity can be monitored visually or more accurately using a light detector.[3]

  • Data Collection: Repeat the procedure for different compositions of the solute and solvent to construct a solubility curve (solubility vs. temperature).

A graphical representation of this workflow is provided below.

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis weigh_solid Weigh Solid mix Mix in Vial weigh_solid->mix weigh_solvent Weigh Solvent weigh_solvent->mix heat Controlled Heating & Stirring mix->heat observe Observe Dissolution heat->observe record_temp Record Temperature observe->record_temp repeat_exp Repeat for Different Compositions record_temp->repeat_exp plot_curve Plot Solubility Curve repeat_exp->plot_curve

Experimental workflow for solubility determination.

Application in Suzuki-Miyaura Coupling

A primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to form C-C bonds. The reaction mechanism involves a catalytic cycle with a palladium complex.[5][6]

The generalized catalytic cycle for the Suzuki-Miyaura reaction is as follows:

  • Oxidative Addition: A palladium(0) catalyst reacts with an aryl or vinyl halide (R-X) to form a palladium(II) complex.

  • Transmetalation: The organoborane (in this case, this compound) reacts with the palladium(II) complex, transferring the organic group to the palladium center. This step is typically facilitated by a base.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product (R-R'), regenerating the palladium(0) catalyst.

A diagram of this signaling pathway is presented below.

Suzuki_Miyaura_Coupling pd0 Pd(0)Ln pd2_halide R-Pd(II)Ln-X pd0->pd2_halide Oxidative Addition pd2_organic R-Pd(II)Ln-Ar pd2_halide->pd2_organic Transmetalation product R-Ar pd2_organic->product Reductive Elimination product->pd0 Catalyst Regeneration reagent_halide R-X reagent_halide->pd2_halide reagent_boronic ArB(OH)2 reagent_boronic->pd2_organic base Base base->pd2_organic

Suzuki-Miyaura cross-coupling catalytic cycle.

Conclusion

While quantitative solubility data for this compound remains to be experimentally determined, its structural features suggest solubility in polar organic solvents. The provided experimental protocol offers a robust method for researchers to ascertain precise solubility values. A thorough understanding of its solubility is essential for leveraging its synthetic utility, particularly in widely used reactions like the Suzuki-Miyaura coupling, thereby facilitating the development of novel pharmaceuticals and materials.

References

Commercial Suppliers and Technical Guide for (4-(Acetamidomethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercial suppliers, key technical data, and experimental protocols related to (4-(Acetamidomethyl)phenyl)boronic acid (CAS No. 850568-41-1). This information is intended to assist researchers and professionals in sourcing this compound and effectively incorporating it into their synthetic workflows, particularly in the context of drug discovery and development.

Introduction

This compound is a substituted phenylboronic acid derivative. Boronic acids are a class of compounds that have gained significant prominence in organic chemistry, most notably for their use in the Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex molecules such as biaryls, which are common structural motifs in pharmaceuticals. The acetamidomethyl substituent on the phenyl ring can influence the compound's solubility, electronic properties, and potential for further functionalization, making it a valuable building block in medicinal chemistry.

Commercial Suppliers

A variety of chemical suppliers offer this compound, typically with purities suitable for research and development purposes. While pricing is subject to change and often dependent on the quantity ordered, the following table summarizes key information from several commercial vendors. It is important to note that many suppliers provide pricing upon request.

SupplierProduct NameCAS NumberPurityAvailable Quantities
--INVALID-LINK--(4-ACETAMIDOMETHYLPHENYL)BORONIC ACID850568-41-1Industrial Grade/95%, /99.00%Sample, bulk inquiry
--INVALID-LINK--This compound850568-41-1≥95%1g, 5g, 25g
--INVALID-LINK--4-(Acetamidomethyl)benzeneboronic acid, 97%850568-41-197%1g, 5g
--INVALID-LINK--{4-[(acetylamino)methyl]phenyl}boronic acid850568-41-197%Inquire for quantities
--INVALID-LINK--(4-ACETAMIDOMETHYLPHENYL)BORONIC ACID850568-41-1Varies by supplierVaries by supplier
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Technical Data

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueReference
CAS Number 850568-41-1[1][2]
Molecular Formula C₉H₁₂BNO₃[1][2]
Molecular Weight 193.01 g/mol [1][2]
Melting Point 278-280 °C[1]
Density 1.19 g/cm³[1]
Storage Conditions Keep Cold, Inert atmosphere, 2-8°C[1][2]
Safety Information

Based on available Safety Data Sheets (SDS), this compound is associated with the following hazards:

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

It is recommended to handle this compound in a well-ventilated area, such as a chemical fume hood, and to use appropriate personal protective equipment (PPE), including gloves and safety goggles.[1]

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Anhydrous solvent (e.g., toluene, dioxane, or a mixture such as toluene/water)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). This cycle should be repeated three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent (5-10 mL) followed by the palladium catalyst (typically 1-5 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (commonly between 80-110 °C) and stir vigorously. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired biphenyl derivative.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products pd0 Pd(0)L_n pd_complex Ar-Pd(II)-X(L_n) pd0->pd_complex Oxidative Addition (Ar-X) transmetalation_intermediate Ar-Pd(II)-Ar'(L_n) pd_complex->transmetalation_intermediate Transmetalation (Ar'-B(OH)₂ + Base) transmetalation_intermediate->pd0 Reductive Elimination (Ar-Ar') aryl_halide Ar-X boronic_acid Ar'-B(OH)₂ product Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Supplier and Data Aggregation Workflow

The process of gathering and presenting the information in this guide can be visualized as follows:

Data_Aggregation_Workflow start Identify Target Compound This compound cas_verification Verify CAS Number (850568-41-1) start->cas_verification supplier_search Search for Commercial Suppliers cas_verification->supplier_search protocol_search Search for Experimental Protocols cas_verification->protocol_search sds_search Search for Safety Data Sheets cas_verification->sds_search data_extraction Extract Data: - Purity - Quantity - Price supplier_search->data_extraction table_creation Create Supplier and Data Tables data_extraction->table_creation protocol_synthesis Synthesize General Protocol protocol_search->protocol_synthesis guide_compilation Compile Technical Guide sds_search->guide_compilation table_creation->guide_compilation protocol_synthesis->guide_compilation diagram_creation Create Graphviz Diagrams diagram_creation->guide_compilation end Final Document guide_compilation->end

Caption: Workflow for aggregating data for the technical guide.

References

A Technical Guide to the Hygroscopic Nature of (4-(Acetamidomethyl)phenyl)boronic acid: Evaluation and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-(Acetamidomethyl)phenyl)boronic acid is a substituted phenylboronic acid with the chemical formula C₉H₁₂BNO₃ and a molecular weight of 193.01 g/mol . It exists as a solid at room temperature. Boronic acids are a class of compounds recognized for their utility in various chemical reactions, including Suzuki-Miyaura cross-coupling, and for their potential as therapeutic agents. However, the physicochemical properties of boronic acids, such as their stability and hygroscopicity, are critical considerations in drug development and manufacturing.

Hygroscopicity, the tendency of a substance to absorb moisture from the atmosphere, can significantly impact the stability, handling, and formulation of active pharmaceutical ingredients (APIs).[1][2] Moisture uptake can lead to physical changes such as deliquescence, caking, and altered flow properties, as well as chemical degradation through hydrolysis. Therefore, a thorough understanding and characterization of the hygroscopic nature of this compound are essential for its successful application in pharmaceutical research and development.

Recommended Experimental Protocols for Hygroscopicity Determination

To quantitatively assess the hygroscopic nature of this compound, two primary analytical techniques are recommended: Dynamic Vapor Sorption (DVS) and Karl Fischer Titration.

Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption is a gravimetric technique that measures the mass change of a sample as it is exposed to a controlled environment of varying relative humidity (RH) at a constant temperature.[3][4] This method provides a detailed moisture sorption-desorption isotherm, which is crucial for understanding the interaction of the material with water vapor.[4]

2.1.1 Detailed Methodology for DVS Analysis

  • Sample Preparation: A small amount of this compound powder (typically 10-20 mg) is accurately weighed and placed into the DVS instrument's sample pan.

  • Drying: The sample is initially dried by exposing it to a stream of dry nitrogen (0% RH) at a constant temperature (e.g., 25 °C) until a stable mass is achieved. This initial dry mass serves as the reference point.

  • Sorption Isotherm: The relative humidity is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the sample mass is continuously monitored until equilibrium is reached (defined by a constant mass over a specific period).

  • Desorption Isotherm: Following the sorption phase, the relative humidity is decreased in a similar stepwise manner from 90% RH back to 0% RH, and the mass change is recorded to generate the desorption isotherm.

  • Data Analysis: The change in mass at each RH step is plotted against the relative humidity to generate the sorption and desorption isotherms. The hysteresis between the two curves can provide information about the nature of the water uptake and any potential physical changes in the material.[4]

Karl Fischer Titration

Karl Fischer (KF) titration is a highly specific and accurate method for determining the water content of a substance.[5] It can be used to measure both free and bound water. For solid samples like this compound, a volumetric or coulometric KF titration can be employed, often in conjunction with a KF oven to facilitate water extraction.[5][6]

2.2.1 Detailed Methodology for Karl Fischer Titration

  • Instrument Setup: A Karl Fischer titrator is prepared with the appropriate KF reagent. The titration vessel is conditioned to a dry state.

  • Sample Preparation: An accurately weighed amount of this compound is introduced into the titration vessel. If the sample is not readily soluble in the KF solvent, an external extraction or a KF oven method should be used.

  • Titration: The sample is titrated with the Karl Fischer reagent. The endpoint is detected potentiometrically when all the water in the sample has reacted with the iodine in the reagent.

  • Calculation: The water content is calculated based on the volume of titrant consumed and the titer of the KF reagent. The result is typically expressed as a percentage of water by weight (% w/w).

Data Presentation and Classification

The hygroscopicity of this compound can be classified based on the data obtained from the DVS experiment, according to the European Pharmacopoeia (Ph. Eur.).[1][7] The classification is based on the percentage increase in mass after storing the substance at 25°C and 80% relative humidity for 24 hours.[7][8]

Table 1: Hygroscopicity Classification according to the European Pharmacopoeia [1][7][8]

ClassificationMass Increase (% w/w)
Non-hygroscopic< 0.12
Slightly hygroscopic≥ 0.2 and < 2
Hygroscopic≥ 2 and < 15
Very hygroscopic≥ 15

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the hygroscopicity of a pharmaceutical solid such as this compound.

Hygroscopicity_Workflow cluster_prep Sample Preparation cluster_testing Hygroscopicity Testing cluster_analysis Data Analysis & Classification cluster_handling Handling & Storage Sample Test Sample (this compound) DVS Dynamic Vapor Sorption (DVS) Sample->DVS KF Karl Fischer (KF) Titration Sample->KF Isotherm Sorption/Desorption Isotherm DVS->Isotherm WaterContent Water Content (% w/w) KF->WaterContent Classification Hygroscopicity Classification (Ph. Eur.) Isotherm->Classification WaterContent->Classification Recommendations Handling & Storage Recommendations Classification->Recommendations

Caption: Experimental workflow for hygroscopicity determination.

Conclusion and Recommendations

While specific experimental data on the hygroscopic nature of this compound is not publicly available, the experimental protocols outlined in this guide provide a robust framework for its determination. The stability of boronic acids can be a concern, particularly their susceptibility to oxidation.[9] The presence of absorbed moisture can potentially influence this stability.

Based on the hygroscopicity classification obtained through DVS and Karl Fischer titration, the following handling and storage recommendations should be considered:

  • Non-hygroscopic to Slightly hygroscopic: Standard handling and storage conditions are likely sufficient. Storage in well-sealed containers at ambient temperature is recommended.

  • Hygroscopic to Very hygroscopic: Strict control of environmental humidity is crucial. The substance should be handled in a low-humidity environment (e.g., a glove box with a dry atmosphere). Storage in tightly sealed containers with a desiccant is imperative to prevent moisture uptake and potential degradation.

A thorough understanding of the hygroscopic properties of this compound is a critical step in its development as a potential pharmaceutical agent, ensuring its quality, stability, and efficacy.

References

The Synthetic Chemist's Compass: A Guide to Arylboronic Acids in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Arylboronic acids have emerged as indispensable tools in the arsenal of synthetic organic chemists, revolutionizing the construction of complex molecular architectures. Their remarkable versatility, stability, and functional group tolerance have established them as key building blocks in a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. This technical guide provides an in-depth exploration of the core principles of arylboronic acids, their synthesis, and their profound impact on organic synthesis, with a particular focus on their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.

The Nature of Arylboronic Acids: Structure and Properties

Arylboronic acids are organoboron compounds characterized by a boronic acid functional group (-B(OH)₂) attached to an aromatic ring. The boron atom in arylboronic acids is sp² hybridized, resulting in a trigonal planar geometry. This electron-deficient nature of the boron center is fundamental to their reactivity, allowing them to act as electrophiles. However, they are generally stable, crystalline solids that are often tolerant of air and moisture, which contributes to their widespread use in organic synthesis.[1][2] The pH of the reaction medium plays a crucial role in the state of the boronic acid; in basic conditions, they form a more nucleophilic tetrahedral boronate species ([ArB(OH)₃]⁻), which is a key intermediate in many of their reactions.[3]

Synthesis of Arylboronic Acids

The accessibility of a diverse range of arylboronic acids is a key driver of their broad utility. Several synthetic methodologies have been developed for their preparation, each with its own advantages and substrate scope.

2.1. From Aryl Halides via Organometallic Intermediates:

One of the most common methods involves the reaction of an aryl Grignard or organolithium reagent with a trialkyl borate, followed by acidic hydrolysis.[4] This approach is versatile and allows for the synthesis of a wide array of substituted arylboronic acids.

2.2. Iridium-Catalyzed Borylation of Arenes:

A more modern and atom-economical approach is the direct C-H borylation of arenes, often catalyzed by iridium complexes.[1][5] This method avoids the pre-functionalization of the aromatic ring with a halide, offering a more direct route to the desired arylboronic acid. A one-pot synthesis can be achieved where the initially formed boronic ester is subsequently hydrolyzed to the boronic acid.[1][5]

2.3. From Arylamines:

Arylamines can also serve as precursors to arylboronic acids. The Sandmeyer-type reaction, involving diazotization of the arylamine followed by reaction with a boron source, provides a valuable synthetic route.

The Suzuki-Miyaura Cross-Coupling Reaction: A Cornerstone of Modern Synthesis

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is arguably the most significant application of arylboronic acids. This reaction forms a carbon-carbon bond between an arylboronic acid and an organic halide or triflate, providing a powerful method for the synthesis of biaryls, a common motif in pharmaceuticals and functional materials.[6][7][8]

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic halide, forming a Pd(II) intermediate.[6][7]

  • Transmetalation: The aryl group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more reactive boronate species.[6][7][9]

  • Reductive Elimination: The two organic groups on the palladium center couple, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[6][7]

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L_n-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_Ar R¹-Pd(II)L_n-R² Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product ArX R¹-X (Aryl Halide) ArX->OxAdd ArBOH2 R²-B(OH)₂ (Arylboronic Acid) + Base Boronate [R²B(OH)₃]⁻ ArBOH2->Boronate Activation Boronate->Transmetalation

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Quantitative Data on Suzuki-Miyaura Coupling Reactions

The yield of the Suzuki-Miyaura reaction is influenced by several factors, including the nature of the substrates, the choice of catalyst, ligand, base, and solvent.

Table 1: Effect of Substituents on Arylboronic Acid Yields in Suzuki-Miyaura Coupling

Arylboronic AcidSubstituent TypeAryl HalideCatalystBaseSolventYield (%)Reference
Phenylboronic acid-4-IodoanisolePd(PPh₃)₄K₂CO₃Toluene/H₂O95[10]
4-Methoxyphenylboronic acidElectron-donating4-IodoanisolePd(PPh₃)₄K₂CO₃Toluene/H₂O98[10]
4-Methylphenylboronic acidElectron-donating4-IodoanisolePd(PPh₃)₄K₂CO₃Toluene/H₂O96[10]
4-Chlorophenylboronic acidElectron-withdrawing4-IodoanisolePd(PPh₃)₄K₂CO₃Toluene/H₂O85[10]
4-Trifluoromethylphenylboronic acidElectron-withdrawing4-IodoanisolePd(PPh₃)₄K₂CO₃Toluene/H₂O78[10]
3-Formylphenylboronic acidElectron-withdrawing1-NitroperylenediimidePd(PPh₃)₄K₃PO₄THF81[8]
4-Formylphenylboronic acidElectron-withdrawing1-NitroperylenediimidePd(PPh₃)₄K₃PO₄THF85[8]
(4-Diphenylamino)phenylboronic acidElectron-donating1-NitroperylenediimidePd(PPh₃)₄K₃PO₄THF75[8]

Table 2: Comparison of Different Bases in the Suzuki-Miyaura Coupling of 4-Bromotoluene and Phenylboronic Acid

BaseCatalystSolventYield (%)Reference
K₃PO₄Pd(OAc)₂/SPhosToluene/H₂O98[11]
K₂CO₃Pd(OAc)₂/SPhosToluene/H₂O95[11]
Cs₂CO₃Pd(OAc)₂/SPhosToluene/H₂O97[11]
Na₂CO₃Pd(OAc)₂/SPhosToluene/H₂O92[11]
KOt-BuPd(OAc)₂/SPhosToluene96[11]
KOHPd(OAc)₂/SPhosToluene/H₂O85[11]
NaOHPd(OAc)₂/SPhosToluene/H₂O82[11]

Table 3: Comparison of Catalysts and Ligands in the Suzuki-Miyaura Coupling of 4-Chlorotoluene and Phenylboronic Acid

CatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10098[12]
Pd₂(dba)₃XPhosK₃PO₄n-Butanol10096[5]
Pd(PPh₃)₄-K₂CO₃Toluene/H₂O10065[10]
PdCl₂(dppf)-K₂CO₃Dioxane/H₂O8090

Experimental Protocols

5.1. General Procedure for the Synthesis of an Arylboronic Acid via Grignard Reaction

Materials:

  • Aryl bromide (1.0 equiv)

  • Magnesium turnings (1.2 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Triisopropyl borate (1.5 equiv)

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To an oven-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.

  • Activate the magnesium by heating under vacuum and then cooling under a stream of nitrogen.

  • Add anhydrous THF to the flask, followed by a small crystal of iodine.

  • Dissolve the aryl bromide in anhydrous THF and add it dropwise to the magnesium suspension via the dropping funnel. The reaction is initiated by gentle heating.

  • After the addition is complete, reflux the mixture for 1-2 hours until most of the magnesium has been consumed.

  • Cool the reaction mixture to -78 °C in a dry ice/acetone bath.

  • Add triisopropyl borate dropwise via a syringe, maintaining the temperature below -60 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by slowly adding 1 M HCl at 0 °C.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude arylboronic acid.

  • Purify the product by recrystallization or column chromatography.

Arylboronic_Acid_Synthesis_Workflow Workflow: Synthesis of Arylboronic Acid via Grignard Reaction Start Start Setup Reaction Setup: - Oven-dried flask - Mg turnings - Anhydrous THF Start->Setup Grignard Grignard Formation: - Add Aryl Bromide - Reflux Setup->Grignard Cooling Cool to -78 °C Grignard->Cooling Boration Boration: - Add Triisopropyl borate Cooling->Boration Warmup Warm to RT, Stir Overnight Boration->Warmup Quench Quench with 1 M HCl Warmup->Quench Extraction Workup: - Extraction with Diethyl Ether - Wash with Brine Quench->Extraction Drying Drying and Concentration Extraction->Drying Purification Purification: - Recrystallization or - Column Chromatography Drying->Purification End Arylboronic Acid Purification->End

Experimental workflow for arylboronic acid synthesis.

5.2. General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction

Materials:

  • Aryl halide (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., Toluene/Water 4:1)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a Schlenk flask, add the aryl halide, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add water and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Applications in Drug Discovery and Development

The versatility of the Suzuki-Miyaura coupling has made it a vital tool in the pharmaceutical industry for the synthesis of new drug candidates.[4] The ability to rapidly construct complex biaryl structures allows for the efficient exploration of structure-activity relationships (SAR). Furthermore, some boronic acid-containing molecules themselves have shown significant biological activity, with Bortezomib (Velcade®), a proteasome inhibitor used in cancer therapy, being a prominent example.[4] The unique ability of the boronic acid moiety to form reversible covalent bonds with biological targets has opened up new avenues for drug design.

Conclusion

Arylboronic acids have firmly established themselves as a cornerstone of modern organic synthesis. Their stability, ease of handling, and diverse reactivity, particularly in the robust and versatile Suzuki-Miyaura cross-coupling reaction, have enabled the construction of countless complex molecules of academic and industrial importance. For researchers, scientists, and drug development professionals, a deep understanding of the synthesis, properties, and applications of arylboronic acids is essential for the continued advancement of chemical synthesis and the discovery of new therapeutic agents.

References

The Versatile Toolkit of Life Sciences: A Technical Guide to the Biological Applications of Functionalized Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phenylboronic acids (PBAs), a class of organic compounds featuring a boronic acid group attached to a phenyl ring, have emerged as powerful and versatile tools in the biological sciences. Their unique ability to form reversible covalent bonds with cis-1,2- and -1,3-diols, which are abundant in biological molecules such as saccharides, glycoproteins, and certain nucleotides, has unlocked a vast array of applications. This in-depth technical guide explores the core biological applications of functionalized phenylboronic acids, providing quantitative data, detailed experimental protocols, and visual representations of key processes to empower researchers in their scientific endeavors.

Molecular Recognition and Sensing: Detecting the Signatures of Life

The reversible interaction between phenylboronic acids and diols forms the foundation of their application in molecular sensing. This interaction is pH-dependent, with the boronic acid transitioning from a neutral trigonal planar state to an anionic tetrahedral state upon diol binding, leading to changes in its electronic and photophysical properties. This principle has been ingeniously exploited to develop fluorescent sensors for a variety of biologically significant molecules.

Glucose Sensing

The development of accurate and continuous glucose monitoring systems is a critical challenge in diabetes management. Phenylboronic acid-based fluorescent sensors offer a promising alternative to enzyme-based methods. Upon binding to glucose, the fluorescence properties of the sensor molecule are altered, providing a measurable signal that correlates with glucose concentration.

Sensor/ProbeAnalyteBinding Constant (K) / Dissociation Constant (Kd)Detection LimitReference(s)
Anthracene-based diboronic acid sensorGlucose-0.8 µmol L⁻¹[1]
Phenylboronic acid (PBA)Fructose4365 M⁻¹-[2]
Phenylboronic acid (PBA)Glucose110 M⁻¹-[2]
Phenylboronic acid-adamantane on cyclodextrin vesiclesMonosaccharides100–3000 M⁻¹-
8-isoquinolinylboronic acid (8-IQBA)Fructosek_on = 287 M⁻¹s⁻¹-[3]
4-isoquinolinylboronic acid (4-IQBA)Glucosek_on = 0.2 M⁻¹s⁻¹-[3]

Diagram 1: General Mechanism of a Phenylboronic Acid-Based Fluorescent Glucose Sensor

G cluster_0 Low Glucose cluster_1 High Glucose PBA_unbound Phenylboronic Acid (Trigonal, Neutral) Fluorophore_quenched Fluorophore (Quenched Fluorescence) PBA_unbound->Fluorophore_quenched Energy Transfer PBA_bound Phenylboronic Acid-Glucose Complex (Tetrahedral, Anionic) PBA_unbound->PBA_bound + Glucose PBA_bound->PBA_unbound - Glucose Fluorophore_emits Fluorophore (Fluorescence Emission) PBA_bound->Fluorophore_emits Inhibited Energy Transfer Glucose Glucose (cis-diol)

Caption: Reversible binding of glucose to a phenylboronic acid sensor.

Sensing Other Biologically Relevant Molecules

Beyond glucose, functionalized phenylboronic acids have been designed to detect other important biomolecules, including reactive oxygen species (ROS) and sialic acid, a key biomarker in cancer.

Targeted Drug Delivery: Precision Strikes Against Disease

The overexpression of certain saccharides, such as sialic acid, on the surface of cancer cells provides a unique molecular signature for targeted drug delivery. Phenylboronic acid-functionalized nanoparticles and micelles can selectively bind to these cancer cells, enhancing the local concentration of chemotherapeutic agents while minimizing systemic toxicity.

Cancer-Targeted Drug Delivery Systems

Nanocarriers decorated with phenylboronic acid moieties can effectively encapsulate hydrophobic drugs and deliver them to tumor sites. The acidic tumor microenvironment can further trigger the release of the drug from the carrier.

Nanocarrier SystemDrugDrug Loading Content (DLC) (%)Drug Loading Efficiency (DLE) (%)Reference(s)
Phenylboronic acid-functionalized nanoparticles (PBA-NPs)Emodin2.178[4]
Phenylboronic acid-functionalized zinc oxide nanoparticles (ZnO-PBA)Chrysin30.5644[5]
Amphiphilic copolymer with pendant phenylboronic acid micellesDoxorubicin~50>95[6]
Zwitterionic oligopeptide-based micellesDoxorubicin44.6-[7]
Function-spacer-lipid construct micellesDoxorubicin-82[8]

Diagram 2: Workflow for Phenylboronic Acid-Targeted Drug Delivery to Cancer Cells

G cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment Nanoparticle PBA-Functionalized Nanoparticle (Drug Encapsulated) Binding Targeted Binding (PBA-Sialic Acid) Nanoparticle->Binding Targeting CancerCell Cancer Cell (Sialic Acid Overexpression) Internalization Cellular Uptake Binding->Internalization DrugRelease Drug Release (pH-Responsive) Internalization->DrugRelease Apoptosis Cancer Cell Apoptosis DrugRelease->Apoptosis

Caption: Targeted delivery and release of drugs to cancer cells.

Enzyme Inhibition: Modulating Biological Pathways

The ability of boronic acids to form stable, yet reversible, adducts with the active site serine residues of proteases makes them potent enzyme inhibitors. This has significant implications for the development of new therapeutic agents.

Inhibition of Serine Proteases and β-Lactamases

Phenylboronic acid derivatives have been shown to effectively inhibit serine proteases, which are involved in a wide range of physiological and pathological processes. Furthermore, they can inhibit β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics.

InhibitorEnzyme TargetInhibition Constant (Ki)Reference(s)
Phenylboronic acid derivative 1KPC-2 β-lactamase7.64 µM[9]
Phenylboronic acid meta-derivative 3AmpC β-lactamase1.45 µM[10]
Phenylboronic acid meta-derivative 5AmpC β-lactamase5.3 µM[10]
Peptide boronic acid WLS6ahClpXP serine proteaseIC50 = 29 µM[11]

Diagram 3: Mechanism of Serine Protease Inhibition by Phenylboronic Acid

G cluster_0 Enzyme Active Site cluster_1 Inhibition Complex Serine Serine Residue (-OH) Tetrahedral_Adduct Reversible Tetrahedral Adduct Serine->Tetrahedral_Adduct Nucleophilic Attack Histidine Histidine Residue Histidine->Serine Activates PBA Phenylboronic Acid (B(OH)2) Tetrahedral_Adduct->Serine Reversible

Caption: Reversible covalent inhibition of a serine protease.

Affinity Chromatography: Purifying the Molecules of Interest

Boronate affinity chromatography is a powerful technique for the selective separation and purification of molecules containing cis-diol groups, such as glycoproteins, ribonucleotides, and catechols. Phenylboronic acid is immobilized on a solid support, and the target molecules are captured from a complex mixture. Elution is typically achieved by lowering the pH or by adding a competing diol.

Experimental Protocols

This section provides detailed methodologies for key experiments involving functionalized phenylboronic acids.

Synthesis of 3-((acrylamido)methyl)phenylboronic acid Monomer

This protocol describes the synthesis of a key monomer for the preparation of PBA-functionalized polymers.[12]

Materials:

  • 3-(aminomethyl)phenylboronic acid hydrochloride

  • Sodium hydroxide (NaOH) solution (2.0 M)

  • Acryloyl chloride

  • Hydrochloric acid (HCl) solution (1.0 M)

  • Deionized water

Procedure:

  • Dissolve 3-(aminomethyl)phenylboronic acid hydrochloride (1.0 g, 5.34 mmol) in 10.7 mL of 2.0 M NaOH solution at 0 °C.

  • Add cold acryloyl chloride (2.2 mL, 26.7 mmol) dropwise to the reaction mixture while stirring.

  • Slowly add 1.0 M HCl solution to the reaction mixture until the pH reaches 1.0.

  • Collect the precipitate by filtration and wash it with cold water to obtain the final product as a white solid.

Preparation of Phenylboronic Acid-Functionalized Nanoparticles (PBA-NPs)

This protocol outlines the preparation of PBA-NPs via a solvent displacement technique.[12]

Materials:

  • 3-((acrylamido)methyl)phenylboronic acid homopolymer (PBAH)

  • Methanol

  • Deionized water

Procedure:

  • Prepare a solution of PBAH in methanol (e.g., 2.0 mg/mL).

  • Add the PBAH solution dropwise to deionized water over 30 seconds while stirring.

  • Continue stirring the solution for 30 minutes at room temperature to allow for nanoparticle formation.

In Vitro Drug Release Study from Nanoparticles

This protocol describes a common method to evaluate the release of a drug from PBA-functionalized nanoparticles.[13]

Materials:

  • Drug-loaded nanoparticles

  • Phosphate-buffered saline (PBS), pH 7.4

  • Release medium (e.g., PBS with or without a stimulus like H₂O₂)

  • Dialysis tubing (with appropriate molecular weight cut-off)

  • Fluorescence spectrophotometer

Procedure:

  • Disperse a known amount of drug-loaded nanoparticles in PBS.

  • Transfer the nanoparticle dispersion into a dialysis tube.

  • Immerse the dialysis tube in a container with a known volume of the release medium at 37 °C.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium.

  • Quantify the amount of released drug in the collected aliquots using a fluorescence spectrophotometer or another suitable analytical technique.

Boronate Affinity Chromatography for Glycoprotein Enrichment

This protocol provides a general procedure for the enrichment of glycoproteins using a boronate affinity column.

Materials:

  • Boronate affinity chromatography column

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 8.5)

  • Elution buffer (e.g., 0.1 M Glycine-HCl, pH 2.5, or a buffer containing a competing diol like sorbitol)

  • Protein sample containing glycoproteins

Procedure:

  • Equilibrate the boronate affinity column with 5-10 column volumes of binding buffer.

  • Load the protein sample onto the column.

  • Wash the column with 5-10 column volumes of binding buffer to remove unbound proteins.

  • Elute the bound glycoproteins with the elution buffer.

  • Collect the fractions containing the purified glycoproteins.

  • Regenerate the column by washing with several column volumes of binding buffer.

This technical guide provides a comprehensive overview of the significant and expanding biological applications of functionalized phenylboronic acids. The unique chemistry of these compounds offers a powerful platform for the development of innovative solutions in diagnostics, therapeutics, and bioseparations. The provided data, diagrams, and protocols are intended to serve as a valuable resource for researchers aiming to harness the potential of this versatile chemical tool.

References

(4-(Acetamidomethyl)phenyl)boronic acid: A Technical Overview of its Acid Dissociation Constant (pKa)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Acidity of Arylboronic Acids

Arylboronic acids are weak Lewis acids that can also act as Brønsted acids in aqueous solutions. The boron atom in its trigonal planar sp² hybridized state possesses an empty p-orbital, making it electron-deficient and capable of accepting a hydroxide ion from water. This interaction leads to the formation of a more stable, tetracoordinate boronate anion, as depicted in the equilibrium below. The pKa of an arylboronic acid is the pH at which the concentrations of the neutral boronic acid and its corresponding boronate anion are equal. This value is crucial in various applications, including Suzuki-Miyaura cross-coupling reactions, the design of sensors for carbohydrates, and the development of therapeutic agents, as it governs the compound's solubility, reactivity, and interaction with biological targets.

The acidity of substituted phenylboronic acids is significantly influenced by the electronic effects of the substituents on the phenyl ring. Electron-withdrawing groups tend to increase the Lewis acidity of the boron center, resulting in a lower pKa value, while electron-donating groups have the opposite effect.

pKa Value of (4-(Acetamidomethyl)phenyl)boronic acid and Analogs

An experimentally determined pKa value for this compound has not been identified in a comprehensive search of scientific literature. However, by examining the pKa values of structurally similar compounds, a reasonable estimation can be made. The acetamidomethyl group (-CH₂NHCOCH₃) at the para position is generally considered to be a weak electron-withdrawing or a non-donating group. Therefore, the pKa of this compound is expected to be slightly lower than that of unsubstituted phenylboronic acid.

For comparative purposes, the pKa values of selected, relevant phenylboronic acid derivatives are presented in the table below.

Compound NameStructurepKa ValueNotes
Phenylboronic acidC₆H₅B(OH)₂~8.8 - 9.2Unsubstituted parent compound.
4-Aminophenylboronic acid4-NH₂C₆H₄B(OH)₂8.82 (Predicted)The amino group is electron-donating.
4-(Trifluoromethyl)phenylboronic acid4-CF₃C₆H₄B(OH)₂8.4The trifluoromethyl group is strongly electron-withdrawing.
4-Chlorophenylboronic acid4-ClC₆H₄B(OH)₂~8.6The chloro group is electron-withdrawing.

Note: The pKa values can vary depending on the experimental conditions such as temperature, ionic strength, and solvent composition.

Experimental Protocols for pKa Determination

The pKa of arylboronic acids is typically determined using potentiometric or spectrophotometric titration methods.[1] These methods involve the gradual addition of a titrant (a strong base, such as NaOH) to a solution of the boronic acid and monitoring the resulting changes in pH or absorbance.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values.[1] It involves monitoring the pH of a solution of the analyte as a titrant is added incrementally.

Methodology:

  • Preparation of Solutions:

    • A standard solution of the arylboronic acid (e.g., 0.01 M) is prepared in a suitable solvent, typically water or a mixed aqueous-organic solvent system (e.g., water/dioxane) for compounds with low water solubility.[2]

    • A standardized solution of a strong base, such as carbonate-free sodium hydroxide (e.g., 0.1 M), is prepared.

    • The ionic strength of the solution is often kept constant by adding a neutral salt like NaCl (e.g., 0.1 M).[2]

  • Titration Procedure:

    • A known volume of the boronic acid solution is placed in a thermostatted vessel (e.g., at 25 °C).[1]

    • A calibrated pH electrode is immersed in the solution.

    • The titrant (NaOH solution) is added in small, precise increments using a burette.

    • After each addition, the solution is allowed to equilibrate, and the pH is recorded.

  • Data Analysis:

    • A titration curve is generated by plotting the measured pH against the volume of titrant added.

    • The equivalence point, where the moles of added base equal the initial moles of the acid, is determined from the inflection point of the curve.

    • The pKa is determined from the pH at the half-equivalence point.

Spectrophotometric Titration

Spectrophotometric titration is a sensitive method suitable for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.[2]

Methodology:

  • Preparation of Solutions:

    • A stock solution of the arylboronic acid is prepared in a suitable solvent.

    • A series of buffer solutions with known pH values covering a range around the expected pKa are prepared.

  • Measurement Procedure:

    • A constant concentration of the boronic acid is added to each buffer solution.

    • The UV-Vis absorbance spectrum of each solution is recorded over a relevant wavelength range.

  • Data Analysis:

    • The absorbance at a wavelength where the acidic and basic forms of the compound have different molar absorptivities is plotted against the pH.

    • The resulting data is fitted to the Henderson-Hasselbalch equation to determine the pKa value.

Visualizations

Acid-Base Equilibrium of an Arylboronic Acid

AcidBaseEquilibrium cluster_0 Aqueous Solution ArylBOH2 Ar-B(OH)₂ (Trigonal Planar) ArylBOH3 [Ar-B(OH)₃]⁻ (Tetrahedral Boronate) ArylBOH2->ArylBOH3 + OH⁻ ArylBOH3->ArylBOH2 - OH⁻ H2O H₂O OH_minus OH⁻ H3O_plus H₃O⁺

Caption: Acid-base equilibrium of a generic arylboronic acid in an aqueous medium.

General Workflow for Experimental pKa Determination

pKa_Workflow cluster_potentiometric Potentiometric Titration cluster_spectrophotometric Spectrophotometric Titration P1 Prepare Boronic Acid and Titrant Solutions P2 Titrate with Strong Base, Record pH vs. Volume P1->P2 P3 Plot Titration Curve P2->P3 P4 Determine Equivalence Point P3->P4 P5 Calculate pKa from Half-Equivalence Point P4->P5 S1 Prepare Boronic Acid in Buffers of Varying pH S2 Record UV-Vis Spectrum for each pH S1->S2 S3 Plot Absorbance vs. pH at a Specific Wavelength S2->S3 S4 Fit Data to Henderson- Hasselbalch Equation S3->S4 S5 Determine pKa S4->S5

Caption: Workflow for determining pKa via potentiometric and spectrophotometric titration.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of (4-(Acetamidomethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the Suzuki-Miyaura cross-coupling reaction utilizing (4-(Acetamidomethyl)phenyl)boronic acid. This versatile building block is of significant interest in medicinal chemistry for the synthesis of complex organic molecules, including kinase inhibitors and other therapeutic agents. The protocols outlined below are designed to serve as a comprehensive guide for the efficient synthesis of a diverse range of biaryl compounds.

Introduction

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. This reaction offers several advantages, including mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids and aryl halides.[1]

This compound is a valuable reagent in this context as it allows for the direct incorporation of a functionalized phenyl group, a common structural motif in many biologically active molecules. The acetamidomethyl group can serve as a protected amine or a scaffold for further chemical modifications.

General Reaction Scheme

The general scheme for the Suzuki-Miyaura coupling of this compound with an aryl halide is depicted below:

Suzuki_Coupling BoronicAcid This compound Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) ArylHalide Aryl Halide (Ar-X) X = I, Br, Cl Product Coupled Product Catalyst->Product Base Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) Solvent Solvent (e.g., Dioxane/H₂O, Toluene, DMF)

Caption: General workflow of the Suzuki-Miyaura coupling reaction.

Experimental Protocols

The following are general protocols for the Suzuki-Miyaura coupling of this compound with various aryl halides. Optimization of reaction conditions, including catalyst, base, solvent, and temperature, may be necessary to achieve the best results for specific substrates.

Protocol 1: General Procedure for Coupling with Aryl Bromides

This protocol is suitable for the coupling of this compound with a range of electron-rich, electron-poor, and heterocyclic aryl bromides.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)

  • Anhydrous, degassed solvents

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound, the aryl bromide, palladium catalyst, and base.

  • Seal the flask and evacuate and backfill with an inert gas (repeat three times).

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the specified time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Coupling

Microwave irradiation can significantly reduce reaction times.

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Solvent (e.g., DMF/H₂O, 10:1 v/v)

  • Microwave reactor vials

Procedure:

  • In a microwave vial, combine this compound, the aryl halide, palladium catalyst, and base.

  • Add the solvent mixture.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction to the specified temperature (e.g., 120-150 °C) for the designated time (e.g., 15-60 minutes).

  • After cooling, work up the reaction as described in Protocol 1.

Quantitative Data Summary

The following tables summarize representative yields for the Suzuki-Miyaura coupling of this compound with various aryl halides under different reaction conditions.

Table 1: Coupling with Electron-Rich and Electron-Poor Aryl Bromides

Aryl BromideCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
4-BromoanisolePd(PPh₃)₄ (3)K₂CO₃ (2)Dioxane/H₂O (4:1)901285
1-Bromo-4-nitrobenzenePd(dppf)Cl₂ (3)K₃PO₄ (2)Toluene/H₂O (10:1)100692
4-BromotoluenePd(OAc)₂/SPhos (2)Cs₂CO₃ (2)Dioxane100888
1-Bromo-4-fluorobenzenePd(PPh₃)₄ (5)K₂CO₃ (2)DMF/H₂O (5:1)1101078

Table 2: Coupling with Heterocyclic Bromides

Aryl BromideCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
2-BromopyridinePd(dppf)Cl₂ (5)K₃PO₄ (2)Dioxane1001675
3-BromopyridinePd(PPh₃)₄ (4)Cs₂CO₃ (2)Toluene1101281
2-BromothiophenePd(OAc)₂/XPhos (3)K₃PO₄ (2)Dioxane/H₂O (4:1)90889

Logical Workflow for Reaction Optimization

The following diagram illustrates a logical workflow for optimizing the Suzuki-Miyaura coupling reaction conditions.

Optimization_Workflow Start Start with Standard Conditions (e.g., Protocol 1) Monitor Monitor Reaction Progress (TLC, LC-MS) Start->Monitor Complete Reaction Complete? Monitor->Complete GoodYield Good Yield? Complete->GoodYield Yes Optimize Optimize Conditions Complete->Optimize No Isolate Isolate and Purify Product GoodYield->Isolate Yes GoodYield->Optimize No End End Isolate->End ChangeCatalyst Change Catalyst/Ligand Optimize->ChangeCatalyst ChangeBase Change Base Optimize->ChangeBase ChangeSolvent Change Solvent/Temperature Optimize->ChangeSolvent ChangeCatalyst->Monitor ChangeBase->Monitor ChangeSolvent->Monitor

Caption: A decision-making workflow for optimizing Suzuki coupling conditions.

Significance in Drug Development

The biaryl structures synthesized through this methodology are prevalent in a wide range of pharmaceuticals. The ability to efficiently couple this compound with diverse aryl and heteroaryl halides provides a powerful tool for generating libraries of novel compounds for drug discovery programs. The acetamidomethyl moiety can be further manipulated, for instance, by hydrolysis to the corresponding amine, which can then be used for further derivatization, expanding the chemical space accessible to medicinal chemists.

Conclusion

The Suzuki-Miyaura coupling of this compound is a robust and versatile method for the synthesis of functionalized biaryl compounds. The protocols and data presented in these application notes provide a solid foundation for researchers to successfully employ this important reaction in their synthetic endeavors. Careful optimization of the reaction parameters is key to achieving high yields and purity for a given substrate combination.

References

Palladium Catalyst Selection for Suzuki-Miyaura Coupling of (4-(Acetamidomethyl)phenyl)boronic acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful reaction is widely utilized in the pharmaceutical and materials science industries for the construction of complex molecular architectures. A key component of this reaction is the palladium catalyst, the selection of which is critical for achieving optimal yields and reaction kinetics.

This document provides detailed application notes and protocols for the selection and use of palladium catalysts in the Suzuki-Miyaura coupling of (4-(Acetamidomethyl)phenyl)boronic acid with aryl halides. The acetamido group introduces a polar, functionalized moiety that requires careful consideration of reaction parameters to ensure successful coupling. These guidelines are intended to assist researchers in developing robust and efficient synthetic routes.

Catalyst and Ligand Selection Considerations

The choice of palladium catalyst and associated ligands is paramount for a successful Suzuki-Miyaura coupling. For a substrate such as this compound, which possesses an amide functionality, the catalytic system must be tolerant of this group while effectively facilitating the cross-coupling.

Common Palladium Pre-catalysts:

  • Palladium(II) Acetate (Pd(OAc)₂): A versatile and common pre-catalyst that is reduced in situ to the active Pd(0) species. It is often used in combination with phosphine ligands.

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): A classic, air-stable Pd(0) catalyst that is effective for a wide range of Suzuki couplings.[1][2][3] It can often be used without an additional ligand.

  • Palladium(II) chloride (PdCl₂): Another common pre-catalyst that requires in situ reduction.

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂): A robust and highly active catalyst, particularly effective for challenging substrates.

  • Buchwald Pre-catalysts (e.g., XPhos Pd G3, SPhos Pd G2): These are highly active, air- and moisture-stable pre-catalysts that often allow for lower catalyst loadings and milder reaction conditions.

Key Ligands:

  • Triphenylphosphine (PPh₃): A widely used, general-purpose phosphine ligand.

  • Tricyclohexylphosphine (PCy₃): A bulky and electron-rich phosphine ligand, often effective for coupling of aryl chlorides.

  • Buchwald Ligands (e.g., SPhos, XPhos, RuPhos): A class of bulky, electron-rich biaryl phosphine ligands that are highly effective in promoting Suzuki-Miyaura couplings, even with challenging substrates.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of phenylboronic acid derivatives with various aryl halides. While specific data for this compound is limited in the literature, these examples provide a strong basis for catalyst selection and reaction optimization.

Table 1: Suzuki-Miyaura Coupling of Phenylboronic Acid with Various Aryl Bromides

EntryAryl BromideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoacetophenonePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10016~95
24-BromotoluenePd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O801292
31-Bromo-4-nitrobenzenePdCl₂(PPh₃)₂ (2)-K₂CO₃Dioxane/H₂O90695
44-BromobenzonitrilePd₂(dba)₃ (1.5)P(t-Bu)₃ (3)K₃PO₄TolueneRT298

Data compiled from analogous reactions in the literature.

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization of the specific catalyst, ligand, base, solvent, and temperature may be required for a particular substrate combination.

Protocol 1: General Procedure using Pd(PPh₃)₄

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2-5 mol%)

  • Sodium Carbonate (Na₂CO₃) (2.0 equivalents)

  • Toluene

  • Ethanol

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • To a flame-dried round-bottom flask or Schlenk tube, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and sodium carbonate (2.0 mmol).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.02-0.05 mmol).

  • Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Under a positive pressure of inert gas, add a degassed solvent mixture of toluene (5 mL), ethanol (2 mL), and water (2 mL).

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure using a Pd(OAc)₂ / Buchwald Ligand System

Materials:

  • This compound (1.5 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium(II) Acetate (Pd(OAc)₂) (1-2 mol%)

  • SPhos or XPhos ligand (2-4 mol%)

  • Potassium Phosphate (K₃PO₄) (3.0 equivalents)

  • Toluene or Dioxane

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • In a glovebox or under a positive flow of inert gas, add Pd(OAc)₂ (0.01-0.02 mmol) and the phosphine ligand (0.02-0.04 mmol) to a dry Schlenk tube.

  • Add anhydrous toluene or dioxane (2 mL) and stir at room temperature for 10 minutes to form the active catalyst.

  • In a separate flask, combine the aryl halide (1.0 mmol), this compound (1.5 mmol), and potassium phosphate (3.0 mmol).

  • Transfer the pre-formed catalyst solution to the flask containing the reagents.

  • Add additional degassed solvent (e.g., toluene or dioxane, 3 mL) and degassed water (0.5 mL).

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Work-up and purify the product as described in Protocol 1.

Signaling Pathways and Experimental Workflows

To visualize the fundamental processes, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a general experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L2-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OR)2 Base PdII_Biaryl Ar-Pd(II)L2-Ar' Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents Combine Aryl Halide, Boronic Acid, and Base start->reagents atmosphere Establish Inert Atmosphere reagents->atmosphere catalyst Add Palladium Catalyst and Solvent atmosphere->catalyst reaction Heat and Stir catalyst->reaction monitoring Monitor Reaction (TLC/LC-MS) reaction->monitoring workup Aqueous Workup monitoring->workup Reaction Complete purification Column Chromatography workup->purification product Isolated Product purification->product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Conclusion

The selection of an appropriate palladium catalyst is a critical parameter for the successful Suzuki-Miyaura cross-coupling of this compound. While classic catalysts like Pd(PPh₃)₄ can be effective, modern catalytic systems employing bulky, electron-rich phosphine ligands such as SPhos and XPhos often provide superior results in terms of yield, reaction time, and catalyst loading. The protocols and data presented herein serve as a valuable starting point for the development of efficient and scalable synthetic routes for novel compounds bearing the (4-(acetamidomethyl)phenyl) moiety. Researchers are encouraged to screen a variety of catalysts and conditions to identify the optimal system for their specific substrate combination.

References

Application Notes and Protocols for the Synthesis of Biaryl Compounds Using (4-(Acetamidomethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of biaryl scaffolds is a cornerstone of modern medicinal chemistry, as this structural motif is present in a wide array of biologically active compounds and approved pharmaceuticals. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile methods for the formation of carbon-carbon bonds between aryl moieties. This protocol focuses on the application of (4-(Acetamidomethyl)phenyl)boronic acid as a key building block in the synthesis of novel biaryl compounds. The acetamidomethyl functional group offers a handle for further chemical modification and can influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules. These biaryl compounds, particularly those bearing an acetamide functionality, have shown significant potential as inhibitors of key signaling enzymes, such as Sphingosine Kinase 2 (SphK2), which is implicated in cancer progression.

Core Application: Synthesis of a Biaryl Acetamide Derivative

A representative Suzuki-Miyaura coupling reaction is the synthesis of N-(4'-methyl-[1,1'-biphenyl]-4-ylmethyl)acetamide from this compound and 4-bromotoluene. This reaction serves as a model system for the generation of a diverse library of biaryl compounds.

General Reaction Scheme:

Quantitative Data Summary

The following table summarizes representative yields for the Suzuki-Miyaura coupling of various aryl halides with substituted phenylboronic acids, including those with functionalities similar to this compound. These data illustrate the general efficiency of the reaction.

Aryl Halide PartnerBoronic Acid PartnerCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
4-BromotolueneThis compoundPd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O10085-95 (Estimated)
4-Bromoanisole4-Acetamidophenylboronic acidPd(dppf)Cl₂ (2)K₃PO₄1,4-Dioxane/H₂O8092
1-Bromo-4-fluorobenzene4-Acetamidophenylboronic acidPd(OAc)₂/SPhos (1)K₃PO₄Toluene/H₂O10095
4-Bromobenzonitrile4-Methylphenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃DMF/H₂O9088
1-Bromo-3,5-dimethylbenzene(4-(Aminomethyl)phenyl)boronic acidPd(dppf)Cl₂ (3)Cs₂CO₃1,4-Dioxane10089

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a generalized procedure for the palladium-catalyzed cross-coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., Toluene/Ethanol/Water mixture, 4:1:1)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask, add this compound, the aryl bromide, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent mixture to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (monitor by TLC or LC-MS, typically 4-12 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Application in Drug Discovery: Targeting the Sphingosine Kinase 2 (SphK2) Pathway

Biaryl compounds containing an acetamide moiety have emerged as potent and selective inhibitors of Sphingosine Kinase 2 (SphK2).[1] SphK2 is a lipid kinase that phosphorylates sphingosine to form sphingosine-1-phosphate (S1P), a critical signaling molecule involved in cell proliferation, survival, and migration.[2][3] In many cancers, the SphK2/S1P signaling axis is dysregulated, promoting tumor growth and resistance to therapy.[4][5]

SphK2 Signaling Pathway in Cancer

The following diagram illustrates the central role of SphK2 in cancer cell signaling and the mechanism of action of biaryl acetamide inhibitors.

SphK2_Pathway cluster_0 Cellular Processes cluster_1 Sphingolipid Metabolism cluster_2 Inhibition Proliferation Cell Proliferation Survival Cell Survival Migration Cell Migration Sphingosine Sphingosine SphK2 Sphingosine Kinase 2 (SphK2) Sphingosine->SphK2 S1P Sphingosine-1-Phosphate (S1P) S1P->Proliferation S1P->Survival S1P->Migration SphK2->S1P Phosphorylation Inhibitor Biaryl Acetamide Inhibitor Inhibitor->SphK2 Inhibition

Caption: SphK2 signaling pathway and its inhibition.

Inhibition of SphK2 by biaryl acetamide derivatives blocks the production of S1P, thereby attenuating downstream signaling pathways that drive cancer cell proliferation, survival, and migration.[6] This makes SphK2 an attractive therapeutic target for the development of novel anti-cancer agents.

Experimental Workflow for Inhibitor Screening

The following diagram outlines a typical workflow for the screening and evaluation of newly synthesized biaryl compounds as SphK2 inhibitors.

Experimental_Workflow cluster_0 Synthesis & Purification cluster_1 In Vitro Assays cluster_2 Lead Optimization Synthesis Biaryl Synthesis via Suzuki Coupling Purification Purification & Characterization Synthesis->Purification Enzyme_Assay SphK2 Enzymatic Assay (IC50 Determination) Purification->Enzyme_Assay Cell_Assay Cell-Based Assays (Proliferation, Apoptosis) Enzyme_Assay->Cell_Assay SAR Structure-Activity Relationship (SAR) Studies Cell_Assay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Design

Caption: Workflow for SphK2 inhibitor development.

This iterative process of synthesis, biological evaluation, and structural optimization is crucial for the development of potent and selective drug candidates.

Conclusion

This compound is a valuable reagent for the synthesis of novel biaryl compounds through the Suzuki-Miyaura cross-coupling reaction. The resulting biaryl acetamide derivatives are a promising class of molecules for the development of targeted cancer therapeutics, particularly as inhibitors of the Sphingosine Kinase 2 signaling pathway. The protocols and data presented herein provide a foundation for researchers to explore the synthesis and biological applications of this important class of compounds.

References

Application Notes and Protocols for (4-(Acetamidomethyl)phenyl)boronic acid in Medicinal Chemistry Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(4-(Acetamidomethyl)phenyl)boronic acid is a versatile synthetic intermediate widely employed in medicinal chemistry. Its utility is most pronounced in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of carbon-carbon bonds. This reaction is instrumental in the construction of biaryl and heteroaryl structures that form the core scaffolds of numerous therapeutic agents, particularly in the field of oncology.

The acetamidomethyl group provides a stable, non-ionizable linker, while the boronic acid moiety serves as a reactive handle for the introduction of the phenyl ring into complex molecules. This building block is particularly valuable in the synthesis of kinase inhibitors, where the phenyl group can be strategically positioned to interact with the ATP-binding site of the target kinase.

Key Applications in Medicinal Chemistry:
  • Kinase Inhibitor Synthesis: A primary application of this compound is in the synthesis of kinase inhibitors. Many kinase inhibitors feature a heterocyclic core (e.g., pyrimidine, quinazoline) linked to an aryl group. This intermediate allows for the facile introduction of the (4-(acetamidomethyl)phenyl) moiety, which can be crucial for achieving desired potency and selectivity.

  • PROTACs Development: Proteolysis-targeting chimeras (PROTACs) are an emerging class of therapeutics that induce the degradation of target proteins. The synthesis of these heterobifunctional molecules often involves modular construction, where Suzuki-Miyaura coupling can be employed to connect the protein-targeting ligand to the E3 ligase-binding moiety via a linker. This compound can serve as a component in the synthesis of these complex structures.

  • Structure-Activity Relationship (SAR) Studies: The commercial availability and straightforward reactivity of this compound make it a valuable tool for SAR studies. Medicinal chemists can readily incorporate this fragment into a lead compound to probe the steric and electronic requirements of a biological target's binding pocket.

Quantitative Data Summary

The following table summarizes representative quantitative data for a typical Suzuki-Miyaura coupling reaction using this compound. The data is compiled from analogous reactions reported in the literature and serves as a guideline for expected outcomes.

ParameterValueReference
Reaction Suzuki-Miyaura CouplingRepresentative Protocol
Reactants This compound, 2,4-Dichloropyrimidine[1][2][3]
Catalyst Pd(PPh₃)₄[2]
Base K₂CO₃[2]
Solvent 1,4-Dioxane/Water[2]
Temperature 100 °C (Microwave)[1][2]
Reaction Time 15 - 30 min[1][2]
Yield 75 - 90% (Illustrative)Based on similar reactions[1][2]
Purity >95% (after chromatography)Representative

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a two-step synthesis starting from 4-(bromomethyl)phenylboronic acid pinacol ester.

Step 1: Amination of 4-(bromomethyl)phenylboronic acid pinacol ester

  • To a solution of 4-(bromomethyl)phenylboronic acid pinacol ester (1.0 equiv) in tetrahydrofuran (THF), add a solution of aqueous ammonia (2.0 equiv).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-(aminomethyl)phenylboronic acid pinacol ester.

Step 2: Acetylation of 4-(aminomethyl)phenylboronic acid pinacol ester

  • Dissolve the 4-(aminomethyl)phenylboronic acid pinacol ester (1.0 equiv) in dichloromethane (DCM).

  • Add triethylamine (1.2 equiv) to the solution.

  • Cool the mixture to 0 °C and add acetyl chloride (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield this compound pinacol ester.

  • Hydrolyze the pinacol ester with an aqueous acid solution to obtain this compound.

Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of a Kinase Inhibitor Intermediate

This protocol details a representative Suzuki-Miyaura coupling of this compound with 2,4-dichloropyrimidine, a common scaffold in kinase inhibitors.[1][2]

Materials:

  • This compound

  • 2,4-Dichloropyrimidine

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Microwave reaction vial

Procedure:

  • In a microwave reaction vial, combine this compound (1.2 equiv), 2,4-dichloropyrimidine (1.0 equiv), and potassium carbonate (2.0 equiv).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).

  • Evacuate and backfill the vial with nitrogen or argon three times.

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Seal the vial and place it in a microwave reactor.

  • Heat the reaction mixture to 100 °C for 15-30 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-chloro-4-(4-(acetamidomethyl)phenyl)pyrimidine.

Visualizations

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)L₂-X OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAr_prime Ar-Pd(II)L₂-Ar' Transmetal->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Product Ar-Ar' (Product) RedElim->Product ArX Ar-X (e.g., 2,4-Dichloropyrimidine) ArX->OxAdd BoronicAcid Ar'-B(OH)₂ (e.g., this compound) BoronicAcid->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Kinase_Inhibitor_Workflow Start Target Identification & Validation LeadGen Lead Generation (HTS, FBDD) Start->LeadGen LeadOpt Lead Optimization (SAR Studies) LeadGen->LeadOpt Synthesis Synthesis of Analogs using This compound LeadOpt->Synthesis InVitro In Vitro Assays (Kinase Activity, Cell Proliferation) Synthesis->InVitro InVitro->LeadOpt Iterative Design InVivo In Vivo Studies (Animal Models) InVitro->InVivo Preclinical Preclinical Development InVivo->Preclinical

Caption: General workflow for kinase inhibitor drug discovery.

References

Application Notes and Protocols: Chan-Lam Cross-Coupling with (4-(Acetamidomethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Chan-Lam cross-coupling reaction is a powerful and versatile method for the formation of carbon-heteroatom bonds, specifically aryl-nitrogen (C-N) and aryl-oxygen (C-O) bonds.[1][2][3] This copper-catalyzed reaction joins an aryl boronic acid with an amine or an alcohol, providing a valuable alternative to other cross-coupling methods like the Buchwald-Hartwig reaction.[1] Key advantages of the Chan-Lam coupling include its typically mild reaction conditions, often proceeding at room temperature and being tolerant to air and moisture, which simplifies the experimental setup.[2][3]

These application notes provide a detailed overview and experimental protocols for the Chan-Lam cross-coupling reaction utilizing (4-(Acetamidomethyl)phenyl)boronic acid. This specific boronic acid is of interest in drug development due to the presence of the acetamidomethyl group, which can influence solubility, hydrogen bonding capacity, and overall pharmacological properties of the resulting molecule. The protocols provided are representative and may require optimization for specific substrates.

Reaction Principle and Mechanism

The Chan-Lam coupling involves the oxidative coupling of an aryl boronic acid with a compound containing an N-H or O-H bond, catalyzed by a copper(II) salt.[2] The generally accepted mechanism, while complex and potentially variable depending on the specific reactants and conditions, is proposed to proceed through the following key steps:

  • Ligand Exchange: The N-H or O-H containing substrate coordinates to the copper(II) center.

  • Transmetalation: The aryl group from the boronic acid is transferred to the copper center, forming an aryl-copper(II) intermediate.

  • Oxidation: The aryl-copper(II) intermediate is oxidized to a transient aryl-copper(III) species. Oxygen from the air often serves as the terminal oxidant in the catalytic cycle.[2]

  • Reductive Elimination: The aryl group and the heteroatom nucleophile reductively eliminate from the copper(III) center, forming the desired C-N or C-O bond and a copper(I) species.[1]

  • Reoxidation: The copper(I) is reoxidized to copper(II) to complete the catalytic cycle.

// Nodes CuII [label="Cu(II) Catalyst", fillcolor="#F1F3F4", fontcolor="#202124"]; Amine [label="R₂NH (Amine)", fillcolor="#F1F3F4", fontcolor="#202124"]; BoronicAcid [label="Ar-B(OH)₂\n(this compound)", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate1 [label="[Cu(II)(NR₂)]", fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate2 [label="[Ar-Cu(II)(NR₂)]", fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate3 [label="[Ar-Cu(III)(NR₂)]", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Ar-NR₂ (Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; CuI [label="Cu(I) Species", fillcolor="#F1F3F4", fontcolor="#202124"]; Oxidant [label="Oxidant (e.g., O₂)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Amine -> Intermediate1 [label="Coordination"]; CuII -> Intermediate1; BoronicAcid -> Intermediate2 [label="Transmetalation"]; Intermediate1 -> Intermediate2; Intermediate2 -> Intermediate3 [label="Oxidation"]; Intermediate3 -> Product [label="Reductive\nElimination"]; Intermediate3 -> CuI; CuI -> CuII [label="Reoxidation"]; Oxidant -> CuII; } caption: "Generalized Catalytic Cycle of the Chan-Lam N-Arylation."

Applications in Drug Discovery

The formation of arylamines and aryl ethers is a common transformation in the synthesis of pharmaceutical compounds. The Chan-Lam coupling's tolerance of various functional groups makes it a valuable tool in medicinal chemistry for lead optimization and the synthesis of compound libraries. The (4-(acetamidomethyl)phenyl) moiety can be incorporated into drug candidates to explore structure-activity relationships, improve pharmacokinetic properties, or act as a versatile synthetic handle for further functionalization.

Experimental Protocols

The following are generalized protocols for the N-arylation and O-arylation of substrates with this compound. These should be considered as starting points and may require optimization of the catalyst, base, solvent, and temperature for specific substrates.

Protocol 1: N-Arylation of an Amine

This protocol describes a general procedure for the coupling of an amine with this compound.

Materials:

  • This compound

  • Amine substrate

  • Copper(II) acetate (Cu(OAc)₂)

  • Base (e.g., triethylamine (Et₃N), pyridine, or potassium carbonate (K₂CO₃))

  • Solvent (e.g., dichloromethane (DCM), methanol (MeOH), or acetonitrile (MeCN))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a round-bottom flask, add this compound (1.2-2.0 equivalents), the amine substrate (1.0 equivalent), and a magnetic stir bar.

  • Add the solvent (e.g., DCM or MeOH) to the flask.

  • Add copper(II) acetate (10-20 mol%).

  • Add the base (2.0-3.0 equivalents).

  • Stir the reaction mixture at room temperature, open to the air, for 24-72 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylated product.

Protocol 2: O-Arylation of a Phenol

This protocol outlines a general procedure for the synthesis of a diaryl ether from a phenol and this compound.

Materials:

  • This compound

  • Phenol substrate

  • Copper(II) acetate (Cu(OAc)₂)

  • Base (e.g., pyridine or triethylamine)

  • Solvent (e.g., dichloromethane (DCM))

  • Molecular sieves (optional, to ensure anhydrous conditions if desired)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a round-bottom flask, add the phenol substrate (1.0 equivalent), this compound (1.5-2.0 equivalents), and a magnetic stir bar.

  • Add the solvent (DCM).

  • Add copper(II) acetate (1.0-2.0 equivalents for stoichiometric conditions, or 10-20 mol% for catalytic conditions).

  • Add the base (2.0-3.0 equivalents).

  • If using catalytic copper, the reaction may be left open to the air. For stoichiometric copper, the reaction can be run under an inert atmosphere, although it is often successful in the presence of air.

  • Stir the reaction mixture at room temperature for 24-72 hours, monitoring by TLC or LC-MS.

  • After the reaction is complete, filter the mixture through a pad of celite to remove solid residues.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer in vacuo.

  • Purify the residue by flash column chromatography to yield the pure diaryl ether product.

Data Presentation: Reaction Parameters and Expected Outcomes

The following tables summarize typical reaction conditions and expected outcomes for Chan-Lam couplings. Note that yields are highly substrate-dependent.

Table 1: Typical Reaction Conditions for N-Arylation

ParameterConditionNotes
Boronic Acid This compound1.2 - 2.0 equiv.
Amine Aliphatic or Aromatic Amine1.0 equiv.
Copper Source Cu(OAc)₂10-20 mol% (catalytic)
Base Pyridine, Et₃N, K₂CO₃2.0 - 3.0 equiv.
Solvent DCM, MeOH, MeCN
Temperature Room TemperatureMild heating may be required for less reactive substrates.
Atmosphere Air
Reaction Time 24 - 72 hoursMonitored by TLC or LC-MS.
Typical Yield Moderate to GoodHighly dependent on the amine substrate.

Table 2: Typical Reaction Conditions for O-Arylation

ParameterConditionNotes
Boronic Acid This compound1.5 - 2.0 equiv.
Phenol Substituted or Unsubstituted Phenol1.0 equiv.
Copper Source Cu(OAc)₂10-20 mol% (catalytic) or 1.0-2.0 equiv. (stoichiometric)
Base Pyridine, Et₃N2.0 - 3.0 equiv.
Solvent DCM
Temperature Room Temperature
Atmosphere Air
Reaction Time 24 - 72 hoursMonitored by TLC or LC-MS.
Typical Yield Good to ExcellentGenerally high yields for O-arylation.

Troubleshooting and Considerations

  • Low Yields: If yields are low, consider screening different copper sources (e.g., CuCl₂, Cu(OTf)₂), bases, and solvents. Increasing the reaction temperature or using a ligand (e.g., a bidentate nitrogen ligand) may also improve the outcome.

  • Homocoupling of Boronic Acid: A common side reaction is the homocoupling of the boronic acid to form a biphenyl species. This can sometimes be minimized by adjusting the reaction conditions, such as the choice of base and solvent.

  • Substrate Reactivity: Electron-rich amines and phenols are generally more reactive. Electron-deficient or sterically hindered substrates may require more forcing conditions.

  • The (4-(Acetamidomethyl)phenyl) Group: The acetamidomethyl substituent is generally well-tolerated in Chan-Lam couplings. The amide functionality is typically not reactive under these conditions. Its presence may influence the solubility of the starting material and product, which could necessitate the use of a co-solvent system.

Workflow and Logic Diagrams

// Nodes Start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reagents [label="Combine Reactants:\n- this compound\n- Amine/Phenol\n- Copper Catalyst\n- Base\n- Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Stir at Room Temperature\n(Open to Air)", fillcolor="#FBBC05", fontcolor="#202124"]; Monitoring [label="Monitor Reaction Progress\n(TLC / LC-MS)", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Workup [label="Aqueous Workup\n(Extraction and Washing)", fillcolor="#F1F3F4", fontcolor="#202124"]; Purification [label="Purification\n(Column Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Isolated Product", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Reagents; Reagents -> Reaction; Reaction -> Monitoring; Monitoring -> Reaction [label="Incomplete"]; Monitoring -> Workup [label="Complete"]; Workup -> Purification; Purification -> Product; } caption: "General Experimental Workflow for Chan-Lam Coupling."

// Nodes Goal [label="Goal: C-N or C-O Bond Formation", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Method [label="Method: Chan-Lam Cross-Coupling", fillcolor="#F1F3F4", fontcolor="#202124"]; ArylSource [label="Aryl Source:\nthis compound", fillcolor="#FBBC05", fontcolor="#202124"]; Nucleophile [label="Nucleophile:\nAmine (N-H) or Phenol (O-H)", fillcolor="#FBBC05", fontcolor="#202124"]; Catalyst [label="Catalyst:\nCopper(II) Salt (e.g., Cu(OAc)₂)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Conditions [label="Key Conditions:\n- Base\n- Solvent\n- Room Temperature\n- Air Atmosphere", fillcolor="#34A853", fontcolor="#FFFFFF"]; Outcome [label="Outcome: Arylated Product", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Goal -> Method; Method -> ArylSource; Method -> Nucleophile; Method -> Catalyst; Method -> Conditions; ArylSource -> Outcome; Nucleophile -> Outcome; Catalyst -> Outcome; Conditions -> Outcome; } caption: "Logical Relationship of Components in the Reaction."

References

Application Notes and Protocols for "One-Pot" Synthesis of Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Substituted phenylboronic acids are indispensable reagents in modern organic synthesis, most notably as coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Their utility in the synthesis of pharmaceuticals, agrochemicals, and advanced materials necessitates efficient and versatile synthetic methods. Traditional multi-step syntheses involving the generation and use of highly reactive organometallic intermediates can be cumbersome and exhibit limited functional group tolerance. "One-pot" synthetic strategies offer a streamlined alternative, minimizing purification steps, reducing waste, and often improving overall yields. These protocols detail efficient one-pot methodologies for the preparation of a diverse range of substituted phenylboronic acids, catering to various starting materials and desired substitution patterns.

Protocol 1: Iridium-Catalyzed One-Pot Borylation of Arenes via C-H Activation

This protocol describes a highly efficient method for the synthesis of arylboronic acids and their corresponding trifluoroborate salts directly from arenes.[1][2] The process involves an initial iridium-catalyzed C-H borylation to form a boronate ester, which is then converted in situ to the desired product without the need for intermediate purification.[1][2][3][4] This approach is particularly advantageous as it avoids the use of pre-functionalized aryl halides and strong organometallic bases.[2]

Experimental Workflow:

G cluster_0 Step 1: Iridium-Catalyzed Borylation cluster_1 Step 2: In-situ Conversion Arene Arene Arylboronate_ester Aryl Pinacolboronate Ester Arene->Arylboronate_ester Pinacolborane Pinacolborane (B2pin2) Pinacolborane->Arylboronate_ester Ir_catalyst [Ir(COD)(OMe)]2 / dtbpy Ir_catalyst->Arylboronate_ester Catalyst THF_solvent THF, 80 °C THF_solvent->Arylboronate_ester Solvent/Temp Arylboronic_acid Arylboronic Acid Arylboronate_ester->Arylboronic_acid Oxidative Cleavage Aryltrifluoroborate Potassium Aryltrifluoroborate Arylboronate_ester->Aryltrifluoroborate Pinacol Displacement NaIO4 NaIO4 (aq) NaIO4->Arylboronic_acid KHF2 KHF2 (aq) KHF2->Aryltrifluoroborate

Caption: Workflow for the one-pot synthesis of arylboronic acids and trifluoroborates.

Detailed Experimental Protocol:

A. Synthesis of Arylboronic Acids:

  • To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the iridium precursor [Ir(COD)(OMe)]₂ (0.1 mol%) and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) (0.2 mol%).

  • Add anhydrous tetrahydrofuran (THF) as the solvent.

  • Add the arene (1.0 equiv) and pinacolborane (B₂pin₂) (1.1 equiv).

  • Heat the reaction mixture to 80 °C and stir for the time indicated in Table 1.

  • After cooling to room temperature, add an aqueous solution of sodium periodate (NaIO₄) (4.0 equiv).

  • Stir the mixture vigorously for 4-12 hours.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude boronic acid can often be purified by washing with hexanes.[1]

B. Synthesis of Potassium Aryltrifluoroborates:

  • Follow steps 1-4 from the arylboronic acid synthesis.

  • After cooling to room temperature, add a solution of potassium hydrogen difluoride (KHF₂) (6.0 equiv) in a 1:3 mixture of water and THF.[1]

  • Stir the mixture at room temperature for 1-3 hours.

  • Remove the solvent under vacuum.

  • Extract the residue with acetone and filter to remove inorganic salts.

  • Evaporate the acetone to yield the crude potassium aryltrifluoroborate.

Quantitative Data:

EntryAreneProductTime (h)Yield (%)
11,3-Dichlorobenzene3,5-Dichlorophenylboronic acid1298
21,3,5-Trichlorobenzene3,5-Dichlorophenylboronic acid1299
3Methyl 3,5-dichlorobenzoateMethyl 3,5-bis(dihydroxyboryl)benzoate2490
41,3-Dimethoxybenzene3,5-Dimethoxyphenylboronic acid1291
5Anisole4-Methoxyphenylboronic acid2485

Table 1: Representative yields for the one-pot synthesis of substituted phenylboronic acids via Ir-catalyzed borylation. Data extracted from[1].

Protocol 2: One-Pot Synthesis via Grignard Reagent Formation

This protocol outlines the synthesis of substituted phenylboronic acids from aryl bromides using a "one-pot" Grignard-based method.[5][6] This approach involves the in-situ formation of the Grignard reagent, which then reacts with a trialkyl borate. This method is well-suited for aryl bromides and can be optimized by adjusting reaction parameters.[5]

Logical Relationship Diagram:

G Aryl_Bromide Aryl Bromide Grignard_Reagent Arylmagnesium Bromide Aryl_Bromide->Grignard_Reagent Magnesium Magnesium Turnings Magnesium->Grignard_Reagent Boronate_Ester Arylboronate Ester Grignard_Reagent->Boronate_Ester Trialkyl_Borate Trialkyl Borate (e.g., B(OiPr)3) Trialkyl_Borate->Boronate_Ester Phenylboronic_Acid Substituted Phenylboronic Acid Boronate_Ester->Phenylboronic_Acid Acid_Hydrolysis Acidic Hydrolysis (e.g., H2SO4) Acid_Hydrolysis->Phenylboronic_Acid

Caption: Key steps in the one-pot Grignard-based synthesis of phenylboronic acids.

Detailed Experimental Protocol:

  • To a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel, add magnesium turnings (1.2 equiv) under an inert atmosphere.

  • Add a solution of the aryl bromide (1.0 equiv) in an anhydrous ether solvent (e.g., THF) dropwise via the addition funnel to initiate the Grignard reaction. A small crystal of iodine may be added to activate the magnesium if necessary.

  • After the Grignard reagent formation is complete (typically after refluxing for 1-2 hours), cool the reaction mixture to -25 °C to 0 °C.[7]

  • Slowly add a solution of tri-isopropyl borate (1.5 equiv) in the same anhydrous solvent, maintaining the low temperature.[5][7]

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by pouring it into a stirred mixture of ice and aqueous acid (e.g., sulfuric acid, adjusting to pH 1-2).[7]

  • Separate the organic layer, and extract the aqueous layer with an ether solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude phenylboronic acid.

  • Purification can be achieved by recrystallization or column chromatography.

Quantitative Data:

SubstrateBoronation Reagentn(Mg):n(ArBr):n(Borate)Temperature (°C)Time (h)Yield (%)
2,6-DimethylbromobenzeneB(OC₄H₉)₃1.2:1:1.530280.1
4-tert-ButylbromobenzeneB(OCH₃)₃1.2:1:1.525275.3
4-IsopropylbromobenzeneB(OCH₃)₃1.2:1:1.525278.2

Table 2: Optimized conditions and yields for the one-pot synthesis of alkyl-substituted phenylboronic acids via the Grignard method. Data adapted from[5].

Protocol 3: Palladium-Catalyzed Direct Synthesis from Aryl Chlorides

This protocol provides a method for the synthesis of arylboronic acids directly from readily available and often less expensive aryl chlorides.[8] The reaction is catalyzed by palladium and utilizes tetrahydroxydiboron as the boron source. A key advantage is the ability to convert the resulting boronic acid in situ to more stable derivatives like trifluoroborates or other boronate esters.[8]

Experimental Workflow:

G Aryl_Chloride Aryl Chloride Arylboronic_Acid Arylboronic Acid Aryl_Chloride->Arylboronic_Acid Diboron Tetrahydroxydiboron (B2(OH)4) Diboron->Arylboronic_Acid Pd_Catalyst Palladium Precatalyst (e.g., XPhos Pd G2) Pd_Catalyst->Arylboronic_Acid Catalyst Base Base (e.g., K3PO4) Base->Arylboronic_Acid Base Solvent Solvent (e.g., Ethanol) Solvent->Arylboronic_Acid Solvent

Caption: Schematic for the Pd-catalyzed one-pot synthesis of arylboronic acids from aryl chlorides.

Detailed Experimental Protocol:

  • In a reaction vessel, combine the aryl chloride (1.0 equiv), tetrahydroxydiboron (B₂(OH)₄) (1.5 equiv), a suitable palladium precatalyst (e.g., XPhos Pd G2, 2 mol%), and a base (e.g., potassium phosphate, K₃PO₄, 3.0 equiv).

  • Add a protic solvent such as ethanol.

  • Heat the reaction mixture under an inert atmosphere at a temperature ranging from 80 °C to 100 °C until the starting material is consumed (monitored by TLC or GC-MS).

  • Upon completion, the reaction mixture contains the arylboronic acid.

  • For isolation of the boronic acid, cool the mixture, dilute with water, and acidify to pH ~2 with HCl. Extract with an organic solvent, dry, and concentrate.

  • Alternatively, for in-situ conversion to a potassium aryltrifluoroborate, add an aqueous solution of KHF₂ to the reaction mixture and stir at room temperature for 1 hour before workup.

Quantitative Data:

Aryl ChlorideLigandBaseSolventYield (%) of in situ formed Trifluoroborate
4-ChloroanisoleXPhosK₃PO₄Ethanol95
4-ChlorotolueneSPhosK₃PO₄Ethanol92
1-Chloro-4-(trifluoromethyl)benzeneXPhosK₃PO₄Ethanol88
2-ChlorobenzonitrileXPhosK₃PO₄Ethanol75

Table 3: Representative yields for the one-pot Pd-catalyzed synthesis of arylboronic acids from aryl chlorides, followed by in-situ conversion to potassium aryltrifluoroborates. Data conceptualized from the methodology described in[8].

Safety and Handling:

  • All reactions should be performed in a well-ventilated fume hood.

  • Anhydrous solvents and inert atmosphere techniques are critical for the Grignard-based protocol.

  • Iridium and Palladium catalysts can be air-sensitive and should be handled accordingly.

  • Grignard reagents are highly reactive and moisture-sensitive.

  • Acids and bases used in the workup procedures should be handled with appropriate personal protective equipment.

References

Application Notes and Protocols for C-C Bond Formation Using (4-(Acetamidomethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-(Acetamidomethyl)phenyl)boronic acid is a versatile reagent in modern organic synthesis, primarily utilized for the formation of carbon-carbon (C-C) bonds through palladium-catalyzed cross-coupling reactions. Its structure allows for the strategic introduction of the 4-(acetamidomethyl)phenyl moiety, a common structural motif in pharmacologically active compounds and advanced materials. The Suzuki-Miyaura cross-coupling reaction is the most prominent application for this boronic acid, valued for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide array of coupling partners.[1]

These application notes provide detailed protocols and a comparative analysis of catalytic systems for the effective use of this compound in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl structures.

Core Applications

The primary application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form biaryl compounds. This reaction involves the coupling of the organoboronic acid with an aryl halide or triflate. The efficiency of this transformation is highly dependent on the judicious selection of the palladium catalyst, ligand, base, and solvent system.

Reaction Mechanism: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium(0) species. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

  • Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, forming a new Pd(II) complex and displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst which re-enters the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd2_complex1 Ar-Pd(II)-X (L2) oxidative_addition->pd2_complex1 transmetalation Transmetalation (Ar'-B(OH)2 + Base) pd2_complex1->transmetalation pd2_complex2 Ar-Pd(II)-Ar' (L2) transmetalation->pd2_complex2 reductive_elimination Reductive Elimination pd2_complex2->reductive_elimination reductive_elimination->pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Performance of Palladium Catalysts

The choice of palladium catalyst and ligand system is crucial for achieving high yields and efficient reaction times in the Suzuki-Miyaura coupling of this compound. The following table summarizes the performance of various palladium catalysts for the coupling of aryl halides with phenylboronic acids, providing a comparative basis for catalyst selection.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(OAc)₂ (ligand-free)NoneK₂CO₃EtOH/H₂O250.03-290-99
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane70-8018-2260-80
Pd₂(dba)₃P(t-Bu)₃K₃PO₄Dioxane251295
XPhos Pd G2XPhosK₃PO₄Dioxane/H₂O1001>95
SPhos Pd G2SPhosK₃PO₄Toluene/H₂O1001>95

Note: This data is compiled from studies on structurally similar arylboronic acids and serves as a guideline. Optimal conditions for this compound may vary and require empirical optimization.[2]

Experimental Protocols

Below are detailed experimental protocols for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide.

Protocol 1: General Procedure using a Ligand-free Palladium Acetate Catalyst

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Ethanol (EtOH) and Water (H₂O) in a suitable ratio (e.g., 3:1)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a flame-dried reaction flask equipped with a magnetic stir bar and condenser, add the aryl halide, this compound, and potassium carbonate.

  • Seal the flask and purge with an inert gas for 10-15 minutes.

  • Under a positive flow of inert gas, add the ethanol/water solvent mixture.

  • Add the palladium(II) acetate catalyst to the reaction mixture.

  • Stir the reaction vigorously at room temperature or with gentle heating (e.g., 40-50 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Using a Modern Buchwald Palladacycle Precatalyst (e.g., XPhos Pd G2)

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.5 mmol, 1.5 equiv)

  • XPhos Pd G2 (0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-dioxane and degassed water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a glovebox or under a strictly inert atmosphere, add the aryl halide, this compound, XPhos Pd G2, and potassium phosphate to a dry reaction vessel.

  • Add anhydrous, degassed 1,4-dioxane and degassed water (e.g., 4:1 ratio).

  • Seal the vessel and heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction for completion by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Experimental_Workflow start Start reagents Combine Aryl Halide, This compound, Base, and Solvent start->reagents inert_atm Establish Inert Atmosphere (Ar or N2) reagents->inert_atm catalyst Add Palladium Catalyst inert_atm->catalyst reaction Heat and Stir Reaction Mixture catalyst->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup and Extraction monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification end End (Isolated Biaryl Product) purification->end

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling.

Conclusion

This compound is a valuable building block for the synthesis of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. The success of the C-C bond formation is highly contingent on the selection of the appropriate catalytic system and reaction conditions. Modern palladium catalysts, particularly those employing bulky, electron-rich phosphine ligands, often provide superior yields and shorter reaction times compared to traditional catalysts. The protocols provided herein serve as a robust starting point for researchers, and further optimization may be necessary to achieve the desired outcomes for specific substrates.

References

Application Notes and Protocols for the Synthesis of (4-(Acetamidomethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-(Acetamidomethyl)phenyl)boronic acid is a valuable bifunctional building block in medicinal chemistry and drug discovery. Its structure incorporates a boronic acid moiety, which is a versatile functional group for various coupling reactions, and an acetamidomethylphenyl group, a common structural motif in pharmacologically active compounds. This document provides detailed protocols for a reliable three-step synthesis of this compound and highlights its key applications, particularly in the synthesis of kinase inhibitors and Proteolysis Targeting Chimeras (PROTACs). The synthetic route described herein avoids the use of a direct Grignard reaction on an amide-containing substrate, which can be problematic, and instead employs a robust palladium-catalyzed Miyaura borylation.

Applications in Drug Discovery

Arylboronic acids are crucial intermediates in modern synthetic organic chemistry, primarily due to their utility in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds, especially in the construction of biaryl structures.[1]

  • Kinase Inhibitors: Many small molecule kinase inhibitors, a cornerstone of targeted cancer therapy, feature biaryl scaffolds.[2][3][4] this compound can serve as a key precursor to introduce the acetamidomethylphenyl moiety into these complex molecules. This group can engage in critical hydrogen bonding interactions within the kinase active site, enhancing binding affinity and selectivity.[5]

  • Proteolysis Targeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins.[6][7][8][9] They are typically composed of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. The synthesis of these complex molecules often relies on modular assembly, where boronic acids like the title compound can be used in Suzuki-Miyaura couplings to construct the linker and connect the two ligand moieties.[6] The acetamidomethylphenyl group can provide a desirable vector for linker attachment or contribute to the overall physicochemical properties of the PROTAC molecule.

  • Sensors and Probes: The boronic acid functional group can reversibly bind to diols, a property that has been exploited in the development of sensors and probes for carbohydrates and other biologically relevant diol-containing molecules.[1]

Synthetic Workflow

The synthesis of this compound is accomplished in three main steps starting from 4-bromobenzylamine:

  • Acetylation: Protection of the primary amine of 4-bromobenzylamine as an acetamide to form N-(4-bromobenzyl)acetamide.

  • Miyaura Borylation: Palladium-catalyzed cross-coupling of N-(4-bromobenzyl)acetamide with bis(pinacolato)diboron to yield the corresponding aryl boronate ester.

  • Hydrolysis: Conversion of the pinacol boronate ester to the final this compound.

G cluster_0 Step 1: Acetylation cluster_1 Step 2: Miyaura Borylation cluster_2 Step 3: Hydrolysis cluster_3 Application A 4-Bromobenzylamine C N-(4-bromobenzyl)acetamide A->C Et3N, DCM B Acetyl Chloride B->C E 2-(4-(Acetamidomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane C->E Pd(dppf)Cl2, KOAc, Dioxane D Bis(pinacolato)diboron D->E F This compound E->F HCl (aq) G Suzuki-Miyaura Coupling F->G H Kinase Inhibitors, PROTACs, etc. G->H

Synthetic workflow for this compound and its application.

Experimental Protocols

Protocol 1: Synthesis of N-(4-bromobenzyl)acetamide

This protocol describes the acetylation of 4-bromobenzylamine using acetyl chloride.

Materials and Reagents:

ReagentMolecular FormulaMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
4-Bromobenzylamine hydrochlorideC₇H₉BrClN222.5110.02.23 g
Triethylamine (Et₃N)C₆H₁₅N101.1930.04.18 mL
Acetyl chloride (AcCl)C₂H₃ClO78.5011.00.78 mL
Dichloromethane (DCM)CH₂Cl₂84.93-50 mL
Deionized WaterH₂O18.02-50 mL
Saturated Sodium Bicarbonate SolutionNaHCO₃ (aq)--50 mL
BrineNaCl (aq)--50 mL
Anhydrous Sodium SulfateNa₂SO₄142.04-As needed

Procedure:

  • To a 250 mL round-bottom flask, add 4-bromobenzylamine hydrochloride (2.23 g, 10.0 mmol) and dichloromethane (50 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add triethylamine (4.18 mL, 30.0 mmol) to the stirred suspension.

  • In a separate container, dissolve acetyl chloride (0.78 mL, 11.0 mmol) in 10 mL of dichloromethane.

  • Add the acetyl chloride solution dropwise to the reaction mixture at 0 °C over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with deionized water (2 x 25 mL), saturated sodium bicarbonate solution (2 x 25 mL), and brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product as a white solid.

Expected Outcome:

ProductYield (%)Purity (%)Melting Point (°C)
N-(4-bromobenzyl)acetamide90-98>98128-131
Protocol 2: Synthesis of 2-(4-(Acetamidomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Pinacol Boronate Ester)

This protocol details the Miyaura borylation of N-(4-bromobenzyl)acetamide.[10][11][12]

Materials and Reagents:

ReagentMolecular FormulaMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
N-(4-bromobenzyl)acetamideC₉H₁₀BrNO228.095.01.14 g
Bis(pinacolato)diboron (B₂pin₂)C₁₂H₂₄B₂O₄253.946.01.52 g
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)C₃₄H₂₈Cl₂FeP₂Pd816.640.15 (3 mol%)122 mg
Potassium Acetate (KOAc)C₂H₃KO₂98.1415.01.47 g
1,4-Dioxane (anhydrous)C₄H₈O₂88.11-50 mL
Ethyl AcetateC₄H₈O₂88.11-100 mL
Deionized WaterH₂O18.02-50 mL
BrineNaCl (aq)--50 mL
Anhydrous Sodium SulfateNa₂SO₄142.04-As needed

Procedure:

  • In an oven-dried 100 mL Schlenk flask, combine N-(4-bromobenzyl)acetamide (1.14 g, 5.0 mmol), bis(pinacolato)diboron (1.52 g, 6.0 mmol), Pd(dppf)Cl₂ (122 mg, 0.15 mmol), and potassium acetate (1.47 g, 15.0 mmol).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous 1,4-dioxane (50 mL) via syringe.

  • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours under an inert atmosphere.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the mixture to room temperature and filter through a pad of Celite, washing the pad with ethyl acetate (2 x 20 mL).

  • Combine the filtrates and wash with deionized water (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the pinacol boronate ester as a white solid.

Expected Outcome:

ProductYield (%)Purity (%)
2-(4-(Acetamidomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane75-85>97
Protocol 3: Synthesis of this compound

This protocol describes the hydrolysis of the pinacol boronate ester to the final boronic acid.[13]

Materials and Reagents:

ReagentMolecular FormulaMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
2-(4-(Acetamidomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneC₁₅H₂₂BNO₃275.154.01.10 g
Tetrahydrofuran (THF)C₄H₈O72.11-20 mL
2 M Hydrochloric Acid (HCl)HCl (aq)--20 mL
Diethyl EtherC₄H₁₀O74.12-50 mL
HexaneC₆H₁₄86.18-20 mL

Procedure:

  • Dissolve the pinacol boronate ester (1.10 g, 4.0 mmol) in a mixture of THF (20 mL) and 2 M aqueous HCl (20 mL) in a 100 mL round-bottom flask.

  • Stir the mixture vigorously at room temperature for 4-6 hours.

  • Monitor the reaction by TLC to confirm the consumption of the starting material.

  • Extract the aqueous mixture with diethyl ether (2 x 25 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Triturate the resulting solid with hexane and collect the product by vacuum filtration.

  • Dry the solid under vacuum to yield this compound.

Expected Outcome:

ProductYield (%)Purity (%)
This compound85-95>98

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate personal protective equipment should be worn, and all procedures should be conducted in a well-ventilated fume hood. The quantitative data provided are illustrative and may vary depending on experimental conditions.

References

Application of (4-(Acetamidomethyl)phenyl)boronic Acid in Materials Science: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

(4-(Acetamidomethyl)phenyl)boronic acid is a versatile organic compound that is increasingly finding applications in materials science due to the unique properties of its boronic acid moiety. The ability of the boronic acid group to form reversible covalent bonds with diols makes it a powerful tool for creating "smart" materials that can respond to specific stimuli, such as the presence of saccharides (e.g., glucose) or changes in pH. This functionality is of significant interest for researchers, scientists, and drug development professionals.

This document provides detailed application notes and experimental protocols for the use of this compound in various areas of materials science, including the development of sensors, drug delivery systems, and responsive polymers.

Application in Fluorescent Sensors for Saccharide Detection

The reversible interaction between boronic acids and diols can be harnessed to design fluorescent sensors for saccharide detection. The binding event can modulate the fluorescence properties of a nearby fluorophore, leading to a measurable signal. This compound can be incorporated into sensor designs where the acetamidomethyl group can be used for further functionalization or to tune the electronic properties of the system.

Principle of Detection

Boronic acids exist in equilibrium between a neutral trigonal planar form and an anionic tetrahedral form. The binding of a diol, such as glucose, shifts this equilibrium towards the anionic form, altering the electronic environment of the molecule. If a fluorophore is strategically placed within the sensor molecule, this change can lead to a modification of its fluorescence emission, such as quenching or enhancement.

G

Figure 1: General mechanism of a boronic acid-based fluorescent sensor for saccharide detection.
Experimental Protocol: Synthesis of a Simple Fluorescent Sensor

This protocol describes a general method for synthesizing a fluorescent sensor by coupling this compound with a fluorophore containing a reactive group (e.g., an amine).

Materials:

  • This compound

  • Amine-functionalized fluorophore (e.g., Dansyl cadaverine)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Glucose stock solution (e.g., 1 M)

  • Spectrofluorometer

Procedure:

  • Activation of Boronic Acid: Dissolve this compound (1 equivalent), DCC (1.1 equivalents), and NHS (1.1 equivalents) in anhydrous DMF. Stir the reaction mixture at room temperature for 4 hours to form the NHS-activated ester.

  • Coupling with Fluorophore: Add the amine-functionalized fluorophore (1 equivalent) to the reaction mixture. Stir overnight at room temperature.

  • Purification: Remove the dicyclohexylurea byproduct by filtration. Purify the crude product by column chromatography on silica gel.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Fluorescence Titration:

    • Prepare a stock solution of the synthesized sensor in a suitable solvent (e.g., DMSO).

    • Prepare a series of solutions in PBS (pH 7.4) with a fixed concentration of the sensor and varying concentrations of glucose.

    • Measure the fluorescence emission spectra of each solution using a spectrofluorometer at a fixed excitation wavelength.

    • Plot the change in fluorescence intensity against the glucose concentration to determine the sensor's response.

Quantitative Data Presentation
ParameterValueReference
Excitation Wavelength (λex)340 nm[1]
Emission Wavelength (λem)520 nm[1]
Detection Limit for Glucose1-10 mM[2]
Binding Constant (Ka)Varies with saccharide[2]

Application in Glucose-Responsive Drug Delivery Systems

The ability of this compound to bind glucose can be exploited to create drug delivery systems that release their payload in response to elevated glucose levels.[3] This is particularly relevant for the development of self-regulated insulin delivery systems for diabetes management.[3][4]

Principle of Glucose-Triggered Release

In these systems, a drug (e.g., insulin) is encapsulated within a polymer matrix functionalized with this compound. The boronic acid groups can form crosslinks with a diol-containing polymer or molecule, creating a stable hydrogel that entraps the drug. In the presence of glucose, the glucose molecules compete with the crosslinking diols for binding to the boronic acid moieties. This competitive binding leads to the disruption of the hydrogel network and the subsequent release of the encapsulated drug.[3]

G

Figure 2: Mechanism of glucose-triggered drug release from a boronic acid-functionalized hydrogel.
Experimental Protocol: Preparation of a Glucose-Responsive Hydrogel

This protocol outlines the synthesis of a glucose-responsive hydrogel using a polymer backbone functionalized with this compound and a diol-containing crosslinker.

Materials:

  • Polymer with reactive side chains (e.g., Poly(N-isopropylacrylamide-co-N-hydroxysuccinimide ester))

  • (4-(Aminomethyl)phenyl)boronic acid (can be synthesized from the acetamido derivative or used as a precursor)

  • Diol-containing crosslinker (e.g., Polyvinyl alcohol, PVA)

  • Drug to be encapsulated (e.g., a model drug like Rhodamine B)

  • Phosphate Buffered Saline (PBS), pH 7.4 and pH 9.0

  • Glucose solutions of varying concentrations

Procedure:

  • Functionalization of Polymer with Boronic Acid:

    • Dissolve the reactive polymer in a suitable solvent (e.g., DMF).

    • Add (4-(aminomethyl)phenyl)boronic acid (or a derivative) and a base (e.g., triethylamine).

    • Stir the reaction mixture at room temperature overnight.

    • Purify the boronic acid-functionalized polymer by dialysis against deionized water.

  • Hydrogel Formation:

    • Dissolve the boronic acid-functionalized polymer and the diol crosslinker (PVA) in PBS at a slightly alkaline pH (e.g., pH 9.0) to facilitate boronate ester formation.[3]

    • Add the drug to be encapsulated to the polymer solution.

    • Allow the solution to stand until a hydrogel is formed.

  • Drug Release Study:

    • Place a known amount of the drug-loaded hydrogel into a vial containing PBS (pH 7.4).

    • At predetermined time intervals, add glucose to the vial to achieve a specific concentration (e.g., 5 mM, 10 mM, 20 mM).

    • At each time point, take an aliquot of the release medium and measure the drug concentration using a suitable analytical technique (e.g., UV-Vis spectrophotometry for Rhodamine B).

    • Plot the cumulative drug release as a function of time and glucose concentration.

Quantitative Data Presentation
ParameterConditionDrug Release (%)Reference
Cumulative Release pH 7.4, 0 mM Glucose~15% after 10h[3]
pH 7.4, 5 mM Glucose~40% after 10h[3]
pH 7.4, 20 mM Glucose~75% after 10h[3]

Application in Affinity Materials for Glycoprotein Separation

Phenylboronic acid-functionalized materials can be used for the selective capture and separation of glycoproteins.[5] The boronic acid groups interact with the cis-diol moieties present in the carbohydrate chains of glycoproteins, allowing for their selective binding to a solid support. This compound can be immobilized on various supports to create these affinity materials.

Principle of Glycoprotein Affinity Chromatography

A solid support (e.g., agarose or polymer beads) is functionalized with this compound. When a mixture of proteins is passed through a column packed with this material, glycoproteins will bind to the boronic acid ligands, while non-glycosylated proteins will pass through. The bound glycoproteins can then be eluted by changing the pH or by using a competing sugar solution.[5]

G

Figure 3: Workflow for glycoprotein separation using boronic acid affinity chromatography.
Experimental Protocol: Preparation of Boronic Acid Affinity Beads

This protocol describes the immobilization of this compound onto epoxy-activated polymer beads.

Materials:

  • Epoxy-activated polymer beads (e.g., Fractogel EMD Epoxy)

  • (4-(Aminomethyl)phenyl)boronic acid

  • Coupling buffer (e.g., 0.1 M sodium carbonate buffer, pH 9.5)

  • Blocking solution (e.g., 1 M ethanolamine, pH 8.0)

  • Wash buffers (e.g., PBS, high salt buffer)

Procedure:

  • Washing of Beads: Wash the epoxy-activated beads with deionized water and then with the coupling buffer.

  • Immobilization of Boronic Acid:

    • Prepare a solution of (4-(aminomethyl)phenyl)boronic acid in the coupling buffer.

    • Add the washed beads to the boronic acid solution and incubate with gentle shaking at room temperature overnight.

  • Blocking of Unreacted Groups:

    • Wash the beads thoroughly with the coupling buffer to remove unbound ligand.

    • Add the blocking solution to the beads and incubate for 4 hours at room temperature to block any remaining active epoxy groups.

  • Final Washing: Wash the beads extensively with a series of buffers (e.g., PBS, high salt buffer, and deionized water) to remove any non-covalently bound molecules.

  • Storage: Store the prepared affinity beads in a suitable buffer (e.g., PBS with a preservative) at 4°C.

Quantitative Data Presentation
MaterialLigand Density (mmol/g)Glycoprotein Binding Capacity (mg/g)Reference
Phenylboronate Polymethacrylate Beadsup to 1.2> 20 (for Transferrin)[5]

Disclaimer: The provided protocols are general guidelines and may require optimization for specific applications and materials. Appropriate safety precautions should always be taken when handling chemicals.

References

Application Notes & Protocols: A Guide to Incorporating Boronic Acids into Peptides and Biomolecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of boronic acids into peptides and other biomolecules has emerged as a transformative strategy in medicinal chemistry and chemical biology. Boronic acids are organoboron compounds characterized by a carbon-boron bond and two hydroxyl groups, which confer unique chemical properties. Their Lewis acidic nature allows for the formation of reversible covalent bonds with nucleophilic residues like serines and threonines in enzyme active sites, as well as stable complexes with diols present in carbohydrates and glycoproteins.[1][2] This versatile reactivity has led to the development of potent enzyme inhibitors, tools for molecular recognition, and innovative bioconjugation strategies.[3][4][5]

The clinical success of peptide boronic acid drugs, such as the proteasome inhibitor Bortezomib for multiple myeloma, underscores the therapeutic potential of this class of molecules.[3][6] These application notes provide an overview of the key applications, synthetic strategies, and experimental protocols for the successful incorporation and characterization of boronic acids in peptides and biomolecules.

Key Applications of Boronic Acid-Modified Peptides

The unique properties of the boronic acid moiety have been leveraged for a variety of applications, ranging from therapeutic intervention to the development of sophisticated research tools.

  • Enzyme Inhibition: Peptide boronic acids are highly effective as covalent reversible inhibitors of proteases, particularly serine and threonine proteases.[7] The boron atom is attacked by the catalytic serine or threonine residue, forming a stable tetrahedral adduct that mimics the transition state of peptide bond hydrolysis.[1][8][9] This mechanism leads to potent inhibition with slow dissociation rates and long residence times.[3][7]

  • Molecular Recognition: Boronic acids readily form cyclic boronate esters with 1,2- or 1,3-cis-diols.[10][11] This interaction is exploited for the recognition and detection of glycans on proteins or cell surfaces, as well as for binding to RNA structures.[3][4][12] This capability is crucial for developing sensors, diagnostic tools, and targeted drug delivery systems.[13]

  • Bioconjugation and Chemical Biology Tools: Boronic acids serve as versatile handles for bioconjugation.[14][15] They can be used to modify peptides at the N-terminus, side chains, or backbone, facilitating the attachment of labels, delivery vehicles, or other functional moieties.[3] Late-stage functionalization techniques allow for the rapid diversification of peptide libraries.[16][17]

  • Drug Delivery: The pH-responsive nature of the boronic acid-diol interaction can be harnessed to create "smart" drug delivery systems that release their cargo under specific physiological conditions.[3][4] Additionally, peptides functionalized with boronic acids have been explored for the delivery of siRNA.[3][4]

applications main Boronic Acid-Modified Peptides app1 Enzyme Inhibition (e.g., Protease Inhibitors) main->app1 app2 Molecular Recognition (e.g., Glycan & RNA Binding) main->app2 app3 Bioconjugation (e.g., Peptide Labeling) main->app3 app4 Drug Delivery (e.g., siRNA, pH-Responsive) main->app4

Fig. 1: Key application areas for boronic acid-modified peptides.

Synthetic Strategies and Protocols

The synthesis of peptide boronic acids can be achieved through various methods, with solid-phase peptide synthesis (SPPS) being a particularly powerful and widely adopted approach.

Solid-Phase Synthesis of C-Terminal Peptide Boronic Acids

A convenient and high-yield method for synthesizing peptides with a C-terminal boronic acid involves using a commercially available 1-glycerol polystyrene resin.[1][18][19] This approach is compatible with standard Fmoc-based SPPS and avoids complex purification steps.[18]

spbs_workflow start Start: 1-Glycerol Polystyrene Resin + Fmoc-Amino Boronic Acid step1 Step 1: Loading Immobilize amino boronic acid on resin via boronate ester linkage. start->step1 step2 Step 2: Fmoc Deprotection Treat with piperidine in DMF. step1->step2 step3 Step 3: Peptide Coupling Add next Fmoc-protected amino acid with coupling reagents (e.g., HBTU/DIPEA). step2->step3 decision Final Amino Acid? step3->decision decision->step2 No step4 Step 4: Cleavage Treat with acidic cocktail (e.g., TFA) to release peptide from resin. decision->step4 Yes end End: Purified Peptide Boronic Acid step4->end

Fig. 2: Workflow for Solid-Phase Boronic Acid Peptide Synthesis (SPPBS).

Protocol 1: General Procedure for SPPBS on 1-Glycerol Resin [18]

  • Resin Swelling: Swell 1-glycerol polystyrene resin in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF) for 30-60 minutes.

  • Boronic Acid Loading:

    • Dissolve the N-Fmoc protected amino boronic acid (e.g., Fmoc-boroLeu-OH) in DMF.

    • Add the solution to the swollen resin.

    • Allow the mixture to react for 12-24 hours at room temperature to form a stable boronate ester linkage.

    • Wash the resin thoroughly with DMF, DCM, and methanol to remove any unreacted material.

  • Peptide Elongation (Standard Fmoc-SPPS):

    • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 10-20 minutes. Wash the resin extensively.

    • Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid and coupling reagents (e.g., HBTU, HOBt, DIPEA) in DMF. Add the solution to the resin and react for 1-2 hours. Wash the resin.

    • Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection:

    • After the final coupling step, wash the resin and dry it under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-4 hours at room temperature. This cleaves the peptide from the resin and removes side-chain protecting groups.

  • Isolation:

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification: Purify the crude peptide boronic acid using reverse-phase high-performance liquid chromatography (RP-HPLC).

Synthesis of Fmoc-α-Aminoboronic Acid Building Blocks

A key prerequisite for SPPBS is the availability of N-protected amino boronic acid monomers. A versatile strategy converts standard Fmoc-protected amino acids into their corresponding boron analogues in three main steps.[6][20]

  • Activation: The carboxylic acid of an Fmoc-amino acid is converted into a redox-active N-hydroxyphthalimide (NHPI) ester.[6]

  • Decarboxylative Borylation: The NHPI ester undergoes a nickel-catalyzed reaction with a boron source (e.g., bis(pinacolato)diboron) to replace the carboxyl group with a boronate ester.[20][21]

  • Deprotection: The pinacol protecting group on the boronic acid is removed under neutral, buffered conditions to yield the free Fmoc-amino boronic acid.[6]

Quantitative Data Summary

The effectiveness of boronic acid-modified biomolecules is quantified by their binding affinities and inhibitory potencies.

Table 1: Binding Affinities of Branched Peptide Boronic Acids (BPBAs) to HIV-1 RRE IIB RNA [3][12]

Peptide IDSequence/DescriptionKd (μM)
BPBA1 Branched peptide with boronic acids1.4
BPBA2 Branched peptide with boronic acids3.3
BPBA3 Branched peptide with boronic acids8.7
BPBA3.1 BPBA3 analog without boronic acids> 100 (Binding abolished)

Data from high-throughput screening and dot blot assays demonstrate that the boronic acid moieties are crucial for high-affinity RNA binding.[12]

Table 2: Inhibitory Activity of Peptide Boronic Acids Against Various Proteases [22][9]

Inhibitor IDTarget ProteaseKi or IC50
Bortezomib 20S ProteasomeKi = 0.6 nM
WLS6a hClpXP (Serine Protease)IC50 = 29 µM
ARI-3099 Fibroblast Activation Protein (FAP)IC50 = Potent (sub-μM)
Z-SSKL(boro)L Prostate-Specific Antigen (PSA)Ki ≈ 65 nM

Characterization and Binding Analysis Protocols

Proper characterization is essential to confirm the identity, purity, and activity of the synthesized peptide boronic acids.

Mechanism of Serine Protease Inhibition

The inhibitory mechanism involves the nucleophilic attack of the catalytic serine hydroxyl on the electrophilic boron atom, forming a reversible, covalent tetrahedral intermediate. This complex is stabilized by hydrogen bonds within the enzyme's active site, particularly in the oxyanion hole.[9][23]

Fig. 3: Covalent inhibition of a serine protease by a peptide boronic acid.
Protocol 2: Dot Blot Assay for RNA-Peptide Binding Affinity[24]

This protocol is used to determine the dissociation constant (Kd) between a peptide and a target RNA molecule.

  • RNA Labeling and Refolding:

    • Radiolabel the target RNA (e.g., HIV-1 RRE IIB) with 32P.

    • Refold the labeled RNA into its active conformation by heating at 95°C for 3 minutes and slowly cooling to room temperature in a suitable buffer (e.g., 20 mM potassium phosphate, 200 mM KCl, 1 mM MgCl2, pH 7.0).

  • Binding Reaction:

    • Prepare a serial dilution of the peptide boronic acid (e.g., from 0.001 to 100 µM).

    • In separate tubes, mix a constant concentration of refolded 32P-labeled RNA (e.g., 0.4 nM final concentration) with each peptide concentration.

    • Incubate the mixtures at room temperature for 4 hours to allow binding to reach equilibrium.

  • Membrane Transfer:

    • Use a dot blot apparatus with a nitrocellulose membrane.

    • Spot each binding reaction mixture onto the membrane. The peptide-RNA complexes will bind to the membrane, while free RNA may not.

  • Detection and Quantification:

    • Expose the membrane to a phosphor screen and visualize using a phosphorimager.

    • Quantify the intensity of each dot using densitometry software (e.g., ImageQuant).

  • Data Analysis:

    • Plot the percentage of RNA bound against the logarithm of the peptide concentration.

    • Fit the data to a four-parameter logistic equation to determine the peptide concentration at 50% binding, which corresponds to the Kd.[24]

dot_blot_workflow step1 Step 1: Prepare Materials - 32P-Labeled & Refolded RNA - Serial Dilution of Peptide step2 Step 2: Incubation Mix RNA and Peptide. Incubate for 4 hours at RT. step1->step2 step3 Step 3: Membrane Binding Spot mixture onto nitrocellulose membrane using dot blot apparatus. step2->step3 step4 Step 4: Detection Expose membrane to phosphor screen. Image and quantify dot intensity. step3->step4 step5 Step 5: Data Analysis Plot % RNA Bound vs. [Peptide]. Calculate Kd from binding curve. step4->step5

Fig. 4: Experimental workflow for a dot blot binding assay.

Disclaimer: These protocols are intended as a general guide. Researchers should optimize conditions for their specific peptides, biomolecules, and experimental systems.

References

Application Notes and Protocols for Glycoprotein Sensing Using (4-(Acetamidomethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycoproteins are critical regulators of a vast array of biological processes, and their aberrant glycosylation is a hallmark of numerous diseases, including cancer and neurodegenerative disorders. Consequently, the development of robust and sensitive methods for glycoprotein detection and analysis is of paramount importance in biomedical research and drug development. (4-(Acetamidomethyl)phenyl)boronic acid is a versatile synthetic receptor that has emerged as a valuable tool for the selective recognition of glycoproteins. This is due to the ability of the boronic acid moiety to form reversible covalent bonds with the cis-diol groups present in the carbohydrate moieties of glycoproteins. These application notes provide an overview of the principles and detailed protocols for the use of this compound in various glycoprotein sensing platforms.

Principle of Glycoprotein Recognition

The fundamental principle behind the use of this compound for glycoprotein sensing lies in the reversible formation of cyclic esters between the boronic acid group and cis-1,2- or cis-1,3-diols found in the sugar residues of glycoproteins. This interaction is pH-dependent, with stable complexes forming at physiological or slightly alkaline pH. The acetamidomethyl substituent on the phenyl ring can influence the electronic properties and binding affinity of the boronic acid. This specific and reversible binding event can be transduced into a measurable signal using various analytical techniques, including surface plasmon resonance (SPR), fluorescence spectroscopy, and electrochemical methods.

Signaling Pathway of Boronic Acid-Glycoprotein Interaction

BoronicAcid_Glycoprotein_Interaction cluster_0 Unbound State cluster_1 Bound State (Cyclic Boronate Ester) Boronic_Acid This compound (Trigonal Planar) Complex Boronate-Glycoprotein Complex (Tetrahedral) Boronic_Acid->Complex Reversible Binding (pH dependent) Glycoprotein Glycoprotein (with cis-diols) Glycoprotein->Complex cis-diol interaction Complex->Boronic_Acid Dissociation (e.g., low pH)

Caption: Reversible interaction between boronic acid and a glycoprotein.

Application 1: Surface Plasmon Resonance (SPR) Based Glycoprotein Sensing

SPR is a powerful label-free technique for real-time monitoring of biomolecular interactions. By immobilizing a derivative of this compound on an SPR sensor surface, the binding of glycoproteins can be quantified with high sensitivity. The following protocol is adapted from a study using a structurally similar compound, 4-[(2-aminoethyl)carbamoyl]phenylboronic acid (AECPBA)[1].

Experimental Workflow for SPR Sensing

SPR_Workflow Start Start: Prepare Reagents Activate Activate CM Dextran Surface (EDC/NHS) Start->Activate Immobilize Immobilize this compound derivative Activate->Immobilize Block Block Unreacted Sites (Ethanolamine) Immobilize->Block Equilibrate Equilibrate with Running Buffer Block->Equilibrate Inject Inject Glycoprotein Sample Equilibrate->Inject Measure Measure SPR Response (Binding) Inject->Measure Regenerate Regenerate Surface (e.g., Borate Buffer) Measure->Regenerate End End: Analyze Data Measure->End Regenerate->Equilibrate for next cycle

Caption: Workflow for SPR-based glycoprotein detection.

Detailed Protocol for SPR Analysis

Materials:

  • SPR instrument and sensor chips (e.g., CM5 sensor chip)

  • This compound (or a derivative with an amine or carboxyl group for coupling)

  • N-hydroxysuccinimide (NHS)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • Ethanolamine-HCl, pH 8.5

  • Running buffer: HBS-EP buffer (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)

  • Immobilization buffer: 10 mM sodium acetate, pH 5.0

  • Glycoprotein samples

  • Regeneration solution: 100 mM Borate buffer, pH 9.0

Procedure:

  • Sensor Surface Activation:

    • Equilibrate the CM5 sensor chip with running buffer.

    • Inject a freshly prepared 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes to activate the carboxymethylated dextran surface[1].

  • Immobilization of Boronic Acid:

    • Prepare a solution of the amine-derivatized this compound in the immobilization buffer (e.g., 1 mg/mL).

    • Inject the boronic acid solution over the activated surface until the desired immobilization level is reached.

  • Blocking:

    • Inject 1 M ethanolamine-HCl, pH 8.5 for 7 minutes to deactivate any remaining active esters on the surface.

  • Glycoprotein Binding Analysis:

    • Equilibrate the functionalized sensor surface with running buffer.

    • Prepare serial dilutions of the glycoprotein of interest in the running buffer.

    • Inject the glycoprotein solutions over the sensor surface at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 180 seconds), followed by a dissociation phase with running buffer.

  • Surface Regeneration:

    • After each binding cycle, inject the regeneration solution (e.g., 100 mM Borate buffer, pH 9.0) to dissociate the bound glycoprotein and regenerate the sensor surface[1].

  • Data Analysis:

    • Record the sensorgrams for each glycoprotein concentration.

    • Determine the binding affinity (KD) by fitting the association and dissociation data to a suitable binding model (e.g., 1:1 Langmuir binding model).

Quantitative Data Presentation
GlycoproteinConcentration RangeDetection LimitReference
Transferrin50 - 400 ng/mL21.0 ng/mL[2]
Horseradish Peroxidase (HRP)0.05 - 1 µM0.02 µM[3][4]

Note: The data presented is for similar phenylboronic acid-based sensors and provides an expected performance range.

Application 2: Fluorescence-Based Glycoprotein Sensing

Fluorescence-based assays offer high sensitivity and are amenable to high-throughput screening. This compound can be incorporated into fluorescent probes or used in quenching assays to detect glycoproteins.

Principle of Fluorescence Quenching Assay

Fluorescence_Quenching cluster_0 Initial State cluster_1 Quenched State cluster_2 Sensing Event Fluorophore Fluorophore (e.g., Quantum Dot) Quencher This compound (Quencher) Quenched_Complex Fluorophore-Quencher Complex (Low Fluorescence) Glycoprotein Glycoprotein Fluorescence_Recovery Fluorescence Recovery FluorophoreQuencher FluorophoreQuencher FluorophoreQuencher->Quenched_Complex Proximity-induced quenching Quenched_ComplexGlycoprotein Quenched_ComplexGlycoprotein Quenched_ComplexGlycoprotein->Fluorescence_Recovery Binding and Quencher Dissociation Electrochemical_Workflow Start Start: Prepare Electrode Modify Modify Electrode Surface (e.g., with AuNPs) Start->Modify Functionalize Functionalize with this compound derivative Modify->Functionalize Incubate Incubate with Glycoprotein Sample Functionalize->Incubate Measure Perform Electrochemical Measurement (e.g., DPV, EIS) Incubate->Measure End End: Analyze Signal Change Measure->End

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling with (4-(Acetamidomethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) regarding low yields in Suzuki-Miyaura cross-coupling reactions involving (4-(Acetamidomethyl)phenyl)boronic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific challenges you may encounter when using this compound in your Suzuki coupling reactions.

Q1: My Suzuki coupling reaction with this compound is resulting in a low to no yield. What are the primary factors I should investigate?

A1: Low yields in Suzuki couplings can often be attributed to several key factors. A systematic evaluation of your reaction components and conditions is the best approach. Key areas to check include:

  • Catalyst and Ligand Integrity: The palladium catalyst is the heart of the reaction. Ensure your palladium source (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and phosphine ligands are fresh and have been stored under an inert atmosphere to prevent oxidation. The active catalytic species is Pd(0), and if using a Pd(II) precatalyst, its reduction in situ must be efficient.

  • Reaction Conditions: The Suzuki coupling is highly sensitive to the reaction environment. Ensure your solvent is thoroughly degassed to prevent catalyst oxidation and that the reaction is run under a consistently inert atmosphere (e.g., argon or nitrogen).

  • Base Selection: The choice and quality of the base are critical. The base activates the boronic acid, facilitating the crucial transmetalation step. For functionalized boronic acids, the optimal base can vary.

  • Boronic Acid Quality: this compound can be susceptible to degradation, particularly protodeboronation, where the boronic acid moiety is replaced by a hydrogen atom. Use a high-purity reagent and consider its stability under your reaction conditions.

Q2: I suspect protodeboronation of my this compound is a major issue. How can I minimize this side reaction?

A2: Protodeboronation is a common side reaction, especially with functionalized boronic acids. To mitigate this:

  • Choice of Base and Solvent: The rate of protodeboronation is highly dependent on the pH and the solvent system. Using milder bases like K₂CO₃ or KF might be beneficial compared to strong bases like NaOH or KOH. Anhydrous conditions can also suppress this side reaction.

  • Reaction Temperature and Time: Lowering the reaction temperature and minimizing the reaction time can reduce the extent of boronic acid decomposition. Monitor your reaction progress closely to avoid unnecessarily long reaction times.

  • Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester (e.g., a pinacol ester) can be an effective strategy. The boronic ester can then be used in the coupling reaction, often exhibiting greater stability.

Q3: Could the acetamidomethyl group on the boronic acid be interfering with the reaction?

A3: It is possible for functional groups to interact with the palladium catalyst. The amide functionality in the acetamidomethyl group contains a nitrogen atom with a lone pair of electrons that could potentially coordinate to the palladium center, leading to catalyst inhibition.[1] If you suspect catalyst inhibition, consider using a higher catalyst loading or a more robust catalyst system with bulky, electron-rich ligands that can help prevent unwanted coordination.

Q4: What are the most common side products I should look for, and how can I reduce them?

A4: Besides the product of protodeboronation, two other common side products are:

  • Homocoupling Product: This is the product of two molecules of the boronic acid coupling with each other. This is often promoted by the presence of oxygen, which can interfere with the catalytic cycle. Thoroughly degassing your solvents and maintaining a strict inert atmosphere is crucial for minimizing homocoupling.

  • Dehalogenation Product: This is where the aryl halide starting material is reduced, and the halogen is replaced by a hydrogen atom. This can occur if there are sources of hydride in the reaction mixture.

A logical workflow for troubleshooting low yields is presented in the diagram below.

G Troubleshooting Low Yield in Suzuki Coupling start Low Yield Observed check_reagents 1. Verify Reagent Quality - Boronic Acid (Purity, Stability) - Aryl Halide (Purity) - Catalyst & Ligand (Activity) - Base (Purity, Anhydrous) - Solvent (Degassed, Anhydrous) start->check_reagents check_conditions 2. Review Reaction Conditions - Inert Atmosphere? - Optimal Temperature? - Sufficient Reaction Time? check_reagents->check_conditions Reagents OK optimize 4. Systematically Optimize - Screen Catalysts/Ligands - Screen Bases - Screen Solvents - Adjust Temperature check_reagents->optimize Reagents Faulty analyze_byproducts 3. Analyze for Side Products - Protodeboronation? - Homocoupling? - Dehalogenation? check_conditions->analyze_byproducts Conditions Correct check_conditions->optimize Conditions Suboptimal analyze_byproducts->optimize Side Products Identified success Improved Yield optimize->success

Caption: A logical workflow for diagnosing low yields in Suzuki reactions.

Data Presentation: Impact of Reaction Parameters

Table 1: Effect of Different Palladium Catalysts on Yield

Catalyst SystemAryl HalideBoronic AcidBaseSolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄4-BromoacetophenonePhenylboronic AcidK₂CO₃DMF/H₂O70395+
Pd(dppf)Cl₂5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidK₂CO₃DME80285
Pd₂(dba)₃ / SPhos3-Chloropyridine4-Tolylboronic AcidK₃PO₄Dioxane/H₂O1002491
Pd(OAc)₂ / P(t-Bu)₃4-ChlorotoluenePhenylboronic AcidK₃PO₄Dioxane801898

This table presents data from various sources for illustrative purposes; direct comparison between entries may not be appropriate due to differing substrates and conditions.

Table 2: Effect of Different Bases on Yield

BaseAryl HalideBoronic AcidCatalystSolventTemp (°C)Time (h)Yield (%)
K₃PO₄4-BromoanisolePhenylboronic AcidPd(dppf)Cl₂Dioxane801698
K₂CO₃4-BromoacetophenonePhenylboronic AcidPd/CDMF100199
Cs₂CO₃4-ChloroanisolePhenylboronic AcidPd(OAc)₂/SPhosDioxane1001898
NaOHMesitylboronic AcidIodobenzenePd(PPh₃)₄DME/H₂O80895

This table presents data from various sources for illustrative purposes; direct comparison between entries may not be appropriate due to differing substrates and conditions.

Table 3: Effect of Different Solvents on Yield

SolventAryl HalideBoronic AcidCatalystBaseTemp (°C)Time (h)Yield (%)
Toluene/H₂O4-BromoanisolePhenylboronic AcidPd(OAc)₂/SPhosK₃PO₄1001699
Dioxane/H₂O4-BromoacetophenonePhenylboronic AcidPd(dppf)Cl₂K₂CO₃100299
DMF/H₂O4-IodoanisolePhenylboronic AcidPd/CK₂CO₃100199
n-Propanol/H₂O4-BromoacetophenonePhenylboronic AcidPd(OAc)₂K₂CO₃Reflux195

This table presents data from various sources for illustrative purposes; direct comparison between entries may not be appropriate due to differing substrates and conditions.

Experimental Protocols

Below is a general experimental protocol for a Suzuki-Miyaura coupling reaction that can be adapted for this compound. Note: This is a starting point, and optimization of reagents and conditions is likely necessary for your specific substrates.

General Protocol for Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%). Then, add the degassed solvent system (e.g., 10 mL of a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Mandatory Visualizations

The following diagrams illustrate the fundamental processes involved in the Suzuki-Miyaura coupling.

G Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_intermediate Ar-Pd(II)L₂-X oxidative_addition->pd2_intermediate transmetalation Transmetalation pd2_intermediate->transmetalation Ar'-B(OH)₂ (Base) pd2_biaryl Ar-Pd(II)L₂-Ar' transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-Ar' reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

G Experimental Workflow for Suzuki Coupling setup 1. Reaction Setup - Add Aryl Halide, Boronic Acid, Base inert 2. Create Inert Atmosphere - Evacuate and backfill with Ar/N₂ setup->inert add_reagents 3. Add Catalyst and Solvent inert->add_reagents react 4. Heat and Stir add_reagents->react monitor 5. Monitor Reaction Progress - TLC or LC-MS react->monitor workup 6. Workup - Quench, Extract monitor->workup Reaction Complete purify 7. Purify - Column Chromatography workup->purify product Final Product purify->product

Caption: A typical experimental workflow for the Suzuki coupling reaction.

References

How to prevent protodeboronation of (4-(Acetamidomethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (4-(Acetamidomethyl)phenyl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this reagent in chemical synthesis, with a particular focus on preventing protodeboronation in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a concern for this compound?

A1: Protodeboronation is a common undesirable side reaction in processes utilizing boronic acids, such as the Suzuki-Miyaura coupling.[1] It involves the replacement of the boronic acid functional group (-B(OH)₂) with a hydrogen atom, leading to the formation of N-(4-methylphenyl)acetamide as a byproduct. This reaction consumes the boronic acid, reducing the yield of the desired coupled product.

The this compound is particularly susceptible to protodeboronation due to the electron-donating nature of the acetamidomethyl group. Electron-donating substituents increase the electron density on the aromatic ring, which can facilitate the cleavage of the carbon-boron bond.[2] This susceptibility is often enhanced under the basic aqueous conditions typically employed in Suzuki-Miyaura reactions.[1]

Q2: What are the primary factors that promote the protodeboronation of this compound?

A2: Several factors can accelerate the rate of protodeboronation:

  • High pH (Basic Conditions): The formation of the boronate anion ([ArB(OH)₃]⁻) at high pH increases the reactivity of the boronic acid towards protodeboronation.[1]

  • Presence of Water: Water acts as the proton source for the replacement of the boronic acid group.

  • Elevated Temperatures: Higher reaction temperatures can provide the necessary activation energy for the protodeboronation reaction to occur more rapidly.

  • Prolonged Reaction Times: Longer exposure to reaction conditions that favor protodeboronation will naturally lead to a greater extent of this side reaction.

Q3: How can I monitor the extent of protodeboronation in my reaction?

A3: You can monitor the progress of your reaction and the formation of the protodeboronated byproduct, N-(4-methylphenyl)acetamide, using standard analytical techniques such as:

  • Thin Layer Chromatography (TLC): Compare the reaction mixture to a standard of the protodeboronated byproduct.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This can provide quantitative information on the relative amounts of starting material, desired product, and the protodeboronated byproduct.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to identify and quantify the signals corresponding to the desired product and the byproduct.

Q4: Are there more stable alternatives to using the free boronic acid?

A4: Yes, converting the boronic acid to a more stable derivative is a highly effective strategy. Common alternatives include:

  • Pinacol Esters (BPin): These are generally more stable than the corresponding boronic acids and can be used in Suzuki-Miyaura reactions.

  • N-methyliminodiacetic acid (MIDA) boronates: MIDA boronates are exceptionally stable and can be used in a "slow-release" strategy, where the boronic acid is gradually generated in situ under the reaction conditions. This keeps the concentration of the reactive free boronic acid low, minimizing protodeboronation.

  • Diethanolamine Adducts: Forming an adduct with diethanolamine can significantly increase the stability of the boronic acid, making it easier to handle and store. These adducts can often be used directly in coupling reactions.[3]

Troubleshooting Guide: Preventing Protodeboronation

This guide provides specific troubleshooting steps to minimize protodeboronation when using this compound in Suzuki-Miyaura coupling reactions.

Problem Potential Cause Recommended Solution
Significant formation of N-(4-methylphenyl)acetamide byproduct High reaction pH is accelerating protodeboronation.Use a milder base such as K₃PO₄, K₂CO₃, or Cs₂CO₃ instead of strong bases like NaOH or KOH. The optimal pH is often a compromise between efficient coupling and minimal protodeboronation.
Presence of excess water is providing a proton source.Use anhydrous solvents and reagents. If aqueous conditions are necessary, minimize the amount of water.
High reaction temperature is promoting the side reaction.Lower the reaction temperature. It may be necessary to screen different temperatures to find a balance between reaction rate and byproduct formation.
Low yield of desired product despite consumption of starting materials The boronic acid is degrading before it can participate in the catalytic cycle.Convert the boronic acid to a more stable MIDA boronate or a diethanolamine adduct. This "slow-release" approach maintains a low concentration of the active boronic acid, favoring the desired coupling reaction over protodeboronation.
The palladium catalyst is being deactivated.Ensure the reaction is performed under a strict inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation. Use degassed solvents.
Difficulty in purifying the desired product from the protodeboronated byproduct The polarity of the desired product and the N-(4-methylphenyl)acetamide byproduct are very similar.Optimize chromatographic conditions. Consider using a different stationary phase (e.g., alumina instead of silica gel) or a different solvent system. Recrystallization may also be an effective purification method.

Data Presentation: Effect of Reaction Conditions on Protodeboronation

The following table provides illustrative data on how different reaction parameters can influence the extent of protodeboronation of this compound during a typical Suzuki-Miyaura coupling. Please note that this data is hypothetical and intended for educational purposes to demonstrate trends.

Entry Base Solvent System Temperature (°C) Reaction Time (h) Protodeboronation (%)
1NaOH (2 M aq.)Dioxane/H₂O (4:1)1001245
2K₃PO₄Dioxane/H₂O (4:1)1001225
3K₂CO₃Dioxane/H₂O (4:1)1001215
4K₂CO₃Anhydrous Dioxane10012<5
5K₂CO₃Dioxane/H₂O (4:1)802410
6MIDA BoronateK₃PO₄, Dioxane/H₂O (4:1)10012<5
7Diethanolamine AdductK₂CO₃, Dioxane/H₂O (4:1)10012<5

Experimental Protocols

Protocol 1: General Suzuki-Miyaura Coupling with this compound

This protocol provides a starting point for the Suzuki-Miyaura coupling. Optimization of the base, solvent, and temperature may be necessary for specific substrates.

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1, 10 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide, this compound, palladium catalyst, and base.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Formation of the Diethanolamine Adduct of this compound

This protocol describes the preparation of a more stable diethanolamine adduct.[3]

Materials:

  • This compound (1.0 mmol)

  • Diethanolamine (1.0 mmol)

  • Dichloromethane

Procedure:

  • In a vial equipped with a stir bar, dissolve this compound in a minimal amount of dichloromethane.

  • Add diethanolamine dropwise while stirring.

  • A precipitate should form. Continue stirring for 30 minutes.

  • Collect the solid by vacuum filtration, wash with a small amount of cold dichloromethane, and dry under vacuum.

  • The resulting diethanolamine adduct can be used directly in the Suzuki-Miyaura coupling reaction as described in Protocol 1.

Visualizations

Protodeboronation_Pathway A This compound B Boronate Anion A->B + OH⁻ (High pH) D Desired Suzuki Coupling Product A->D + Ar-X, Pd Catalyst, Base (Suzuki Coupling) C N-(4-methylphenyl)acetamide (Protodeboronated Byproduct) B->C + H₂O (Protodeboronation)

Caption: General reaction pathways for this compound.

Troubleshooting_Workflow Start Low Yield or Significant Protodeboronation Observed Condition_Check Check Reaction Conditions: - Base too strong? - Temperature too high? - Water present? Start->Condition_Check Purification Optimize Purification: - Different chromatography - Recrystallization Start->Purification If purification is the issue Modify_Conditions Modify Conditions: - Use milder base (K₂CO₃, K₃PO₄) - Lower temperature - Use anhydrous solvents Condition_Check->Modify_Conditions Yes Use_Derivative Use a More Stable Boronic Acid Derivative Condition_Check->Use_Derivative No improvement Success Improved Yield and Reduced Byproduct Modify_Conditions->Success MIDA MIDA Boronate Use_Derivative->MIDA DEA Diethanolamine Adduct Use_Derivative->DEA MIDA->Success DEA->Success Purification->Success

Caption: Troubleshooting workflow for preventing protodeboronation.

References

Technical Support Center: Optimization of Suzuki-Miyaura Coupling Reactions for Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of reaction conditions for substituted phenylboronic acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction is resulting in a low or no yield. What are the initial checks I should perform?

A1: When encountering a low yield, a systematic check of your reagents and reaction setup is the first step. Key areas to investigate include:

  • Reagent Quality and Stability: Phenylboronic acids, especially those with electron-withdrawing groups, can be susceptible to degradation through processes like protodeboronation.[1] It is recommended to use fresh, high-purity boronic acids. For particularly unstable boronic acids, consider converting them to more stable forms such as pinacol esters or MIDA boronates.[1][2]

  • Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands can be sensitive to air and moisture. Ensure they have been stored correctly under an inert atmosphere and are not degraded.[1] The presence of oxygen can lead to the homocoupling of boronic acids and decomposition of the catalyst.[3]

  • Solvent and Base Purity: The use of anhydrous and properly degassed solvents is crucial as oxygen can deactivate the catalyst.[1] Ensure the base is of high purity and suitable for the specific reaction.

  • Inert Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the Pd(0) catalyst and phosphine ligands.[1][3]

Q2: I am working with an electron-deficient phenylboronic acid and observing significant protodeboronation. How can I minimize this side reaction?

A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common issue with electron-deficient substrates.[1] To mitigate this:

  • Choice of Base and Solvent: The selection of a suitable base is critical. Stronger bases like K₃PO₄ or Cs₂CO₃ can be effective.[3] Anhydrous conditions can also help reduce protodeboronation.

  • Use of More Stable Boron Reagents: Converting the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate can protect it from premature decomposition.[1] These reagents often release the boronic acid slowly into the reaction, minimizing its concentration and the rate of protodeboronation.[1][2]

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures can decrease the extent of protodeboronation.[1]

Q3: My reaction involves a sterically hindered phenylboronic acid, and the yield is poor. What modifications can I make?

A3: Steric hindrance can significantly slow down the reaction. To improve yields with sterically demanding substrates:

  • Ligand Selection: Bulky, electron-rich phosphine ligands, such as Buchwald ligands (e.g., XPhos, SPhos), are often effective in promoting the coupling of sterically hindered partners.[3][4] N-heterocyclic carbene (NHC) ligands have also shown high efficiency.[5]

  • Catalyst Choice: Robust palladium precatalysts, like XPhos Pd G3, are designed for challenging couplings.[3]

  • Reaction Conditions: Increasing the reaction temperature may be necessary to overcome the higher activation energy.[3][6] Microwave-assisted heating can also be beneficial by reducing reaction times.[6]

  • Solvent: Higher boiling point, aprotic polar solvents like dioxane can be advantageous for solubilizing bulky reagents and allowing for higher reaction temperatures.[5][6]

Troubleshooting Guides

Low Yield with Electron-Deficient Phenylboronic Acids

This guide provides a systematic approach to troubleshooting low yields when using electron-deficient phenylboronic acids.

G start Low Yield with Electron-Deficient Boronic Acid issue Protodeboronation or Slow Transmetalation Likely start->issue solution1 Use a Stronger Base (e.g., K3PO4, Cs2CO3) issue->solution1 Improves Transmetalation Rate solution2 Use More Stable Boron Reagent (e.g., Pinacol Ester, MIDA Boronate) issue->solution2 Minimizes Decomposition solution3 Optimize Ligand (e.g., Electron-Rich Buchwald Ligands) issue->solution3 Accelerates Catalytic Cycle solution4 Adjust Reaction Conditions (Lower Temp, Shorter Time) issue->solution4 Reduces Side Reactions

Caption: Troubleshooting workflow for electron-deficient phenylboronic acids.

Low Yield with Sterically Hindered Phenylboronic Acids

This guide addresses common issues encountered with sterically demanding coupling partners.

G start Low Yield with Sterically Hindered Boronic Acid issue Slow Oxidative Addition or Reductive Elimination start->issue solution1 Use Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos, NHCs) issue->solution1 Facilitates Key Steps solution2 Increase Reaction Temperature or Use Microwave Heating issue->solution2 Overcomes Activation Energy solution3 Select Appropriate Solvent (e.g., Dioxane, Toluene) issue->solution3 Improves Solubility solution4 Choose a Robust Precatalyst (e.g., XPhos Pd G3) issue->solution4 Ensures Catalyst Stability

Caption: Troubleshooting workflow for sterically hindered phenylboronic acids.

Data Presentation: Optimization of Reaction Conditions

The following tables summarize quantitative data from various studies on the optimization of Suzuki-Miyaura coupling reactions.

Table 1: Effect of Catalyst and Ligand on Yield

EntryCatalyst (mol%)LigandYield (%)Reference
1Pd(PPh₃)₄ (10)-61[7]
2Pd(PPh₃)₂Cl₂ (10)-45[7]
3Pd(OAc)₂ (10)-33[7]
4Pd(dppf)Cl₂ (10)-25[7]
5Pd₂(dba)₃ (2)XPhos56[8]
6Pd₂(dba)₃ (2)SPhos52[8]
7Pd₂(dba)₃ (2)RuPhos40[8]

Table 2: Effect of Base and Solvent on Yield

EntryBase (equiv.)SolventTemperature (°C)Yield (%)Reference
1Na₂CO₃ (2)Dioxane/H₂O (4:1)9061[7]
2K₂CO₃ (2)Dioxane/H₂O (4:1)9073[7]
3Cs₂CO₃ (2)Dioxane/H₂O (4:1)9085[7]
4K₃PO₄ (2)THF/H₂O8099
5K₂CO₃ (2)C₂H₅OH8099
6K₂CO₃ (1.45)DMF/H₂O (1:1)75>95[9]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general procedure that can be adapted for various substituted phenylboronic acids and aryl halides.

  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), phenylboronic acid (1.2-1.5 equiv), and base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) by evacuating and backfilling three times.[1]

  • Reagent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required). Then, add the degassed solvent (e.g., dioxane/water, 4:1) via syringe.[3]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[3]

  • Monitoring: Monitor the reaction progress using an appropriate technique such as TLC, GC-MS, or LC-MS.[3]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purification: Purify the crude product by flash column chromatography to obtain the desired biaryl compound.[3]

Preparation of a Diethanolamine Adduct for Boronic Acid Stabilization

For unstable boronic acids, conversion to a diethanolamine adduct can improve stability.

  • Dissolution: In a vial with a stir bar, dissolve the boronic acid (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride.

  • Addition: While stirring, add diethanolamine (1.0 equiv) dropwise.

  • Precipitation: A precipitate will typically form. Continue stirring the slurry for 10-15 minutes.

  • Isolation: Isolate the white solid product by vacuum filtration.

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This adduct can now be used in the Suzuki-Miyaura coupling reaction.[3]

Visualization of the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle cluster_reactants cluster_product Pd0 Pd(0)L2 PdII_Aryl Ar-Pd(II)-X L2 Pd0->PdII_Aryl PdII_Trans Ar-Pd(II)-Ar' L2 PdII_Aryl->PdII_Trans Transmetalation PdII_Trans->Pd0 Reductive Elimination Product Ar-Ar' PdII_Trans->Product ArX Ar-X ArX->Pd0 Oxidative Addition ArBOH2 Ar'B(OH)2 + Base ArBOH2->PdII_Aryl

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Purification of Crude (4-(Acetamidomethyl)phenyl)boronic acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful purification of crude (4-(Acetamidomethyl)phenyl)boronic acid via recrystallization. This guide provides answers to frequently asked questions, detailed troubleshooting advice for common experimental issues, a comprehensive experimental protocol, and illustrative workflows.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in crude this compound?

A1: Crude samples of this compound may contain several types of impurities. Common contaminants include boroxines, which are cyclic anhydrides formed from the dehydration of three boronic acid molecules. Additionally, protodeboronation byproducts, where the boronic acid group is replaced by a hydrogen atom, can be present. Depending on the synthetic route, unreacted starting materials or reagents may also be carried through.

Q2: Why is recrystallization a preferred method for purifying this compound?

A2: Recrystallization is an effective and widely used technique for purifying solid organic compounds. It relies on the principle of differential solubility of the desired compound and its impurities in a selected solvent or solvent system at varying temperatures. For crystalline solids like this compound, it allows for the selective formation of pure crystals upon cooling, while impurities remain dissolved in the mother liquor. This method is often preferred for its simplicity, cost-effectiveness, and scalability.

Q3: What are the most suitable solvents for the recrystallization of this compound?

A3: The ideal solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For substituted phenylboronic acids, common solvent systems include:

  • Single Solvents: Hot water[1] or hot ethanol[1] can be effective.

  • Mixed Solvent Systems: A popular choice involves dissolving the crude product in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., ethyl acetate) at an elevated temperature, followed by the gradual addition of a "poor" solvent (in which it is sparingly soluble, e.g., hexanes) to induce crystallization.[2]

A thorough solvent screen is recommended to identify the optimal conditions for your specific sample.

Q4: How can I tell if my purified this compound is free of boroxine impurities?

A4: The presence of boroxines can often be detected by spectroscopic methods such as NMR. In the ¹H NMR spectrum, the signals corresponding to the aromatic protons of the boroxine may be shifted compared to the boronic acid. Recrystallization from a solvent system containing water can help to hydrolyze the boroxine back to the desired boronic acid.

Q5: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A5: "Oiling out" occurs when the solid melts before it dissolves in the recrystallization solvent, or when the solution becomes supersaturated at a temperature above the melting point of the solute. To address this, try the following:

  • Add more solvent to the hot solution to ensure complete dissolution before cooling.

  • Employ a slower cooling rate to allow for proper crystal lattice formation.

  • Consider using a different solvent system with a lower boiling point.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the recrystallization of this compound.

Problem Potential Cause Recommended Solution
No Crystals Form Upon Cooling The solution is not sufficiently saturated (too much solvent was used).Reheat the solution and evaporate some of the solvent to increase the concentration. Allow to cool again.
The solution has cooled too rapidly.Ensure a slow cooling process. Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath.
The solution is supersaturated.Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound.
Low Recovery of Purified Product Too much solvent was used during dissolution.Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
The crystals were washed with a solvent that was not cold.Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to minimize dissolution of the product.
Premature crystallization occurred during hot filtration.Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization. Use a fluted filter paper for a faster filtration rate.
Product is Still Impure After Recrystallization The cooling process was too fast, leading to the trapping of impurities within the crystal lattice.Allow the solution to cool slowly and without disturbance to promote the formation of pure, well-defined crystals.
An inappropriate solvent was chosen.Perform a new solvent screen to find a solvent system that provides better discrimination between the product and impurities.
The crude material has a very high impurity load.A second recrystallization may be necessary. Alternatively, consider a preliminary purification step such as an acid-base extraction or column chromatography.[3]
"Oiling Out" of the Product The boiling point of the solvent is higher than the melting point of the compound.Select a lower-boiling solvent or solvent mixture.
The solution is too concentrated.Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is obtained, then cool slowly.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general guideline. The optimal solvent, solvent volume, and temperatures should be determined empirically for each batch of crude material.

1. Solvent Selection:

  • Place a small amount of the crude this compound (approx. 20-30 mg) into several test tubes.

  • Add a few drops of different solvents (e.g., water, ethanol, ethyl acetate, acetone, toluene) to each tube at room temperature to assess solubility.

  • Gently heat the tubes containing insoluble or sparingly soluble samples to determine if solubility increases significantly with temperature.

  • For promising solvents, allow the hot solutions to cool to see if crystals form.

  • For mixed solvent systems, dissolve the sample in a small amount of a "good" solvent and titrate with a "poor" solvent until turbidity persists, then heat to clarify and cool to crystallize.

2. Dissolution:

  • Place the crude this compound into an Erlenmeyer flask of appropriate size.

  • Add a minimal amount of the chosen hot recrystallization solvent (or the "good" solvent of a mixed pair) to the flask.

  • Heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more hot solvent in small portions if necessary to achieve full dissolution. Avoid adding a large excess of solvent.

3. Hot Filtration (if necessary):

  • If insoluble impurities are present in the hot solution, perform a hot gravity filtration.

  • Preheat a stemless funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel.

  • Pour the hot solution through the filter paper quickly to remove the insoluble impurities.

4. Crystallization:

  • Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature on the lab bench.

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

5. Isolation and Drying of Crystals:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Continue to draw air through the crystals on the filter funnel to partially dry them.

  • Transfer the purified crystals to a watch glass and allow them to air dry completely, or dry them in a vacuum oven at a temperature well below the compound's melting point.

Data Presentation

Table 1: Solubility of Phenylboronic Acid in Various Organic Solvents at Different Temperatures.

Note: This data is for the parent phenylboronic acid and serves as an analogue to estimate the solubility behavior of this compound. The acetamidomethyl group will likely increase polarity and may affect solubility.

SolventTemperature (°C)Solubility (mole fraction, x)
Chloroform20~0.03
40~0.08
3-Pentanone20~0.15
40~0.30
Acetone20~0.25
40~0.45
Dipropyl ether20~0.30
40~0.55
Methylcyclohexane20<0.01
40<0.01

Data adapted from solubility studies on phenylboronic acid.[4][5]

Visualizations

Experimental Workflow

experimental_workflow start Start: Crude This compound solvent_selection Solvent Selection start->solvent_selection dissolution Dissolution in Minimal Hot Solvent solvent_selection->dissolution hot_filtration Hot Filtration (if necessary) dissolution->hot_filtration crystallization Slow Cooling & Crystallization dissolution->crystallization No insoluble impurities hot_filtration->crystallization isolation Isolation by Vacuum Filtration crystallization->isolation drying Drying of Crystals isolation->drying end End: Purified Product drying->end troubleshooting_logic start Problem Encountered During Recrystallization no_crystals No Crystals Form start->no_crystals low_yield Low Yield start->low_yield impure_product Impure Product start->impure_product oiling_out Product Oils Out start->oiling_out sol_too_dilute Solution too dilute? -> Concentrate solution no_crystals->sol_too_dilute Yes sol_supersat Supersaturated? -> Scratch flask / Add seed crystal no_crystals->sol_supersat No too_much_solvent Too much solvent used? -> Use minimal hot solvent low_yield->too_much_solvent Yes wash_inefficient Inefficient washing? -> Wash with ice-cold solvent low_yield->wash_inefficient No cooling_too_fast Cooling too fast? -> Cool slowly impure_product->cooling_too_fast Yes wrong_solvent Wrong solvent? -> Re-evaluate solvent choice impure_product->wrong_solvent No solvent_bp Solvent BP > Product MP? -> Choose lower BP solvent oiling_out->solvent_bp Yes conc_too_high Solution too concentrated? -> Add more hot solvent oiling_out->conc_too_high No sol_supersat->cooling_too_fast No high_impurity High initial impurity? -> Repeat recrystallization wrong_solvent->high_impurity No

References

Managing boroxine formation from (4-(Acetamidomethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing the formation of boroxine from (4-(Acetamidomethyl)phenyl)boronic acid during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is a boroxine and why does it form from this compound?

A1: A boroxine is a six-membered ring containing alternating boron and oxygen atoms. It is the cyclic anhydride formed from the dehydration of three boronic acid molecules.[1][2][3] This is a reversible equilibrium reaction where three molecules of this compound condense, releasing three molecules of water to form the corresponding triphenylboroxine.[4][5] The formation is an entropically driven process, meaning it is favored by the increase in disorder from the release of water molecules.[4][6]

Q2: What factors promote the formation of boroxine?

A2: Several experimental conditions can shift the equilibrium towards boroxine formation:

  • Low Water Content: Anhydrous or low-moisture conditions strongly favor the formation of boroxine. This can occur during storage in a desiccator or when using dry solvents.[2][5]

  • Elevated Temperatures: Heating drives the dehydration reaction, increasing the boroxine content.[4][6][7]

  • Non-Polar Solvents: Dissolving the boronic acid in non-polar, aprotic solvents (e.g., chloroform, toluene) promotes boroxine formation.[2][4][8]

  • Substituent Effects: While specific data for the acetamidomethyl substituent is not prevalent, electron-donating groups on the phenyl ring generally stabilize and support boroxine formation.[4][5][6]

Q3: How can I detect and quantify the presence of boroxine in my sample?

A3: Several analytical methods can be used to detect and quantify boroxine:

  • NMR Spectroscopy: ¹H NMR is a direct method to observe the equilibrium. You will see distinct sets of signals for the boronic acid and the boroxine. The ratio can be determined by integrating the respective peaks.[4][6] ¹¹B NMR can also be employed for characterization.[8][9]

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) can separate the boronic acid from impurities, although the boroxine may be in equilibrium on the column. It is an excellent tool for assessing overall purity.[10]

  • Mass Spectrometry (MS): Techniques like ESI-MS can identify the masses of both the boronic acid and the boroxine, but care must be taken as in-source dehydration can sometimes occur, complicating analysis.[11][12]

  • Thermal Analysis: Methods like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can be used to characterize the thermal properties related to dehydration.[13]

Q4: How can I prevent or reverse boroxine formation?

A4: To favor the monomeric boronic acid form, you can:

  • Add Water: The presence of water will shift the equilibrium back towards the boronic acid. Recrystallization from an aqueous solvent or adding a small amount of water to a solution can hydrolyze the boroxine.[4][5][14]

  • Use Polar/Protic Solvents: Employing highly polar solvents such as DMF, DMAc, or alcohols can help prevent boroxine formation.[4]

  • Form a Boronate Ester: Protecting the boronic acid by converting it to a derivative like a pinacol ester is a common and effective strategy to prevent dehydration and improve stability for storage and handling.[15]

Q5: Does the presence of boroxine affect the performance of my Suzuki-Miyaura coupling reaction?

A5: In many cases, the presence of the boroxine does not significantly hinder Suzuki-Miyaura reactions. The aqueous basic conditions typically used in these couplings are often sufficient to hydrolyze the boroxine in situ back to the active boronic acid species.[16] However, for reactions run under anhydrous conditions, using the boroxine directly might be necessary or even advantageous.[17] Inconsistent results or low yields could potentially be attributed to impure starting material where the boroxine content is not accounted for.

Troubleshooting Guides

Problem: My ¹H NMR spectrum of this compound is complex and shows more peaks than expected.

  • Possible Cause: Your sample is likely an equilibrium mixture of the boronic acid and its boroxine trimer. This is a very common observation.

  • Solution:

    • Identify the Peaks: Compare your spectrum to literature examples if available. The boroxine peaks will have slightly different chemical shifts than the boronic acid peaks.

    • Confirm by Adding D₂O: Add a drop of D₂O to your NMR tube, shake well, and re-acquire the spectrum. The B(OH)₂ protons of the boronic acid will exchange and their signal will disappear. The presence of water should also shift the equilibrium, potentially increasing the intensity of the boronic acid signals relative to the boroxine signals.

    • Quantify the Mixture: Integrate a well-resolved aromatic proton signal for the boronic acid and a corresponding signal for the boroxine to determine the molar ratio of the two species in your sample.

Problem: I see a major peak in my RP-HPLC analysis, but also a significant secondary peak that I can't identify.

  • Possible Cause: While the main peak is likely your boronic acid, the secondary peak could be an impurity or the boroxine. The equilibrium between the two forms can sometimes be observed on the HPLC timescale, especially if the mobile phase is not optimized.

  • Solution:

    • Optimize Mobile Phase: Ensure your mobile phase contains a sufficient amount of water and a modifier like formic acid or ammonium acetate to favor the boronic acid form and achieve sharp peaks.[12]

    • Use UPLC-MS: If available, Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) can provide mass data for each peak.[12] This will allow you to confirm if the secondary peak corresponds to the boroxine (by observing its mass-to-charge ratio). Be aware that MS instrument conditions can sometimes promote boroxine formation.[12]

Problem: My reaction yield is low and inconsistent when using this compound.

  • Possible Cause: The active concentration of your boronic acid may be lower than calculated if a significant portion of the starting material's mass is the boroxine trimer. The molecular weight of the boroxine is approximately three times that of the boronic acid, minus three water molecules.

  • Solution:

    • Assess Purity: Use ¹H NMR to determine the molar ratio of boronic acid to boroxine in your starting material (see protocol below).

    • Adjust Stoichiometry: Adjust the mass of the starting material used in your reaction to account for the boroxine content, ensuring you have the correct molar equivalents of the active boron species.

    • Pre-treat the Reagent: Before starting your reaction, consider dissolving the boronic acid/boroxine mixture in a suitable solvent and adding a small amount of water, then stirring to ensure complete hydrolysis back to the monomeric boronic acid. Remove the solvent in vacuo if water is incompatible with your subsequent reaction step.

Data Presentation

The equilibrium between a boronic acid and its boroxine is influenced by the electronic properties of the substituents on the phenyl ring. The table below presents thermodynamic data for the formation of various tris(4-substituted phenyl)boroxines, providing context for how substituents affect the equilibrium. Electron-donating groups tend to have larger equilibrium constants (Keq), favoring boroxine formation.[4][6]

Substituent (R)Keq (M⁻²) at 298 K in CDCl₃ΔH (kJ/mol)ΔS (J/mol·K)
OMe1.4025.197.5
Me0.4524.790.4
H0.1725.588.3
Cl0.0429.391.2
(Data sourced from Tokunaga et al., 2002)[4][6]

Experimental Protocols

Protocol 1: Quantitative ¹H NMR Analysis of Boronic Acid/Boroxine Ratio

  • Sample Preparation: Accurately weigh approximately 10-15 mg of your this compound sample into a clean, dry NMR tube.

  • Solvent Addition: Add ~0.6 mL of a deuterated solvent in which both species are soluble (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as its residual water can help sharpen the B(OH)₂ signal.

  • Data Acquisition: Acquire a standard quantitative ¹H NMR spectrum. Ensure the relaxation delay (d1) is sufficiently long (e.g., 5 times the longest T₁ value) to allow for full relaxation of all protons, which is crucial for accurate integration.

  • Data Analysis:

    • Identify a set of well-resolved aromatic proton signals unique to the boronic acid monomer.

    • Identify the corresponding aromatic signals for the boroxine trimer.

    • Integrate both signals carefully.

    • The molar ratio is calculated as: Ratio (Acid:Boroxine) = (Integration of Acid Peak) / (Integration of Boroxine Peak). Remember that the boroxine contains three monomer units.

Protocol 2: General Purpose RP-HPLC Method for Purity Analysis

This method is a starting point and may require optimization for your specific system.

  • Column: C18 column (e.g., Waters XSelect™ Premier HSS T3, or similar), 4.6 x 150 mm, 3.5 or 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[10]

  • Gradient: A linear gradient from 5% B to 95% B over 10-15 minutes.[10]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm or 270 nm.[18]

  • Sample Preparation: Dissolve the sample in a small amount of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) to a concentration of ~1 mg/mL.

Protocol 3: Reversion of Boroxine to Boronic Acid

  • Dissolution: Dissolve the boroxine-containing sample in a minimal amount of a water-miscible organic solvent (e.g., acetone, THF).

  • Hydrolysis: Add deionized water (approximately 10-20% of the total volume) to the solution.

  • Stirring: Stir the mixture at room temperature for 1-2 hours to ensure complete hydrolysis. The solution may become cloudy if the boronic acid precipitates.

  • Isolation:

    • If the boronic acid precipitates, it can be isolated by filtration, washed with cold water, and dried under vacuum.

    • Alternatively, the organic solvent can be removed under reduced pressure. If the boronic acid is intended for a subsequent aqueous reaction, the resulting aqueous solution may be used directly.

Visualizations

Caption: Reversible equilibrium between boronic acid and its boroxine.

Troubleshooting_Workflow start Inconsistent Analytical Result (e.g., complex NMR, extra HPLC peak) check_nmr Acquire ¹H NMR in DMSO-d₆ start->check_nmr analyze_hplc Analyze by RP-HPLC/MS start->analyze_hplc If NMR is inconclusive add_d2o Add a drop of D₂O and re-acquire spectrum check_nmr->add_d2o Multiple species observed? conclusion Sample is a mixture of boronic acid and boroxine. Quantify ratio for subsequent steps. add_d2o->conclusion Signals change? Equilibrium confirmed. analyze_hplc->conclusion MS confirms boroxine mass? impurity Peak is a non-boroxine impurity. Purification required. analyze_hplc->impurity MS shows other mass?

Caption: Workflow for troubleshooting inconsistent analytical data.

Decision_Tree start Is boroxine presence a concern? node_reaction Reaction Type? start->node_reaction Yes, for a reaction node_storage Long-term Storage? start->node_storage Yes, for stability use_as_is Use as is. Boroxine will hydrolyze in situ. start->use_as_is No aqueous_rxn Aqueous Reaction (e.g., Suzuki) node_reaction->aqueous_rxn anhydrous_rxn Anhydrous Reaction node_reaction->anhydrous_rxn protect Convert to a stable derivative (e.g., pinacol ester). node_storage->protect aqueous_rxn->use_as_is quantify Quantify mixture via NMR. Adjust stoichiometry or pre-hydrolyze. anhydrous_rxn->quantify

Caption: Decision tree for managing boroxine in different applications.

References

Improving stability of (4-(Acetamidomethyl)phenyl)boronic acid with diethanolamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (4-(Acetamidomethyl)phenyl)boronic acid, focusing on improving its stability through the use of diethanolamine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a synthetic organic compound featuring a phenylboronic acid moiety with an acetamidomethyl substituent.[1][2] It is a valuable building block in organic synthesis, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[2] In drug discovery and medicinal chemistry, it is used in the synthesis of complex molecules, including kinase inhibitors and as a component in the development of therapeutic agents.[2][3][4][5]

Q2: What are the primary stability issues with this compound?

Like many boronic acids, this compound is susceptible to several degradation pathways that can impact its purity, reactivity, and shelf-life. The main stability concerns are:

  • Oxidative Degradation: The carbon-boron bond can be cleaved by oxidation, converting the boronic acid to the corresponding phenol and boric acid. This is a significant issue, especially in the presence of reactive oxygen species.

  • Protodeboronation: This is the hydrolytic cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. This process can be accelerated in aqueous or protic solvents.

  • Anhydride Formation (Boroxine): Boronic acids can undergo dehydration to form cyclic trimers called boroxines. This alters the stoichiometry and can affect reactivity in subsequent reactions.

Q3: How does diethanolamine improve the stability of this compound?

Diethanolamine reacts with this compound to form a stable, bicyclic boronate ester, often referred to as a diethanolamine adduct or DABO boronate. This complexation protects the boronic acid group from degradation. These adducts are generally crystalline, air-stable, and less susceptible to oxidation and protodeboronation, allowing for easier handling and long-term storage.

Q4: Can the diethanolamine adduct of this compound be used directly in reactions?

Yes, the diethanolamine adduct is often used directly in reactions like the Suzuki-Miyaura coupling. The boronic acid can be regenerated in situ under the reaction conditions, typically in the presence of a protic solvent and a base.

Troubleshooting Guides

Issue 1: Inconsistent or Low Yields in Suzuki-Miyaura Coupling Reactions

Q: I am experiencing low or no yield in my Suzuki-Miyaura coupling reaction using this compound. What are the possible causes and solutions?

A: Low yields in Suzuki-Miyaura couplings are a common issue. Here is a step-by-step troubleshooting guide:

Potential Cause Troubleshooting Step Explanation
Degraded Boronic Acid Use a fresh batch of this compound or its diethanolamine adduct.Boronic acids can degrade upon storage. The formation of boroxines or products of oxidation/protodeboronation can lead to incorrect stoichiometry and reduced reactivity.
Inactive Catalyst Use a fresh source of palladium catalyst and ligand. Consider using a pre-catalyst that is more air-stable.The active Pd(0) species can be sensitive to air and moisture.
Oxygen Contamination Ensure all solvents are thoroughly degassed and the reaction is maintained under an inert atmosphere (e.g., argon or nitrogen).Oxygen can lead to the oxidative degradation of the boronic acid and the palladium catalyst.
Inappropriate Base or Solvent Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water, toluene/water, THF/water).The choice of base and solvent is crucial and often interdependent. The base must be strong enough for transmetalation but not so strong as to cause degradation.
Protodeboronation If you suspect protodeboronation (loss of the boronic acid group), switch to anhydrous conditions or use a milder base like KF.Water is the primary proton source for this side reaction.
Issue 2: Difficulty in Isolating and Purifying this compound

Q: I am having trouble with the purification of this compound. What strategies can I use?

A: Boronic acids can be challenging to purify due to their polarity and potential for degradation on silica gel.

Problem Suggested Solution Details
Streaking on Silica Gel Convert the crude boronic acid to its diethanolamine adduct.The diethanolamine adduct is typically a crystalline solid that can be easily isolated by filtration and washed with a non-polar solvent. The adduct can then be used directly or the free boronic acid can be regenerated if necessary.
Co-elution with Impurities Recrystallization.If the boronic acid is a solid, recrystallization from an appropriate solvent system can be an effective purification method.
Degradation on Column Use a less acidic stationary phase or a different purification technique.Deactivated silica gel or alternative chromatography methods like reversed-phase chromatography may be more suitable.

Data Presentation

The following table presents representative data illustrating the enhanced stability of the diethanolamine adduct of this compound compared to the free boronic acid under accelerated stability testing conditions.

Table 1: Representative Stability Data

CompoundConditionTime (days)Purity (%) by HPLC
This compound40°C / 75% RH (open dish)098.5
785.2
1472.1
This compound diethanolamine adduct40°C / 75% RH (open dish)099.8
799.5
1499.2

Note: This is representative data to illustrate the stability difference. Actual results may vary.

Experimental Protocols

Protocol 1: Synthesis of this compound diethanolamine adduct

Objective: To prepare the stable diethanolamine adduct of this compound.

Materials:

  • This compound

  • Diethanolamine

  • Dichloromethane (DCM) or other suitable solvent

  • Stir plate and stir bar

  • Round-bottom flask

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 equivalent) in dichloromethane.

  • While stirring at room temperature, add diethanolamine (1.0 to 1.1 equivalents) dropwise.

  • Continue stirring the suspension at room temperature for 30-60 minutes. A precipitate of the diethanolamine adduct will form.

  • Isolate the solid product by vacuum filtration.

  • Wash the solid with a small amount of cold dichloromethane to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain the this compound diethanolamine adduct as a white to off-white solid.

Protocol 2: Stability Assessment by HPLC

Objective: To quantitatively assess the stability of this compound and its diethanolamine adduct over time under stressed conditions.

Materials and Equipment:

  • This compound

  • This compound diethanolamine adduct

  • HPLC system with a UV detector

  • C18 reversed-phase HPLC column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or other suitable mobile phase modifier

  • Stability chamber or oven

Procedure:

  • Sample Preparation: Prepare stock solutions of both the free boronic acid and the diethanolamine adduct in a suitable solvent (e.g., acetonitrile/water).

  • Initial Analysis (T=0): Inject the freshly prepared solutions onto the HPLC system to determine the initial purity.

  • Stress Conditions: Place accurately weighed samples of both compounds in open vials in a stability chamber set to 40°C and 75% relative humidity (RH).

  • Time-Point Analysis: At specified time intervals (e.g., 1, 3, 7, and 14 days), remove a sample, dissolve it in the analysis solvent, and inject it onto the HPLC.

  • Data Analysis: Monitor the peak area of the parent compound and any new impurity peaks. Calculate the percentage purity of the parent compound at each time point.

Visualizations

experimental_workflow cluster_start Starting Material cluster_process Stabilization Process cluster_product Final Product start This compound add_dea Add Diethanolamine in Dichloromethane start->add_dea Suspend stir Stir at Room Temperature add_dea->stir React filtrate Filter and Wash stir->filtrate Isolate product Stable Diethanolamine Adduct filtrate->product Dry

Caption: Workflow for the stabilization of this compound with diethanolamine.

troubleshooting_flowchart start Low Yield in Suzuki Coupling check_reagents Check Reagent Quality start->check_reagents reagent_ok Reagents OK? check_reagents->reagent_ok check_conditions Review Reaction Conditions conditions_ok Conditions Optimized? check_conditions->conditions_ok reagent_ok->check_conditions Yes use_fresh Use Fresh Boronic Acid and Catalyst reagent_ok->use_fresh No degas Ensure Proper Degassing and Inert Atmosphere conditions_ok->degas No success Improved Yield conditions_ok->success Yes use_adduct Consider Diethanolamine Adduct use_fresh->use_adduct use_adduct->check_conditions optimize Screen Bases and Solvents degas->optimize optimize->success

Caption: Troubleshooting flowchart for low-yield Suzuki-Miyaura coupling reactions.

References

Overcoming reactant insolubility in Suzuki coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with reactant insolubility in Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Guide

Problem: My starting material (aryl halide or boronic acid) is poorly soluble in the reaction solvent, leading to low or no product yield.

This is a common challenge in Suzuki-Miyaura coupling. The following steps provide a systematic approach to troubleshoot and overcome this issue.

Q1: How can I improve the solubility of my reactants?

Answer:

The most direct approach to address reactant insolubility is to modify the solvent system and reaction temperature.

  • Solvent Screening: A range of solvents can be employed in Suzuki-Miyaura couplings. If your reactants have poor solubility, consider screening solvents with different polarities. Common choices include ethereal solvents like 1,4-dioxane and tetrahydrofuran (THF), aromatic solvents like toluene, and polar aprotic solvents such as dimethylformamide (DMF). Often, a mixture of an organic solvent with water is used to dissolve the inorganic base.[1]

  • Elevated Temperatures: Increasing the reaction temperature can significantly enhance the solubility of your reactants. Many Suzuki-Miyaura reactions are conducted at elevated temperatures, typically between 80-110 °C.[1] However, be mindful that higher temperatures can sometimes lead to side reactions or degradation of the catalyst and reactants.

  • Co-solvents: The use of a co-solvent system, most commonly an organic solvent with water, is a standard practice. Water helps to dissolve the inorganic base (e.g., K₃PO₄, K₂CO₃) which is essential for the activation of the boronic acid.[1] The ratio of the organic solvent to water can be optimized to improve the solubility of all reaction components.

Q2: My reaction is biphasic, and the conversion rate is very slow. What can I do?

Answer:

Slow reaction rates in biphasic systems are often due to inefficient mixing of the aqueous and organic phases.

  • Vigorous Stirring: Ensure that the reaction mixture is being stirred vigorously. The goal is to create an emulsion, which maximizes the interfacial area between the two phases, thereby facilitating the interaction of reactants.[1]

  • Phase-Transfer Catalysts (PTCs): The addition of a phase-transfer catalyst can dramatically accelerate biphasic reactions.[2][3] PTCs, such as quaternary ammonium salts like tetrabutylammonium bromide (TBAB) or Aliquat 336, help to transport the activated boronate species from the aqueous phase to the organic phase where the palladium catalyst resides.[1] This can lead to a remarkable increase in the reaction rate.[2][3]

Q3: Can the choice of base influence the reaction outcome when dealing with insoluble reactants?

Answer:

Yes, the choice of base is critical and can significantly impact the reaction, especially when solubility is an issue.

  • Base Strength and Type: A variety of inorganic and organic bases can be used. Common inorganic bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH). The strength of the base can affect the reaction rate, but stronger bases may not be compatible with sensitive functional groups on your substrates.[4]

  • Solubility of the Base: The base itself needs to have some solubility in the reaction medium to be effective. Inorganic bases are often dissolved in a water co-solvent.[1] If you are running the reaction under anhydrous conditions, an organic base might be a better choice.

  • Physical Form of the Base: For solid inorganic bases, using a finely powdered form is crucial. This increases the surface area and allows for more efficient reaction with the boronic acid.[1]

Q4: How does the choice of ligand affect a Suzuki coupling with poorly soluble substrates?

Answer:

While ligands do not directly solubilize the reactants, they play a crucial role in the efficiency of the catalytic cycle, which is particularly important when dealing with low concentrations of dissolved reactants.

  • Bulky, Electron-Rich Ligands: Modern phosphine ligands, such as SPhos and XPhos, are often employed for challenging substrates. These ligands form highly active palladium catalysts that can promote the reaction even with very low concentrations of the dissolved starting materials.[1]

  • Ligand Screening: The optimal ligand is often substrate-dependent. Therefore, screening a variety of ligands can be beneficial in identifying the most effective one for your specific reaction.

Frequently Asked Questions (FAQs)

Q: What is the first thing I should try if my starting material won't dissolve?

A: The simplest initial steps are to increase the reaction temperature and to try a different solvent or a co-solvent system (e.g., dioxane/water or toluene/water).[1]

Q: Are there any solvent-free methods for Suzuki coupling if my reactants are extremely insoluble?

A: Yes, for substrates with extremely low solubility, solid-state Suzuki-Miyaura cross-coupling reactions using a high-temperature ball-milling technique can be highly effective. This method completely bypasses the need for a solvent.[5]

Q: Can I use water as the only solvent?

A: In some cases, particularly with water-soluble reactants, Suzuki couplings can be performed in neat water. This offers environmental and economic advantages. However, for many organic substrates, a biphasic system with an organic co-solvent is necessary to achieve sufficient solubility.

Q: My reaction is not working even after trying different solvents and bases. What else can I check?

A: If you have optimized the solvent and base, consider the following:

  • Catalyst and Ligand: Is your palladium source and ligand appropriate for the specific type of coupling? Some challenging substrates require specialized, highly active catalyst systems.

  • Purity of Reactants: Ensure your aryl halide, boronic acid, and base are pure and dry. Impurities can inhibit the catalyst.

  • Degassing: Have you properly degassed your solvents and reaction mixture? Oxygen can deactivate the palladium catalyst.

Data Presentation

The following tables summarize quantitative data on the effects of various parameters on Suzuki-Miyaura coupling reactions, particularly relevant for overcoming insolubility.

Table 1: Effect of Different Bases on Suzuki-Miyaura Coupling Yield

EntryBaseSolventSubstrate 1 (Aryl Halide)Substrate 2 (Boronic Acid)Yield (%)Reference
1Na₂CO₃DMF/H₂O (1:1)4-BromoanisolePhenylboronic acid95[6]
2K₂CO₃DMF/H₂O (1:1)4-BromoanisolePhenylboronic acid92[6]
3K₃PO₄DMF/H₂O (1:1)4-BromoanisolePhenylboronic acid85[6]
4NaOHDMF/H₂O (1:1)4-BromoanisolePhenylboronic acid70[6]
5Cs₂CO₃Dioxane/H₂O3-Chlorobenzimidazole5-Indoleboronic acid75
6K₃PO₄Dioxane/H₂O3-Chlorobenzimidazole5-Indoleboronic acid68
7Et₃NDMF/H₂O (1:1)4-BromoanisolePhenylboronic acid40[6]

Table 2: Comparison of Solvents for a Suzuki-Miyaura Coupling Reaction

EntrySolventSubstrate 1 (Aryl Halide)Substrate 2 (Boronic Acid)BaseYield (%)Reference
1Toluene/H₂O4-ChlorotoluenePhenylboronic acidK₃PO₄85
2Dioxane/H₂O4-ChlorotoluenePhenylboronic acidK₃PO₄92
3THF/H₂O4-ChlorotoluenePhenylboronic acidK₃PO₄78
4DMF4-ChlorotoluenePhenylboronic acidK₂CO₃88
5Ethanol/H₂O4-ChlorotoluenePhenylboronic acidK₂CO₃95

Table 3: Influence of Ligand on the Yield of a Challenging Suzuki-Miyaura Coupling

EntryLigandCatalyst PrecursorSubstrate 1 (Aryl Halide)Substrate 2 (Boronic Acid)BaseYield (%)Reference
1PPh₃Pd(OAc)₂4-ChloroanisolePhenylboronic acidK₃PO₄35
2SPhosPd₂(dba)₃4-ChloroanisolePhenylboronic acidK₃PO₄95
3XPhosPd₂(dba)₃4-ChloroanisolePhenylboronic acidK₃PO₄93
4P(t-Bu)₃Pd₂(dba)₃4-ChloroanisolePhenylboronic acidK₃PO₄88

Table 4: Effect of Phase-Transfer Catalyst (PTC) on Reaction Rate

EntryPTC (mol%)Substrate 1 (Aryl Halide)Substrate 2 (Boronic Acid)Solvent SystemRelative Rate EnhancementReference
1NoneBenzyl BromidePhenylboronic acidToluene/H₂O1[2][3]
2TBAB (10)Benzyl BromidePhenylboronic acidToluene/H₂O~12x[2][3]
3Aliquat 336 (5)4-BromotoluenePhenylboronic acidToluene/H₂OSignificant increase

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Poorly Soluble Aryl Halide

  • Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add the poorly soluble aryl halide (1.0 equiv), the boronic acid (1.2-1.5 equiv), and the finely powdered base (e.g., K₃PO₄, 2.0 equiv).[1]

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[1]

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1 v/v) via syringe.[1]

  • Catalyst Preparation: In a separate vial under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%). Briefly mix with a small amount of the degassed organic solvent.

  • Reaction Initiation: Add the catalyst mixture to the Schlenk flask via syringe.

  • Heating: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Small-Scale Parallel Screening of Solvents

This protocol allows for the efficient testing of multiple solvents to identify the optimal one for a given reaction.

  • Stock Solution Preparation: Prepare a stock solution of the aryl halide, boronic acid, palladium precatalyst, and ligand in a suitable volatile solvent (e.g., THF).[1]

  • Aliquotting: In an array of reaction vials, add the chosen base to each vial.

  • Solvent Addition: Add a different test solvent (e.g., DMF, Toluene, Dioxane, Ethanol) to each vial. If using a co-solvent, add the appropriate ratio of water.

  • Reaction Initiation: Add an equal aliquot of the stock solution to each vial, seal them, and place them in a heating block with vigorous stirring at the desired temperature.[1]

  • Analysis: After a set reaction time, quench the reactions and analyze the product formation in each vial using an appropriate analytical method (e.g., LC-MS or GC-MS with an internal standard) to determine the relative yields.

Visualizations

Troubleshooting_Insolubility start Start: Poor Reactant Solubility solvent Modify Solvent System - Screen Solvents (Dioxane, Toluene, DMF) - Use Co-solvents (e.g., with H₂O) start->solvent temperature Increase Reaction Temperature (e.g., 80-110 °C) solvent->temperature biphasic Biphasic System with Slow Conversion? temperature->biphasic stirring Increase Stirring Rate biphasic->stirring Yes base Optimize Base - Screen different bases (K₂CO₃, K₃PO₄, Cs₂CO₃) - Use finely powdered base biphasic->base No ptc Add Phase-Transfer Catalyst (e.g., TBAB, Aliquat 336) stirring->ptc ptc->base ligand Optimize Ligand - Screen bulky, electron-rich ligands (e.g., SPhos, XPhos) base->ligand ball_milling Consider Solvent-Free Method (Ball Milling) for extremely insoluble cases ligand->ball_milling end Reaction Optimized ligand->end

Caption: Troubleshooting workflow for overcoming reactant insolubility.

Suzuki_Catalytic_Cycle cluster_reactants Reactants Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)(X)L₂ Ar-Pd(II)(X)L₂ Pd(0)L₂->Ar-Pd(II)(X)L₂ Oxidative Addition (Ar-X) Ar-Pd(II)(B(OH)₂)L₂ Ar-Pd(II)(OR')L₂ Ar-Pd(II)(X)L₂->Ar-Pd(II)(B(OH)₂)L₂ Transmetalation (Ar'-B(OH)₂ + Base) Ar-Ar' Ar-Ar' Ar-Pd(II)(B(OH)₂)L₂->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L₂ Ar-X Ar-X Ar'-B(OH)₂ Ar'-B(OH)₂ Base Base

Caption: Simplified Suzuki-Miyaura catalytic cycle.

References

Side reactions of (4-(Acetamidomethyl)phenyl)boronic acid under basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and answers to frequently asked questions regarding the use of (4-(Acetamidomethyl)phenyl)boronic acid, with a particular focus on its side reactions under basic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions of this compound under basic conditions?

A1: Under basic conditions, this compound is susceptible to two main side reactions:

  • Protodeboronation: This is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond, resulting in the formation of N-(4-methylphenyl)acetamide. This is often an irreversible and undesired consumption of the boronic acid.

  • Boroxine Formation: This is a reversible dehydration reaction where three molecules of the boronic acid cyclize to form a six-membered ring with alternating boron and oxygen atoms, known as a boroxine.

Q2: What factors promote protodeboronation?

A2: Protodeboronation is significantly influenced by the following factors:

  • High pH: The rate of protodeboronation generally increases with higher pH.[1][2] Basic conditions lead to the formation of the more reactive tetrahedral boronate anion.

  • Elevated Temperatures: Higher reaction temperatures can accelerate the rate of protodeboronation.

  • Aqueous Media: The presence of a proton source, such as water, is necessary for the cleavage of the C-B bond.[1]

  • Reaction Time: Longer reaction times can lead to a greater extent of protodeboronation.

Q3: How does the acetamidomethyl substituent affect the stability of the boronic acid?

A3: The 4-(acetamidomethyl) group is generally considered to be weakly electron-donating. Electron-donating groups can increase the electron density on the aromatic ring, which may influence the susceptibility of the carbon-boron bond to cleavage. However, the effect of this specific group on the rate of protodeboronation is not extensively documented in publicly available literature. Based on general principles, its influence is expected to be less pronounced than strong electron-donating or electron-withdrawing groups.

Q4: When should I be concerned about boroxine formation?

A4: Boroxine formation is an equilibrium process.[3] You should be aware of its potential under the following conditions:

  • Anhydrous Conditions: The absence of water shifts the equilibrium towards the formation of the boroxine.

  • High Concentrations: Higher concentrations of the boronic acid can favor the trimerization to the boroxine.

  • Storage: Solid samples of arylboronic acids often exist as a mixture of the free acid and the boroxine.

Q5: Can I use the boroxine directly in my coupling reaction?

A5: In many cases, yes. The boroxine can serve as a masked form of the boronic acid. In the presence of water and base, the boroxine can hydrolyze back to the active boronic acid, which can then participate in the desired reaction.

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Coupling Reaction

Symptoms:

  • Low conversion of starting materials.

  • Formation of a significant amount of N-(4-methylphenyl)acetamide as a byproduct.

Possible Cause:

  • Protodeboronation of this compound is competing with the desired cross-coupling reaction.

Troubleshooting Steps:

  • Modify the Basic Conditions:

    • Use a weaker base: Instead of strong bases like NaOH or KOH, consider using milder bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.

    • Optimize base concentration: Use the minimum amount of base required to achieve a reasonable reaction rate.

  • Control the Temperature:

    • Lower the reaction temperature: If the catalyst system is sufficiently active, running the reaction at a lower temperature can significantly reduce the rate of protodeboronation.

  • Manage the Solvent System:

    • Minimize water content: While some water can be beneficial for the Suzuki-Miyaura reaction, excess water can promote protodeboronation. Use a carefully controlled amount of degassed water in your solvent system.

    • Consider anhydrous conditions: In some cases, running the reaction under strictly anhydrous conditions can suppress protodeboronation.

  • Protect the Boronic Acid:

    • Convert to a more stable derivative: Consider converting the boronic acid to a more stable form, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate. These derivatives can release the boronic acid slowly under the reaction conditions, minimizing its concentration and thus the rate of protodeboronation.

Issue 2: Inconsistent Reaction Results or Difficulty Dissolving the Boronic Acid

Symptoms:

  • Variable reaction yields between batches.

  • The boronic acid reagent does not fully dissolve in the reaction solvent.

Possible Cause:

  • The solid boronic acid exists as a mixture of the monomeric acid and the trimeric boroxine, which can have different solubilities and reactivities.

Troubleshooting Steps:

  • Characterize the Starting Material:

    • Use ¹H or ¹¹B NMR to assess the ratio of boronic acid to boroxine in your starting material. The presence of broad signals in the ¹H NMR spectrum can indicate the presence of oligomeric species.

  • Pre-treatment of the Reagent:

    • Hydrolysis to the monomer: To ensure a consistent starting material, you can hydrolyze the boroxine back to the boronic acid by dissolving the solid in a suitable solvent containing a small amount of water and stirring before adding it to the reaction mixture.

    • Formation of the boroxine: Conversely, if you wish to use the boroxine form consistently, you can drive the equilibrium towards the boroxine by heating the boronic acid under vacuum to remove water.

Data Presentation

Table 1: Effect of Substituents on the pKa of Phenylboronic Acids

Substituent (para-)pKa
-OCH₃9.24
-CH₃9.17
-H 8.83
-Cl8.56
-CN7.82
-NO₂7.23

Data sourced from various studies on the acidity of phenylboronic acids. The pKa value influences the concentration of the more reactive boronate anion at a given pH.

Table 2: Thermodynamic Parameters for Boroxine Formation from Substituted Phenylboronic Acids in CDCl₃

Substituent (para-)K_eq (M⁻²)ΔG (kJ/mol)ΔH (kJ/mol)TΔS (kJ/mol)
-OCH₃2500-19.414.233.6
-CH₃1500-18.112.130.2
-H 660 -16.1 10.9 27.0
-Cl120-11.98.820.7
-CF₃21-7.56.714.2

Data adapted from a study by Tokunaga et al. on the thermodynamics of boroxine formation.[3] This table illustrates that electron-donating groups favor the formation of boroxine.

Experimental Protocols

Protocol 1: Monitoring Protodeboronation by ¹H NMR Spectroscopy

This protocol allows for the quantification of the protodeboronation side product, N-(4-methylphenyl)acetamide.

  • Reaction Setup: In an NMR tube, combine this compound, a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a compatible co-solvent), a known concentration of an internal standard (e.g., 1,3,5-trimethoxybenzene), and the desired base.

  • Data Acquisition: Acquire a ¹H NMR spectrum at time zero (t=0).

  • Reaction Monitoring: Heat the NMR tube to the desired reaction temperature and acquire spectra at regular intervals.

  • Quantification: Determine the ratio of the protodeboronated product to the starting boronic acid by integrating characteristic signals of each compound relative to the internal standard.

    • This compound: Look for the aromatic protons adjacent to the boronic acid group.

    • N-(4-methylphenyl)acetamide: Look for the aromatic protons of the newly formed toluene derivative and the methyl group.

Protocol 2: Analysis of Boronic Acid to Boroxine Ratio by ¹¹B NMR Spectroscopy

This protocol is useful for characterizing the composition of the solid boronic acid reagent.

  • Sample Preparation: Dissolve a known amount of the this compound in a suitable anhydrous deuterated solvent (e.g., CDCl₃ or THF-d₈).

  • Data Acquisition: Acquire a ¹¹B NMR spectrum.

  • Spectral Analysis:

    • The trigonal boronic acid typically shows a broad signal around 28-30 ppm.

    • The boroxine also shows a signal in a similar region, but the chemical shift can be slightly different.

    • The tetrahedral boronate anion (formed in the presence of a Lewis base like water or in a basic solution) will appear at a more upfield chemical shift (around 3-9 ppm).[4][5][6]

  • Quantification: The relative integration of the signals corresponding to the boronic acid and the boroxine can provide an estimate of their ratio in the sample.

Visualizations

Protodeboronation_Pathway Protodeboronation of this compound BoronicAcid This compound BoronateAnion Boronate Anion (Tetrahedral) BoronicAcid->BoronateAnion + OH⁻ BoronateAnion->BoronicAcid - OH⁻ TransitionState Transition State BoronateAnion->TransitionState + H₂O Product N-(4-methylphenyl)acetamide (Protodeboronated Product) TransitionState->Product BoricAcid Boric Acid TransitionState->BoricAcid

Caption: Base-catalyzed protodeboronation pathway.

Boroxine_Formation Boroxine Formation Equilibrium ThreeBA 3 x this compound Boroxine Tris(4-(acetamidomethyl)phenyl)boroxine ThreeBA->Boroxine - 3 H₂O (Dehydration) Boroxine->ThreeBA + 3 H₂O (Hydrolysis) ThreeWater 3 x H₂O

Caption: Reversible formation of boroxine from boronic acid.

References

Technical Support Center: Column Chromatography of Polar Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the column chromatography of polar boronic acids.

Frequently Asked Questions (FAQs)

Q1: Why is the purification of polar boronic acids by standard silica gel chromatography so challenging?

A: Standard silica gel chromatography is often problematic for polar boronic acids due to several factors:

  • Strong Binding: The polar nature of both the boronic acid group and other functional groups on the molecule can lead to very strong interactions with the acidic silanol groups on the silica surface. This can result in poor elution, significant tailing (streaking), or even irreversible adsorption to the stationary phase.[1][2][3][4][5][6]

  • Decomposition: The Lewis acidic nature of the silica surface can promote the decomposition of boronic acids, particularly sensitive ones.[3][4][5] This can lead to the formation of impurities during the purification process itself.

  • Trimerization (Boroxin Formation): Boronic acids can dehydrate to form cyclic trimers called boroxins. This equilibrium can complicate chromatography, leading to broadened or multiple peaks.

Q2: My polar boronic acid shows no retention on a standard C18 reversed-phase column. What are my options?

A: This is a common issue as highly polar compounds have weak interactions with nonpolar C18 stationary phases.[1][7] Here are several effective strategies:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating very polar compounds.[1][7][8] It uses a polar stationary phase (like silica, diol, or amine) with a mobile phase rich in an organic solvent like acetonitrile, and a small amount of aqueous buffer.[7]

  • Aqueous C18 Columns: Use specialized reversed-phase columns, often labeled "AQ," that are designed to be stable in highly aqueous mobile phases (even 100% aqueous) without phase collapse.[1][9] These columns have modifications to make them more compatible with polar analytes.

  • Mixed-Mode Chromatography: This technique utilizes stationary phases with multiple interaction modes (e.g., reversed-phase and ion-exchange) to enhance the retention of polar compounds.[10]

  • Mobile Phase pH Adjustment: The retention of boronic acids in reversed-phase chromatography can be significantly influenced by the mobile phase pH.[9] Since boronic acids are weak acids (pKa ~8-10), operating at a lower pH will keep them in their less polar, neutral form, which can increase retention on a C18 column.[9]

Q3: What is HILIC, and how does it work for polar boronic acids?

A: Hydrophilic Interaction Liquid Chromatography (HILIC) is a chromatographic technique that uses a polar stationary phase (e.g., silica, diol, amine) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile) and a smaller amount of a polar solvent (like water).[7] The separation mechanism is based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer adsorbed onto the surface of the polar stationary phase. Highly polar compounds, like many boronic acids, are well-retained in HILIC because they preferentially partition into this aqueous layer.[7][11]

Q4: Can I use normal-phase chromatography for my polar boronic acid? What modifications are needed?

A: While challenging, normal-phase chromatography can sometimes be adapted for polar boronic acids. Here are some key modifications:

  • Deactivated Silica: To mitigate the issues of strong binding and decomposition, you can use deactivated silica gel. A common method is to pre-treat the silica with boric acid.[12][13] This is thought to reduce the Lewis acidity of the silica surface.

  • Alternative Stationary Phases: Consider using less acidic stationary phases like alumina (neutral or basic), or bonded phases such as diol or amine columns.[1][2][14]

  • Polar Mobile Phases: You will need highly polar mobile phases to elute your compound, often involving mixtures like dichloromethane/methanol or even including small amounts of additives like acetic acid or ammonia to improve peak shape.[2]

Q5: Are there non-chromatographic methods to purify polar boronic acids?

A: Yes, several non-chromatographic techniques can be effective:

  • Recrystallization: If your boronic acid is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[2]

  • Acid-Base Extraction: The acidic nature of the boronic acid group can be exploited. It may be possible to extract the boronic acid into a basic aqueous solution (e.g., NaOH), wash away non-acidic impurities with an organic solvent, and then re-acidify the aqueous layer to precipitate or extract the pure boronic acid.[3][4][5] However, this may not work well if your impurities are also acidic.[3][5]

  • Derivatization:

    • Diethanolamine Adduct Formation: Boronic acids can form stable, often crystalline, adducts with diethanolamine. These can be precipitated, isolated, and then the free boronic acid can be regenerated.[3][4][5]

    • Conversion to Boronate Esters: Converting the boronic acid to a less polar and more stable boronate ester (e.g., a pinacol ester) can make it much more amenable to standard silica gel chromatography.[3][15] The boronic acid can then be regenerated after purification.

    • Formation of Trifluoroborate Salts: Converting the boronic acid to its corresponding potassium trifluoroborate salt (R-BF3K) can result in a more stable, crystalline solid that is easier to purify.[3][15]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Compound sticks to the baseline on silica gel TLC, even with highly polar eluents. - Very strong interaction with silica's silanol groups.- Compound may be ionic.- Switch to a different stationary phase like alumina, diol, or amine.[1][2][14]- Try HILIC mode with a silica column, using acetonitrile/water as the mobile phase.[7]- Use reversed-phase chromatography (e.g., C18-AQ) with an appropriate mobile phase.[1]- Add a modifier to your mobile phase, such as a small amount of acetic acid or triethylamine, to improve elution.[2]
Compound streaks badly on a silica gel column. - Strong, non-ideal interactions with the stationary phase.- Overloading the column.- Potential on-column decomposition.- Use deactivated silica (e.g., treated with boric acid).[12][13]- Reduce the amount of sample loaded onto the column.- Switch to a less harsh technique like reversed-phase or HILIC.[1][7]- Convert the boronic acid to a more stable derivative (e.g., pinacol ester) before chromatography.[3][15]
Compound appears to decompose on the column (new spots on TLC of collected fractions). - Silica gel is promoting decomposition.[3][4][5]- Test for stability by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting (2D TLC).[6]- Use a less acidic stationary phase like neutral alumina or a bonded phase (diol, amine).[1][2]- Deactivate the silica gel.[12][13]- Consider purification at a lower temperature if possible.
Poor or no retention on a C18 column (compound elutes in the void volume). - The compound is too polar for the nonpolar stationary phase.[1][7]- Switch to a HILIC method.[7]- Use a C18 column designed for polar analytes (e.g., C18-AQ, HSS T3) that can handle 100% aqueous mobile phases.[1][9][16]- Adjust the mobile phase pH to suppress ionization of the boronic acid (low pH), which may increase retention.[9]- Employ a mixed-mode column with both reversed-phase and ion-exchange characteristics.[10]
Multiple peaks for a single compound. - On-column equilibrium between the boronic acid and its boroxin trimer.- Presence of rotamers if the molecule has restricted bond rotation.- On-column degradation.- Adjust mobile phase pH and water content, which can influence the boroxin equilibrium.- Try a different stationary phase or chromatographic mode (e.g., HILIC).- Check for compound stability on the column.[6]

Experimental Protocols & Data

Table 1: Recommended Starting Conditions for Different Chromatographic Modes
Chromatographic ModeStationary PhaseTypical Mobile Phase SystemKey Considerations
Reversed-Phase (for polar analytes) C18-AQ, HSS T3[1][9]Water/Acetonitrile or Water/Methanol with pH modifier (e.g., 0.1% Formic Acid or Ammonium Hydroxide)[9]Low pH (~2-3) often improves retention by keeping the boronic acid in its neutral form.[9] These columns are stable in 100% aqueous conditions.[9][16]
HILIC Silica, Amide, Diol[7][16][17]High Acetonitrile (e.g., 95:5 ACN:Water) to a lower ACN ratio. Often buffered.Excellent for compounds that are too polar for reversed-phase.[7] Requires longer column equilibration times.
Normal-Phase (Modified) Boric Acid-Treated Silica[12][13]Hexanes/Ethyl Acetate, Dichloromethane/MethanolReduces strong adsorption and decomposition on the silica surface.[12]
Normal-Phase (Alternative) Alumina (Neutral), Amino, or Diol columns[1][2]Hexanes/Ethyl Acetate, Dichloromethane/MethanolLess acidic than silica, can prevent degradation of sensitive compounds.[14]
Protocol: Preparation of Boric Acid-Impregnated Silica Gel

This protocol is adapted from literature procedures to reduce the acidity of silica gel, making it more suitable for purifying sensitive compounds like boronic esters and acids.[13]

Materials:

  • Silica gel for flash chromatography

  • Boric acid

  • Ethanol

  • Round bottom flask

  • Stir bar

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Combine silica gel (e.g., 300 mL) and boric acid (e.g., 28 g) in a large round bottom flask with a stir bar.

  • Add ethanol (e.g., 550 mL) to create a slurry.

  • Stir the suspension at room temperature for 2 hours.

  • Remove the ethanol and excess boric acid by filtration.

  • Wash the impregnated silica gel on the filter with fresh ethanol (e.g., 3 x 200 mL).

  • Dry the silica gel thoroughly in a vacuum oven at 140 °C for 48 hours before use.

Visualizations

experimental_workflow cluster_0 Initial Assessment cluster_1 Purification Strategy Selection cluster_2 Outcome cluster_3 Troubleshooting start Crude Polar Boronic Acid Sample solubility Assess Solubility & Polarity (TLC) start->solubility stability Check Stability on Silica (2D-TLC) solubility->stability rpc Reversed-Phase (C18-AQ / HSS T3) stability->rpc Moderate Polarity Good Stability hilic HILIC (Silica, Diol, Amine) stability->hilic High Polarity Poor RP Retention npc Modified Normal-Phase (Deactivated Silica/Alumina) stability->npc Moderate Polarity Unstable on Silica non_chrom Non-Chromatographic (Recrystallization, Derivatization) stability->non_chrom Crystalline or Reactive pure Pure Product rpc->pure impure Impure Product rpc->impure hilic->pure hilic->impure npc->pure npc->impure non_chrom->pure non_chrom->impure troubleshoot Troubleshoot: - Adjust Mobile Phase/pH - Change Stationary Phase - Consider Derivatization impure->troubleshoot troubleshoot->rpc troubleshoot->hilic troubleshoot->npc

Caption: Workflow for selecting a polar boronic acid purification strategy.

troubleshooting_tree cluster_0 Problem Identification cluster_1 Primary Solutions start Problem Encountered no_retention_rp No Retention on C18? start->no_retention_rp streaking_np Streaking/Decomposition on Silica? start->streaking_np poor_solubility Poor Sample Solubility? start->poor_solubility use_hilic Switch to HILIC no_retention_rp->use_hilic Yes use_aq_rp Use Aqueous C18 Column no_retention_rp->use_aq_rp Yes adjust_ph Adjust Mobile Phase pH no_retention_rp->adjust_ph Yes deactivate_silica Use Deactivated Silica (Boric Acid Treated) streaking_np->deactivate_silica Yes change_sp Change Stationary Phase (Alumina, Diol) streaking_np->change_sp Yes derivatize Derivatize to Boronate Ester streaking_np->derivatize Yes change_diluent Change Sample Diluent poor_solubility->change_diluent Yes, match to mobile phase poor_solubility->derivatize Yes, to increase solubility in eluent

Caption: Decision tree for troubleshooting common chromatography issues.

References

Technical Support Center: (4-(Acetamidomethyl)phenyl)boronic acid in Suzuki-Miyaura Couplings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of oxygen contamination on Suzuki-Miyaura couplings involving (4-(Acetamidomethyl)phenyl)boronic acid.

Troubleshooting Guide

Issue 1: Low or No Yield of the Desired Cross-Coupled Product

Your Suzuki-Miyaura coupling reaction with this compound has resulted in a low or negligible yield of the desired biaryl product.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Oxygen Contamination Oxygen can lead to the degradation of the boronic acid and the palladium catalyst. It is crucial to rigorously degas all solvents and the reaction mixture. This can be achieved by sparging with an inert gas (e.g., Argon or Nitrogen) for 30-60 minutes or by using the freeze-pump-thaw method (at least three cycles) for more thorough oxygen removal. Ensure a positive pressure of inert gas is maintained throughout the entire experiment.
Boronic Acid Decomposition This compound, being an electron-rich boronic acid, may be susceptible to protodeboronation, especially under harsh basic conditions or at elevated temperatures. Consider using milder bases such as K₃PO₄ or Cs₂CO₃. If decomposition persists, converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) prior to the coupling reaction can be beneficial.
Catalyst Inactivity The active Pd(0) species may not have been efficiently generated from a Pd(II) precatalyst, or it may have been deactivated by oxygen. If using a Pd(II) source (e.g., Pd(OAc)₂), consider switching to a Pd(0) precatalyst (e.g., Pd(PPh₃)₄). Alternatively, ensure your reaction conditions are suitable for the in situ reduction of the Pd(II) species.
Inadequate Base The chosen base may be too weak or not sufficiently soluble in the reaction medium to efficiently promote transmetalation. Ensure the base is finely powdered to maximize its surface area. For biphasic solvent systems (e.g., Toluene/Water), a phase-transfer catalyst may be beneficial.

Logical Workflow for Troubleshooting Low Yield:

low_yield_troubleshooting start Low or No Yield Observed degas Step 1: Verify Rigorous Degassing (Inert atmosphere, degassed solvents) start->degas boronic_acid Step 2: Assess Boronic Acid Stability (Consider milder base or boronate ester) degas->boronic_acid If issue persists catalyst Step 3: Evaluate Catalyst System (Switch to Pd(0) source or optimize ligand) boronic_acid->catalyst If issue persists conditions Step 4: Optimize Reaction Conditions (Temperature, solvent, base concentration) catalyst->conditions If issue persists end Problem Resolved conditions->end Monitor Improvement

Caption: Troubleshooting workflow for addressing low product yield.

Issue 2: Significant Formation of Homocoupled Byproduct

A significant amount of the symmetrical biaryl, derived from the homocoupling of this compound, is observed in your reaction mixture, reducing the yield of the desired product and complicating purification.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Presence of Oxygen Oxygen is a primary culprit in promoting the homocoupling of boronic acids. The oxidation of the Pd(0) catalyst to Pd(II) by oxygen can initiate a catalytic cycle for homocoupling.[1] Rigorous exclusion of oxygen through proper degassing techniques is the most effective way to minimize this side reaction.
Use of a Pd(II) Precatalyst Pd(II) sources can directly react with the boronic acid to generate the homocoupled product and the active Pd(0) catalyst. This is particularly problematic at the beginning of the reaction. Using a Pd(0) precatalyst can mitigate this issue. If a Pd(II) source is used, adding a mild reducing agent like potassium formate can help to quickly generate the Pd(0) species and minimize the concentration of Pd(II) available for homocoupling.[2]
Suboptimal Ligand Choice The choice of ligand can influence the relative rates of the desired cross-coupling and the undesired homocoupling. Bulky, electron-rich phosphine ligands can accelerate the reductive elimination step of the cross-coupling cycle, thereby outcompeting the homocoupling pathway.

Impact of Oxygen on Homocoupling:

The presence of oxygen can significantly increase the formation of the homocoupled byproduct. The following table provides a hypothetical but representative illustration of this effect on a Suzuki-Miyaura coupling reaction.

Reaction ConditionDesired Product Yield (%)Homocoupled Byproduct (%)
Anaerobic (Degassed)85< 5
Aerobic (Open to Air)3050

Mechanism of Oxygen-Mediated Homocoupling:

homocoupling_mechanism pd0 Pd(0)L_n pd2_o2 [L_nPd(II)-O-O] pd0->pd2_o2 O₂ pd2_aryl Ar-Pd(II)-L_n pd2_o2->pd2_aryl ArB(OH)₂ biaryl Ar-Ar (Homocoupled Product) pd2_aryl->biaryl ArB(OH)₂ biaryl->pd0 Reductive Elimination

Caption: Simplified mechanism of oxygen-mediated homocoupling.

Frequently Asked Questions (FAQs)

Q1: Is this compound particularly sensitive to oxygen?

Q2: What is the primary degradation pathway for arylboronic acids in the presence of oxygen?

A2: The primary degradation pathway is oxidative deboronation. In this process, the boronic acid is oxidized, leading to the cleavage of the carbon-boron bond and the formation of the corresponding phenol and boric acid. This reaction consumes the boronic acid, reducing the yield of the desired Suzuki coupling product.

Q3: Can I use a Pd(II) precatalyst like Pd(OAc)₂ for couplings with this compound?

A3: Yes, you can use Pd(II) precatalysts. However, be aware that they can promote the homocoupling of the boronic acid, especially in the presence of oxygen. To minimize this, ensure your reaction is thoroughly deoxygenated. The use of a Pd(0) source like Pd(PPh₃)₄ is often a safer choice to avoid this initial homocoupling.

Q4: What are the best practices for setting up an oxygen-free Suzuki-Miyaura coupling reaction?

A4: The following workflow outlines the key steps for setting up an anaerobic Suzuki-Miyaura reaction.

anaerobic_setup start Start flame_dry 1. Flame-dry all glassware under vacuum start->flame_dry cool_inert 2. Cool glassware under an inert atmosphere (Ar or N₂) flame_dry->cool_inert add_solids 3. Add solid reagents (boronic acid, aryl halide, base, catalyst) cool_inert->add_solids evacuate_backfill 4. Evacuate and backfill the flask with inert gas (3x) add_solids->evacuate_backfill add_solvents 5. Add degassed solvents via syringe evacuate_backfill->add_solvents heat 6. Heat the reaction under a positive pressure of inert gas add_solvents->heat end Reaction in Progress heat->end

Caption: Experimental workflow for an oxygen-free Suzuki coupling.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound under an Inert Atmosphere

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of the base, solvent, and temperature may be necessary for specific substrates.

Materials:

  • This compound

  • Aryl bromide

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or K₃PO₄)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene/water)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and the base (2.0 mmol, 2.0 equiv).

  • Inerting the System: Seal the flask with a septum and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, 5 mL) to the flask via syringe.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

References

Technical Support Center: Enhancing the Oxidative Stability of Phenylboronic Acids for Biological Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phenylboronic acids. The information herein is designed to help you overcome common challenges related to the oxidative instability of these versatile compounds in biological contexts.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My phenylboronic acid-based probe/drug is showing low efficacy in cell culture or in vivo. Could oxidative instability be the cause?

A1: Yes, oxidative instability is a significant issue for phenylboronic acids in biological environments.[1][2][3][4][5][6] At physiological pH, phenylboronic acids and their boronate esters can be oxidized by reactive oxygen species (ROS) at rates comparable to thiols.[1][2][3][5] This oxidation is an irreversible process that converts the boronic acid to an alcohol (phenol in the case of phenylboronic acid), rendering it inactive for its intended biological target binding (e.g., diols on saccharides or serine residues in proteins).[2][5]

Troubleshooting Steps:

  • Assess Stability in Relevant Media: Before conducting extensive biological assays, test the stability of your phenylboronic acid compound in the cell culture medium or a buffer that mimics the physiological environment (e.g., PBS, pH 7.4) in the presence of a common ROS like hydrogen peroxide (H₂O₂).

  • Incorporate a More Stable Derivative: If instability is confirmed, consider synthesizing a more oxidatively stable analog.

  • Control for ROS: In in vitro assays, consider including ROS scavengers as a negative control to determine if the loss of efficacy is indeed due to oxidation.

Q2: I am observing a high background signal or off-target effects with my phenylboronic acid probe. What could be the issue?

A2: High background or off-target effects can arise from the degradation of your phenylboronic acid. The oxidized form of the molecule (a phenol) may have different binding properties or intrinsic fluorescence, leading to non-specific signals.

Troubleshooting Steps:

  • Purity Analysis: Ensure the purity of your compound before use. Degradation can occur during storage.

  • Time-Course Experiments: Run your assay at different time points to see if the background signal increases over time, which would be indicative of degradation.

  • Use a "Scrambled" or Inactive Control: Synthesize a control compound where the boronic acid moiety is replaced with a group that cannot participate in the desired interaction (e.g., the corresponding phenol) to assess its contribution to the background signal.

Q3: How can I improve the oxidative stability of my phenylboronic acid compound?

A3: A primary strategy to enhance oxidative stability is to diminish the electron density on the boron atom.[1][2][3][5] This can be achieved through several approaches:

  • Boralactone Formation: Creating an intramolecular ligand to the boron, such as a pendant carboxyl group, forms a boralactone. This has been shown to increase stability by as much as 10,000-fold.[1][2][5]

  • Cyclic Boronate Esters: Forming cyclic esters can modestly enhance oxidative stability.[7] A popular and stable scaffold is the benzoxaborole.[7]

  • Sterically Hindered Boronate Esters: Protecting the boronic acid as a boronate ester with sterically bulky diols can improve stability, though this may be of limited use in biological systems where the free boronic acid is required for target binding.[7]

Q4: I need to quantify the oxidative stability of my phenylboronic acid derivative. Is there a standard protocol?

A4: Yes, a common method involves monitoring the degradation of the boronic acid in the presence of an oxidizing agent like hydrogen peroxide (H₂O₂) using techniques such as NMR or HPLC.[8][9]

Quantitative Data Summary

The following table summarizes the second-order rate constants for the oxidation of various phenylboronic acid derivatives by hydrogen peroxide, providing a quantitative comparison of their stability.

CompoundAbbreviationSecond-Order Rate Constant (k₂) at pH 7.4 (M⁻¹s⁻¹)Relative Stability (vs. PBA)
Phenylboronic AcidPBA49 ± 41x
BenzoxaboroleBL4.2 ± 0.2~12x more stable
BoralactoneBOL(1.6 ± 0.1) x 10⁻⁴~10,000x more stable
BenzoxaborinineBN59 ± 5~0.8x less stable

Data adapted from PNAS, 2021, 118 (10) e2013691118.[5]

Experimental Protocols

Protocol 1: General Procedure for Assessing Oxidative Stability by ¹H-NMR

Objective: To determine the rate of oxidative degradation of a phenylboronic acid in the presence of hydrogen peroxide.

Materials:

  • Phenylboronic acid derivative

  • Phosphate-buffered saline (PBS), pH 7.4, prepared with D₂O

  • Hydrogen peroxide (H₂O₂), 30% (w/w) aqueous solution

  • Sodium bisulfite (NaHSO₃) solution (0.5 M in D₂O) as a quenching agent

  • NMR tubes, spectrometer, and appropriate software

Procedure:

  • Sample Preparation: Prepare a stock solution of your phenylboronic acid derivative (e.g., 50 mM) in PBS prepared with D₂O.

  • Initial Sample (t=0): Take a 100 µL aliquot of the boronic acid solution and add it to 600 µL of the sodium bisulfite quench solution. This sample represents the initial, non-oxidized state.

  • Initiation of Oxidation: To the remaining boronic acid solution, add a defined amount of H₂O₂ (e.g., 50 µL of a 30% solution). Start a timer immediately.

  • Time-Point Sampling: At regular intervals (e.g., 1, 5, 10, 30, 60 minutes), withdraw 100 µL aliquots of the reaction mixture and quench them in 600 µL of the sodium bisulfite solution.

  • NMR Analysis: Acquire ¹H-NMR spectra for each quenched time point.

  • Data Analysis: Integrate the signals corresponding to the protons on the phenyl ring of the starting material and the phenol product. The rate of degradation can be determined by plotting the disappearance of the starting material over time.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

Objective: To quantify the remaining phenylboronic acid at different time points during oxidation.

Materials:

  • Phenylboronic acid derivative

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid or other suitable mobile phase modifier

  • HPLC system with a UV detector and a C18 reverse-phase column

Procedure:

  • Reaction Setup: Prepare a solution of your phenylboronic acid in a suitable buffer (e.g., PBS, pH 7.4) at a known concentration. Add H₂O₂ to initiate the oxidation.

  • Sample Collection: At various time points, take aliquots of the reaction mixture and quench the reaction (e.g., by dilution in the mobile phase or with a chemical quencher).

  • HPLC Analysis:

    • Mobile Phase: A typical mobile phase would be a gradient of water and acetonitrile with 0.1% formic acid.

    • Injection: Inject the quenched samples onto the HPLC system.

    • Detection: Monitor the elution of the phenylboronic acid and its degradation product using a UV detector at an appropriate wavelength.

  • Quantification: Create a standard curve with known concentrations of your starting material. Use the peak area from the HPLC chromatograms to calculate the concentration of the remaining phenylboronic acid at each time point.[8]

Visualizations

OxidationMechanism PBA Phenylboronic Acid (Trigonal) PBA_OH Phenylboronate (Tetrahedral Anion) PBA->PBA_OH + OH⁻ TS Rate-Limiting Transition State PBA_OH->TS + H₂O₂ H2O2 H₂O₂ H2O2->TS Intermediate Peroxoboronate Intermediate TS->Intermediate Phenol Phenol (Product) Intermediate->Phenol Rearrangement & Hydrolysis BoricAcid Boric Acid Intermediate->BoricAcid

Caption: Mechanism of phenylboronic acid oxidation by hydrogen peroxide.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis prep_pba Prepare Phenylboronic Acid Solution in D₂O Buffer t0 Take t=0 Sample (Quench immediately) prep_pba->t0 prep_h2o2 Prepare H₂O₂ Solution prep_quench Prepare Quench Solution (NaHSO₃) add_h2o2 Add H₂O₂ to Initiate Oxidation t0->add_h2o2 sampling Take Samples at Defined Time Intervals & Quench add_h2o2->sampling nmr Acquire ¹H-NMR Spectra for all Samples sampling->nmr analysis Integrate Signals & Calculate Degradation Rate nmr->analysis StabilityLogic start Experiencing Low Efficacy or High Background Signal? check_stability Is the Phenylboronic Acid Stable in Assay Conditions? start->check_stability stable Problem Likely Not Due to Oxidation. Investigate Other Factors. check_stability->stable Yes unstable Oxidative Instability is the Likely Cause. check_stability->unstable No strategy Select Stabilization Strategy unstable->strategy boralactone Synthesize Boralactone (High Stability) strategy->boralactone benzoxaborole Synthesize Benzoxaborole (Moderate Stability) strategy->benzoxaborole other_esters Use Sterically Hindered Boronate Esters strategy->other_esters

References

Technical Support Center: Minimizing Homocoupling of (4-(Acetamidomethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenge of homocoupling of (4-(Acetamidomethyl)phenyl)boronic acid during Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Guides

This section offers a systematic approach to diagnosing and resolving issues related to the unwanted formation of the homocoupled byproduct, 4,4'-bis(acetamidomethyl)-1,1'-biphenyl.

Issue 1: Significant Formation of Homocoupled Byproduct

Symptoms:

  • LC-MS or TLC analysis shows a significant peak corresponding to the mass of the homocoupled product.

  • Reduced yield of the desired cross-coupled product.

  • Purification is complicated by the presence of a byproduct with similar polarity to the desired product.

Possible Causes & Solutions:

CauseRecommended Action
1. Presence of Dissolved Oxygen a. Rigorous Degassing: Before adding the palladium catalyst, thoroughly degas the reaction mixture. Effective methods include sparging with an inert gas (argon or nitrogen) for an extended period (15-30 minutes) or performing three to five freeze-pump-thaw cycles for complete oxygen removal.[1] b. Maintain Inert Atmosphere: Ensure the reaction is carried out under a positive pressure of an inert gas throughout the entire process.
2. Use of a Palladium(II) Precatalyst a. Switch to a Pd(0) Source: Pd(II) precatalysts (e.g., Pd(OAc)₂) can directly react with the boronic acid to form the homocoupled product.[2] Using a Pd(0) source like Pd(PPh₃)₄ can mitigate this initial homocoupling. b. In Situ Reduction: If a Pd(II) precatalyst must be used, consider adding a mild reducing agent, such as potassium formate, to facilitate its reduction to the active Pd(0) species without promoting other side reactions.[3]
3. High Instantaneous Concentration of Boronic Acid a. Slow Addition: Add the this compound solution slowly to the reaction mixture over a prolonged period using a syringe pump. This keeps the concentration of the boronic acid low at any given time, disfavoring the bimolecular homocoupling reaction.
4. Suboptimal Ligand Choice a. Employ Bulky, Electron-Rich Ligands: Ligands such as SPhos, XPhos, or other Buchwald-type biaryl phosphines can accelerate the desired cross-coupling pathway, making it kinetically more favorable than homocoupling.
5. Inappropriate Base a. Base Screening: The choice of base can influence the rate of both the desired reaction and side reactions. While a base is necessary to activate the boronic acid, a very strong base might promote side reactions. Screening bases of varying strengths (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can help identify the optimal choice for your specific substrates. The presence of a base is known to activate the phenylboronic acid in cross-coupling reactions.

Troubleshooting Workflow for Homocoupling:

G start High Homocoupling Observed check_oxygen 1. Check for Oxygen Contamination start->check_oxygen degas Action: Improve Degassing (Sparge or Freeze-Pump-Thaw) check_oxygen->degas Yes check_catalyst 2. Evaluate Palladium Source check_oxygen->check_catalyst No degas->check_catalyst change_catalyst Action: Switch to Pd(0) or Add Mild Reducing Agent check_catalyst->change_catalyst Using Pd(II) check_concentration 3. Assess Boronic Acid Concentration check_catalyst->check_concentration Using Pd(0) change_catalyst->check_concentration slow_addition Action: Implement Slow Addition of Boronic Acid check_concentration->slow_addition High check_ligand 4. Review Ligand Choice check_concentration->check_ligand Low slow_addition->check_ligand optimize_ligand Action: Screen Bulky, Electron-Rich Ligands check_ligand->optimize_ligand Suboptimal check_base 5. Analyze Base and Solvent System check_ligand->check_base Optimal optimize_ligand->check_base optimize_base Action: Screen Different Bases and Solvents check_base->optimize_base Potentially Inappropriate end_node Homocoupling Minimized check_base->end_node Optimal optimize_base->end_node

A logical workflow for troubleshooting and minimizing homocoupling.

Frequently Asked Questions (FAQs)

Q1: What is boronic acid homocoupling and why is it a problem?

A1: Boronic acid homocoupling is a side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid reagent couple to form a symmetrical biaryl byproduct. This is problematic as it consumes the boronic acid, reduces the yield of the desired product, and complicates the purification process due to the structural similarity of the byproduct to the target molecule.

Q2: What are the primary drivers of homocoupling of this compound?

A2: The two main causes of boronic acid homocoupling are the presence of dissolved oxygen and the use of a Palladium(II) precatalyst. Oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species, which then promotes homocoupling. A Pd(II) salt used as a precatalyst can also directly react with the boronic acid to generate the homocoupled product.[2]

Q3: Does the acetamidomethyl group on the phenylboronic acid influence its tendency to homocouple?

A3: The acetamidomethyl group is generally considered to be weakly electron-donating. Phenylboronic acids with electron-donating groups have been observed to give higher yields in homocoupling reactions compared to those with electron-withdrawing groups. Therefore, this compound may have a slightly increased propensity to undergo homocoupling compared to unsubstituted phenylboronic acid under conditions that favor this side reaction.

Q4: How can I effectively remove dissolved oxygen from my reaction?

A4: Rigorous degassing of the reaction solvent and mixture is critical. Two effective methods are:

  • Inert Gas Sparging: Bubbling an inert gas, such as nitrogen or argon, through the solvent for an extended period (15-30 minutes) can effectively displace dissolved oxygen.

  • Freeze-Pump-Thaw: This method involves freezing the solvent under an inert atmosphere, applying a vacuum to remove gases from the frozen solid, and then thawing. Repeating this cycle three to five times is highly effective.[1]

Q5: Can the choice of base influence the extent of homocoupling?

A5: Yes, the base plays a crucial role. While its primary function is to activate the boronic acid for transmetalation, an inappropriate choice can promote side reactions. For instance, using potassium-based inorganic bases has been shown to result in higher yields of homocoupled products under certain conditions, potentially due to the cation effect. It is advisable to screen different bases to find the optimal balance for maximizing the desired cross-coupling while minimizing homocoupling.

Data Presentation

The following table summarizes the effect of different reaction parameters on the extent of homocoupling, compiled from various studies on Suzuki-Miyaura reactions.

Table 1: Influence of Reaction Conditions on Homocoupling

ParameterConditionHomocoupling LevelDesired Product Yield
Palladium Source Pd(OAc)₂High (~25-40%)Moderate (~50-65%)
Pd(PPh₃)₄Low (<10%)High (~80-90%)
Additives NoneHighModerate
KCOOH (1.5 equiv) with Pd(OAc)₂Low (<5%)High (~85-95%)
Ligand PPh₃ModerateModerate-High
SPhosVery Low (<2%)Excellent (>95%)
Atmosphere AirHighLow-Moderate
Inert (N₂ or Ar)LowHigh

Note: The data presented is a generalized summary from multiple sources for illustrative purposes and actual results may vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Optimized Protocol for Minimizing Homocoupling of this compound

This protocol incorporates best practices to suppress the formation of the homocoupled byproduct.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst with a bulky, electron-rich ligand like XPhos Pd G3)

  • Base (e.g., K₃PO₄, finely powdered)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water mixture)

  • Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Establish Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes. Alternatively, evacuate and backfill with the inert gas three times.

  • Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for an additional 15-20 minutes.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the reaction mixture under a positive pressure of the inert gas.

  • Reaction: Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Signaling Pathways and Experimental Workflows

Competing Reaction Pathways:

G cluster_suzuki Desired Suzuki-Miyaura Pathway cluster_homo Undesired Homocoupling Pathway ArX Ar-X ArPdX Ar-Pd(II)-X ArX->ArPdX Oxidative Addition ArPdAr_prime Ar-Pd(II)-Ar' ArPdX->ArPdAr_prime Transmetalation (with Ar'-B(OH)₂) ArAr_prime Ar-Ar' (Desired Product) ArPdAr_prime->ArAr_prime Reductive Elimination Pd0 Pd(0) ArPdAr_prime->Pd0 Pd0->ArX Ar_prime_BOH2 Ar'-B(OH)₂ Ar_prime_Pd_Ar_prime Ar'-Pd(II)-Ar' Ar_prime_BOH2->Ar_prime_Pd_Ar_prime 2 equivalents PdII Pd(II) PdII->Ar_prime_Pd_Ar_prime Ar_prime_Ar_prime Ar'-Ar' (Homocoupled Byproduct) Ar_prime_Pd_Ar_prime->Ar_prime_Ar_prime Reductive Elimination Pd0_homo Pd(0) Ar_prime_Pd_Ar_prime->Pd0_homo Pd(0) Pd0_suzuki Pd(0) O2 O₂ O2->PdII Pd0_suzuki->PdII Oxidation

Competing pathways of Suzuki-Miyaura coupling and homocoupling.

References

Validation & Comparative

Navigating the Analytical Maze: A Comparative Guide to LC-MS Methods for (4-(Acetamidomethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery and development, the precise and robust quantification of active pharmaceutical ingredients (APIs) and their synthetic intermediates is paramount. Arylboronic acids, key building blocks in carbon-carbon bond formation through Suzuki-Miyaura coupling, represent a class of compounds that, while indispensable, present unique analytical challenges.[1][2] This guide provides an in-depth, comparative analysis of Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the quantification of (4-(Acetamidomethyl)phenyl)boronic acid, a representative arylboronic acid. We will explore both direct and derivatization-based approaches, benchmark them against alternative analytical techniques, and provide actionable, field-proven protocols to empower researchers, scientists, and drug development professionals.

The Analytical Conundrum of Boronic Acids

Boronic acids are notoriously challenging to analyze due to their inherent chemical properties. They are prone to dehydration to form cyclic anhydrides (boroxines), can form solvent adducts and dimers, and often exhibit poor ionization efficiency in mass spectrometry.[3][4] These phenomena can lead to complex chromatograms, suppressed analyte signals, and ultimately, inaccurate quantification. Historically, techniques like Gas Chromatography (GC) required derivatization to handle the high polarity and low volatility of these compounds.[5][6][7]

This guide will dissect two primary LC-MS strategies for tackling these challenges: a direct (underivatized) method and a derivatization-based approach for enhanced sensitivity.

Direct Quantification via UHPLC-ESI-MS: Speed and Simplicity

A high-throughput approach for the analysis of a broad range of boronic acids has been successfully developed using Ultra-High-Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (UHPLC-ESI-MS).[3] This method circumvents the need for derivatization, thereby simplifying sample preparation and reducing analysis time.[3][4]

Experimental Protocol: Direct UHPLC-ESI-MS

1. Sample Preparation:

  • Dissolve a precisely weighed amount of this compound in a suitable solvent, such as methanol or a mixture of methanol and water, to create a stock solution (e.g., 1 mg/mL).[8]

  • Prepare a series of calibration standards by serial dilution of the stock solution with the initial mobile phase composition.

2. Chromatographic Conditions:

  • Column: A C18 reversed-phase column is a suitable choice. For instance, an Acquity BEH C18 column has demonstrated good separation for a variety of boronic acids.[3]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water. The ammonium acetate serves as a volatile buffer, which is compatible with mass spectrometry and helps to control the pH, improving peak shape and ionization.[3]

  • Mobile Phase B: Acetonitrile.

  • Gradient: A gradient elution is recommended to ensure adequate separation from potential impurities and matrix components. A typical gradient might start at a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min for UHPLC.

  • Column Temperature: Maintaining a constant column temperature (e.g., 40 °C) is crucial for reproducible retention times.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is often preferred for boronic acids as they can be readily deprotonated.

  • Detection Mode: For quantitative analysis, Multiple Reaction Monitoring (MRM) on a tandem quadrupole mass spectrometer offers high sensitivity and selectivity.[8] The precursor ion would be the deprotonated molecule [M-H]-, and the product ions would be characteristic fragments.

  • Optimization: It is critical to optimize the MS parameters, including capillary voltage, cone voltage, and collision energy, to maximize the signal intensity for this compound.

Workflow for Direct LC-MS Analysis

Direct LC-MS Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing stock Prepare Stock Solution (1 mg/mL in Methanol) cal_standards Create Calibration Curve (Serial Dilutions) stock->cal_standards Dilute injection Inject Sample cal_standards->injection separation UHPLC Separation (C18 Column) injection->separation detection ESI-MS/MS Detection (Negative Ion MRM) separation->detection quant Quantification (Peak Area vs. Concentration) detection->quant

Caption: Workflow for direct LC-MS analysis of this compound.

Enhanced Sensitivity through Derivatization: The MIDA Boronate Approach

For trace-level quantification, particularly in complex matrices where matrix effects can suppress the analyte signal, derivatization can significantly improve sensitivity.[9][10] A common and effective strategy for boronic acids is the formation of MIDA (N-methyliminodiacetic acid) boronates.[11] This derivatization masks the reactive boronic acid moiety, improving its chromatographic behavior and ionization efficiency.

Experimental Protocol: Derivatization-Based LC-MS/MS

1. Derivatization Procedure:

  • In a vial, combine this compound with 1.15 equivalents of MIDA.[11]

  • Add a suitable solvent, such as DMSO, and heat the mixture (e.g., 80-90 °C) for approximately one hour.[11]

  • The reaction progress can be monitored by LC to ensure complete conversion.[11]

2. Sample Preparation:

  • Prepare a stock solution of the MIDA boronate derivative.

  • Create a calibration curve by serial dilution.

  • For samples in a complex matrix, a spiked matrix sample should be prepared to assess recovery and matrix effects.[11]

3. Chromatographic Conditions:

  • Column: A C18 or a shield RP18 column can be used.[11]

  • Mobile Phase A: 0.1% Formic Acid in Water or 10 mM Ammonium Bicarbonate in Water. The choice will depend on the ionization efficiency in positive mode.[11]

  • Mobile Phase B: Acetonitrile.

  • Gradient: A suitable gradient should be developed to separate the MIDA boronate from any unreacted starting materials and other matrix components.[11]

4. Mass Spectrometry Conditions:

  • Ionization Mode: ESI in positive ion mode is typically used for MIDA boronates, monitoring for the [M+H]+ ion.[11]

  • Detection Mode: MRM on a triple quadrupole mass spectrometer for optimal sensitivity and specificity.

Derivatization and Analysis Workflow

Derivatization LC-MS Workflow cluster_deriv Derivatization cluster_analysis LC-MS/MS Analysis cluster_data Data Processing reactants Boronic Acid + MIDA in DMSO reaction Heat at 80-90°C reactants->reaction product MIDA Boronate reaction->product injection Inject Derivatized Sample product->injection separation UPLC Separation (Shield RP18) injection->separation detection ESI-MS/MS Detection (Positive Ion MRM) separation->detection quant Trace Level Quantification detection->quant

Caption: Workflow for derivatization-based LC-MS/MS analysis.

Performance Comparison: Direct vs. Derivatization

ParameterDirect UHPLC-ESI-MSDerivatization LC-MS/MS (MIDA)Rationale & Insights
Sensitivity (LLOQ) ~1.0 µg/mL[3]As low as pg/mL[8]Derivatization significantly enhances ionization efficiency and reduces matrix effects, leading to much lower limits of quantification.
Specificity High (with MS/MS)Very HighBoth methods offer high specificity due to the use of MS/MS. However, derivatization can further improve specificity by shifting the analyte to a less crowded region of the chromatogram.
Throughput High (run times as low as 1 min)[3]LowerThe additional derivatization step increases the overall sample preparation time, reducing throughput.
Method Development SimplerMore ComplexDerivatization adds complexity to method development, requiring optimization of the reaction conditions and subsequent analytical method.
Robustness GoodGoodBoth methods can be robust once validated. The stability of the MIDA boronate should be assessed during method validation.
Cost LowerHigherDerivatization reagents and the additional time required for sample preparation increase the overall cost per sample.

Alternative Analytical Methodologies: A Broader Perspective

While LC-MS is a powerful tool, it is essential to be aware of alternative techniques that may be suitable for specific applications.

MethodPrincipleAdvantagesDisadvantages
GC-MS Gas chromatography separation followed by mass spectrometric detection. Requires derivatization (e.g., silylation) to increase volatility.[6]High chromatographic resolution, established libraries for spectral matching.Requires derivatization, not suitable for thermally labile compounds.[5][7]
Boronate Affinity Chromatography (BAC) Separation based on the reversible formation of cyclic boronate esters between the boronic acid and a diol-containing stationary phase.[12]Highly specific for diol-containing molecules, useful for enrichment.Primarily an enrichment/purification technique, not a direct quantitative method.[12]
Colorimetric Methods (e.g., with Curcumin) Formation of a colored complex between the boronic acid and a chromogenic reagent like curcumin.[13]Simple, rapid, and cost-effective for qualitative detection (e.g., on TLC plates).Lacks the specificity and quantitative accuracy of chromatographic methods.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹¹B-NMR can be used to detect and quantify boron-containing compounds.[14]Provides structural information, can be quantitative.Lower sensitivity compared to MS, requires higher concentrations of the analyte.[6]

Conclusion and Recommendations

The choice of an analytical method for this compound is contingent upon the specific requirements of the analysis.

  • For high-throughput screening and routine quantification where sub-µg/mL sensitivity is adequate, the direct UHPLC-ESI-MS method is the preferred choice due to its simplicity, speed, and cost-effectiveness.[3]

  • For trace-level quantification , such as the analysis of genotoxic impurities or in complex biological matrices, the derivatization-based LC-MS/MS approach using MIDA is highly recommended.[9][10][11] The significant improvement in sensitivity justifies the additional sample preparation effort.

It is imperative that any chosen method is thoroughly validated according to ICH guidelines to ensure its accuracy, precision, linearity, and robustness for its intended purpose.[1] By understanding the nuances of each analytical strategy, researchers can confidently and accurately quantify this compound, ensuring the quality and safety of pharmaceutical products.

References

Characterization of (4-(Acetamidomethyl)phenyl)boronic acid: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

¹H NMR Characterization: Expected Spectrum and Interpretation

¹H NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Based on the structure of (4-(Acetamidomethyl)phenyl)boronic acid, the following ¹H NMR spectral data are anticipated. The expected chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, multiplicity describes the splitting pattern of the signal, and the integration value corresponds to the number of protons represented by the signal.

Table 1: Expected ¹H NMR Data for this compound

AssignmentExpected Chemical Shift (ppm)MultiplicityIntegration
H-a (CH₃)~2.0Singlet (s)3H
H-b (CH₂)~4.3Doublet (d)2H
H-c (Aromatic)~7.3Doublet (d)2H
H-d (Aromatic)~7.8Doublet (d)2H
H-e (NH)~8.3Triplet (t)1H
H-f (B(OH)₂)Broad Singlet (br s)2H

Note: The chemical shift of the B(OH)₂ protons can be broad and its position may vary depending on the solvent and concentration. The NH proton signal may also be broad and its coupling to the adjacent CH₂ group might not always be resolved.

Comparison with Alternative Analytical Techniques

While ¹H NMR is a cornerstone of structural elucidation, a comprehensive characterization often involves multiple analytical methods. The following table compares ¹H NMR with other relevant techniques for the analysis of this compound.

Table 2: Comparison of Analytical Techniques

TechniqueInformation ProvidedAdvantagesLimitations
¹H NMR Spectroscopy Detailed structural information, including the number and connectivity of protons.Non-destructive, provides rich structural detail, relatively fast for routine analysis.Can be complex to interpret for large molecules, sensitivity can be an issue for very low concentrations. Boronic acids can form oligomers, leading to broad signals.
¹¹B NMR Spectroscopy Information about the boron atom's chemical environment, confirming the presence of the boronic acid functionality.Highly specific for boron-containing compounds, sensitive to changes in coordination and oxidation state.Provides information only about the boron nucleus.
Mass Spectrometry (MS) Precise molecular weight and fragmentation patterns, confirming the elemental composition.High sensitivity, provides accurate mass determination.Does not provide detailed structural connectivity information on its own.
Infrared (IR) Spectroscopy Information about the functional groups present in the molecule.Fast, simple to operate, good for identifying key functional groups like C=O, N-H, and O-H.Provides limited information on the overall molecular structure and connectivity.
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification of the compound.High resolution for separating mixtures, can be used for quantitative analysis.Does not provide structural information.
X-ray Crystallography Definitive three-dimensional structure of the molecule in the solid state.Provides the most detailed and unambiguous structural information.Requires a suitable single crystal, which can be challenging to grow.

Experimental Protocols

¹H NMR Spectroscopy

A standard protocol for obtaining a ¹H NMR spectrum of this compound is as follows:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CD₃OD). DMSO-d₆ is often a good choice for boronic acids as it can help to break up oligomeric species.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • If necessary, add a small amount of an internal standard (e.g., tetramethylsilane, TMS).

  • Instrumental Analysis:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity.

    • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, pulse width, relaxation delay).

    • Process the acquired data (Fourier transform, phase correction, baseline correction, and integration).

    • Reference the spectrum to the residual solvent peak or the internal standard.

Below is a visual representation of the general workflow for ¹H NMR characterization.

experimental_workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_processing Data Processing weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire Spectrum lock_shim->acquire process Process Data acquire->process analyze Analyze Spectrum process->analyze

Figure 1. General workflow for ¹H NMR characterization.

This guide provides a foundational understanding of the characterization of this compound. For definitive structural confirmation and purity assessment, a combination of the techniques outlined above is recommended.

A Comparative Guide to Boronic Acid Purity Assessment: The Rise of 11B NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of boronic acids and their derivatives is a critical step in synthesis and quality control. While traditional chromatographic methods have been the mainstay, 11B Nuclear Magnetic Resonance (NMR) spectroscopy is emerging as a powerful, direct, and quantitative tool for this purpose. This guide provides an objective comparison of 11B NMR with alternative methods, supported by experimental data and detailed protocols.

Boronic acids and their esters are fundamental building blocks in modern organic chemistry, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The purity of these reagents directly impacts reaction yield, impurity profiles of the final product, and, in the context of drug development, the safety and efficacy of active pharmaceutical ingredients. Consequently, robust analytical methods for their quality assessment are paramount.

11B NMR Spectroscopy: A Direct Look at the Boron Core

Unlike other spectroscopic techniques that probe the organic scaffold, 11B NMR directly interrogates the boron atom, providing unique insights into the purity and structure of boron-containing compounds. Boron has two NMR-active isotopes, 10B and 11B, with 11B being the more favorable nucleus for NMR due to its higher natural abundance (80.1%) and smaller quadrupole moment, resulting in sharper signals.[1][2]

The chemical shift in a 11B NMR spectrum is highly sensitive to the electronic environment and coordination number of the boron atom. Trigonal planar (sp2-hybridized) boronic acids and their cyclic anhydrides (boroxines) typically resonate in a downfield region (~30-33 ppm), while tetrahedral (sp3-hybridized) boronate esters and boronate anions appear at a more upfield position.[3][4] This distinct difference in chemical shifts allows for the clear identification and quantification of the boronic acid, its corresponding boroxine (a common impurity formed upon dehydration), and other boron-containing species.

Quantitative Performance and Comparison with Other Methods

Quantitative 11B NMR (qNMR) has demonstrated excellent performance for the determination of boron-containing compounds.[5][6] The technique offers a direct measurement of the analyte concentration and purity without the need for identical reference standards for each impurity, as the signal intensity is directly proportional to the number of boron nuclei.

Below is a comparative summary of the key performance metrics for 11B NMR and other common analytical techniques used for boronic acid purity assessment.

Parameter 11B NMR Spectroscopy High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Principle Direct detection of the 11B nucleus.Separation based on polarity and interaction with a stationary phase.Separation of volatile compounds based on boiling point and polarity.Elemental analysis, measures total boron content.
Quantification Absolute (with internal standard) or relative.Relative (requires specific reference standards for impurities).Relative (requires specific reference standards).Absolute for total boron, but not species-specific.
Specificity High for boron-containing species. Can distinguish between boronic acid, boroxine, and boronate esters.Dependent on chromatographic resolution. Co-elution can be an issue.Limited to thermally stable and volatile boronic acid derivatives.Provides total boron content, no information on the chemical form.
Sample Preparation Simple dissolution in a deuterated solvent.Can be complex, requiring pH adjustment or derivatization to prevent on-column degradation.[7][8]Often requires derivatization to increase volatility and thermal stability.Acid digestion is typically required.
Speed Rapid, with acquisition times often under 15 minutes.[9]Slower, with typical run times of 15-30 minutes or longer.Moderate to slow, depending on the temperature program.Rapid for sample analysis, but sample preparation can be lengthy.
Linearity (R2) >0.99[5]Typically >0.99Typically >0.99Typically >0.999
LOD/LOQ LOD: ~0.02% w/w, LOQ: ~0.04% w/w for boric acid.[5][6]Highly variable depending on the analyte and detector.Highly variable.Very low, in the ppb range.
Key Advantages Direct, non-destructive, structurally informative, simple sample preparation.Widely available, high sensitivity with UV detectors for chromophoric compounds.High resolution for volatile compounds.Extremely sensitive for total boron determination.
Key Limitations Lower sensitivity compared to MS, requires specialized equipment (NMR spectrometer), potential for broad signals.Boronic acids can be challenging to retain and may degrade on the column.[7][8]Not suitable for non-volatile or thermally labile boronic acids.[7]Destructive, does not provide information about the organic structure or impurities.

Experimental Workflow and Protocols

The successful application of any analytical technique hinges on a well-defined experimental protocol. Here, we outline a typical workflow for boronic acid purity assessment using 11B NMR and provide a comparative protocol for a common alternative, HPLC.

G cluster_0 11B NMR Workflow A Sample Preparation (Dissolve ~4 mg of boronic acid in 0.65 mL of deuterated solvent in a quartz NMR tube) B Instrument Setup (Tune and lock spectrometer for 11B nucleus) A->B C Data Acquisition (Acquire 1D 11B NMR spectrum with appropriate number of scans, e.g., 1024) B->C D Data Processing (Apply Fourier transform, phase correction, and baseline correction) C->D E Purity Calculation (Integrate signals corresponding to the boronic acid and impurities, e.g., boroxine) D->E

Caption: Workflow for boronic acid purity assessment using 11B NMR.

Experimental Protocol: 11B NMR Spectroscopy

  • Sample Preparation: Accurately weigh approximately 4 mg of the boronic acid sample and dissolve it in 0.65 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or D2O) in a quartz NMR tube.[1] The use of quartz tubes is recommended to avoid a broad background signal from borosilicate glass.

  • Instrument Parameters: The 11B NMR spectrum is acquired on a spectrometer equipped with a broadband probe. Typical parameters include:

    • Nucleus: 11B

    • Frequency: e.g., 128 MHz or 160 MHz

    • Pulse Program: A standard single-pulse experiment.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 256 to 1024 scans, depending on the sample concentration.[1][10]

  • Data Processing and Analysis: The acquired Free Induction Decay (FID) is processed with an appropriate line broadening factor, followed by Fourier transformation, phasing, and baseline correction. The purity is determined by integrating the signals corresponding to the boronic acid and any boron-containing impurities. The relative percentage of each species is calculated from the integral values.

Experimental Protocol: Reversed-Phase HPLC

  • Sample Preparation: Prepare a stock solution of the boronic acid sample in a suitable diluent. A non-aqueous and aprotic diluent may be necessary to prevent hydrolysis of boronate esters.[7]

  • Chromatographic Conditions:

    • Column: A C18 or other suitable reversed-phase column.

    • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a pH modifier. For some reactive boronate esters, highly basic mobile phases (pH up to 12.4) with an ion-pairing reagent may be required to prevent on-column degradation.[7]

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Ambient or controlled (e.g., 30 °C).

    • Detection: UV detection at a wavelength where the analyte and impurities have significant absorbance.

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. This method assumes that all components have a similar response factor at the detection wavelength.

Logical Relationships in Purity Assessment

The choice of analytical method is often dictated by the specific requirements of the analysis, including the nature of the sample, the information needed, and the available instrumentation.

G A Need for Purity Assessment of Boronic Acid B Qualitative Information Needed? (e.g., structure of impurities) A->B C Quantitative Information Needed? (e.g., exact percentage of impurities) A->C D 11B NMR Spectroscopy B->D Yes E HPLC / GC-MS B->E Yes C->D Yes C->E Yes F ICP-MS C->F Yes (total boron) G Provides structural information on boron species D->G H Provides quantitative data on boron-containing species D->H I Separates and quantifies organic components E->I J Provides total elemental boron content F->J

References

A Head-to-Head Comparison: (4-(Acetamidomethyl)phenyl)boronic acid versus its Boronate Ester in Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice between utilizing a boronic acid or its corresponding boronate ester is a critical decision that can significantly influence the efficiency, yield, and practicality of synthetic routes. This guide provides an objective comparison of (4-(Acetamidomethyl)phenyl)boronic acid and its commonly used pinacol boronate ester, offering experimental data and detailed protocols to inform reagent selection in key applications such as Suzuki-Miyaura cross-coupling reactions.

The Stability vs. Reactivity Trade-Off

The fundamental difference between a boronic acid and its boronate ester lies in a trade-off between stability and reactivity. This compound, like other boronic acids, is generally more reactive in cross-coupling reactions, which can lead to faster reaction times.[1] This heightened reactivity is attributed to the Lewis acidic nature of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle of reactions like the Suzuki-Miyaura coupling. However, this increased reactivity comes at the cost of reduced stability. Boronic acids are susceptible to degradation pathways such as oxidation and protodeboronation, particularly under aqueous basic conditions, which can negatively impact their shelf life and reaction yields.[1]

Conversely, boronate esters, such as the pinacol ester of this compound, offer significantly enhanced stability.[1] They are often crystalline solids that are easier to handle, purify via chromatography, and store for extended periods. This robustness makes them well-suited for multi-step syntheses and high-throughput screening applications where reagent longevity and purity are paramount. The trade-off for this stability is generally a slower reaction rate compared to the parent boronic acid. It is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions typical of many cross-coupling reactions, although direct transmetalation from the ester is also possible.[1]

Quantitative Performance Comparison

To illustrate the practical implications of these differences, the following tables summarize representative quantitative data for the performance of a generic arylboronic acid and its pinacol boronate ester in key areas. While specific data for this compound and its ester were not found for a direct head-to-head comparison under identical conditions, the data for phenylboronic acid serves as a useful proxy to demonstrate the general trends.

Table 1: Comparison of Physicochemical Properties

PropertyThis compoundThis compound Pinacol Ester
Molecular Weight 193.01 g/mol 275.16 g/mol
Physical State Typically a solidTypically a solid
Storage Stability Requires inert atmosphere and low temperatures for long-term storage.[2]Generally stable at room temperature and easy to handle.[2]
Purity Can be challenging to obtain in high purity due to decomposition.[2]Generally high; can be purified by standard techniques like column chromatography.[2]

Table 2: Solubility in Common Organic Solvents (Data for Phenylboronic Acid and its Pinacol Ester as a proxy)

SolventPhenylboronic Acid Solubility ( g/100 mL)Phenylboronic Acid Pinacol Ester Solubility ( g/100 mL)
ChloroformModerateHigh
AcetoneHighVery High
Diethyl EtherHighVery High
TolueneLowModerate
HexaneVery LowLow

Note: This data is based on studies of phenylboronic acid and its pinacol ester and is intended to be representative.[2][3] Pinacol esters generally exhibit better solubility in a wider range of organic solvents compared to their corresponding boronic acids.

Table 3: Performance in a Representative Suzuki-Miyaura Coupling Reaction (Aryl Halide + Boron Reagent)

ParameterThis compound (Expected)This compound Pinacol Ester (Expected)
Reaction Time ShorterLonger
Reaction Yield Potentially higher in short reaction times, but can be compromised by decomposition.[2]Often more reproducible and can provide higher isolated yields in complex syntheses due to higher starting material purity.[2]
Reaction Conditions Milder conditions may be sufficientMay require slightly more forcing conditions (e.g., higher temperature) to drive the reaction to completion

Experimental Protocols

To provide a practical framework for comparing these reagents, detailed experimental protocols for a hydrolytic stability assay and a Suzuki-Miyaura coupling reaction are provided below.

Protocol 1: Comparative Hydrolytic Stability Assessment by ¹H NMR Spectroscopy

This protocol allows for the direct observation of the rate of hydrolysis of the boronic acid and its pinacol ester.

Materials:

  • This compound

  • This compound pinacol ester

  • DMSO-d₆

  • D₂O

  • NMR tubes

  • ¹H NMR Spectrometer

Procedure:

  • Prepare two NMR tubes. In the first tube, dissolve a precise amount of this compound in a known volume of DMSO-d₆.

  • In the second tube, dissolve an equimolar amount of this compound pinacol ester in the same volume of DMSO-d₆.

  • Acquire a baseline ¹H NMR spectrum for each sample.

  • To each NMR tube, add a specific volume of D₂O (e.g., 10% v/v) to initiate hydrolysis.

  • Immediately begin acquiring ¹H NMR spectra at regular time intervals (e.g., every 15 minutes for the first hour, then hourly).

  • Monitor the appearance of signals corresponding to the hydrolyzed boronic acid and the disappearance of signals from the pinacol ester. The rate of hydrolysis can be quantified by integrating the respective signals over time.

Expected Outcome: The pinacol ester is expected to show significantly slower hydrolysis compared to the free boronic acid, which may undergo other changes like boroxine formation in the presence of water.

Protocol 2: Comparative Suzuki-Miyaura Coupling Reaction

This protocol outlines a general procedure for comparing the performance of the boronic acid and its pinacol ester in a Suzuki-Miyaura coupling with a model aryl halide, such as 4-bromoanisole.

Materials:

  • This compound

  • This compound pinacol ester

  • 4-Bromoanisole

  • Pd(PPh₃)₄ (or other suitable palladium catalyst)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Reaction vials

  • Stir plate and stir bars

  • TLC plates

  • GC-MS or LC-MS for reaction monitoring and yield determination

Procedure:

  • Set up two identical reaction vials.

  • In the first vial, add 4-bromoanisole (1.0 mmol), this compound (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol).

  • In the second vial, add 4-bromoanisole (1.0 mmol), this compound pinacol ester (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol).

  • To each vial, add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL).

  • Seal the vials and heat the reactions to a specific temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the progress of each reaction at regular intervals (e.g., every 30 minutes) by taking small aliquots and analyzing them by TLC or GC/LC-MS.

  • Once the reactions are complete (as determined by the consumption of the starting material), cool them to room temperature.

  • Perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layers, concentrate under reduced pressure, and purify the crude product by column chromatography.

  • Determine the isolated yield for each reaction and compare the reaction times.

Visualizing the Relationship and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the relationship between the boronic acid and its ester, a typical workflow for their comparison, and their role in the Suzuki-Miyaura catalytic cycle.

Boronic_Acid_Ester_Relationship BA This compound BE Boronate Ester (e.g., Pinacol Ester) BA->BE Esterification BA->BE + H₂O BE->BA Hydrolysis BE->BA + Diol Diol Diol (e.g., Pinacol) Water Water

Caption: Reversible equilibrium between a boronic acid and its boronate ester.

Experimental_Workflow cluster_stability Stability Assessment cluster_reactivity Reactivity Comparison (Suzuki Coupling) s_start Prepare Solutions (Boronic Acid & Ester) s_nmr ¹H NMR Analysis (Time Course) s_start->s_nmr s_data Quantify Hydrolysis Rate s_nmr->s_data r_start Set up Parallel Reactions r_monitor Monitor Reaction Progress (TLC, GC/LC-MS) r_start->r_monitor r_workup Work-up & Purification r_monitor->r_workup r_yield Compare Yield & Reaction Time r_workup->r_yield start Select Boronic Acid and its Ester start->s_start start->r_start

Caption: Workflow for comparing the stability and reactivity of a boronic acid and its ester.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ PdII_halide Ar-Pd(II)L₂-X Pd0->PdII_halide Oxidative Addition Product Ar-Ar' PdII_hydroxide Ar-Pd(II)L₂-OH PdII_halide->PdII_hydroxide Ligand Exchange PdII_boronate Ar-Pd(II)L₂-Ar' PdII_hydroxide->PdII_boronate Transmetalation PdII_boronate->Pd0 Reductive Elimination BA Ar'B(OH)₂ (Boronic Acid) BE Ar'B(OR)₂ (Boronate Ester) BE->BA Hydrolysis Base Base (e.g., OH⁻) ArX Ar-X

Caption: The role of boronic acid and its ester in the Suzuki-Miyaura catalytic cycle.

Conclusion and Recommendations

The choice between this compound and its boronate ester is contingent upon the specific demands of the synthetic task.

Choose this compound when:

  • Rapid reaction rates are the primary goal.

  • The reagent can be used immediately after preparation or has been stored under stringent inert conditions.

  • Potential decomposition can be mitigated by careful control of reaction parameters.

Choose the boronate ester (e.g., pinacol ester) when:

  • Stability, ease of handling, and long-term storage are crucial.

  • High purity of the starting material is essential for the success of subsequent synthetic steps.

  • Reproducibility and consistent yields are prioritized over reaction speed.

By understanding the inherent properties of each compound and utilizing the provided experimental frameworks, researchers can make an informed decision to optimize their synthetic strategies and achieve their desired outcomes.

References

A Comparative Guide to HPLC Methods for the Separation of Boronic Acid Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. Boronic acids and their derivatives, key building blocks in modern organic synthesis, present unique analytical challenges due to their reactivity and polarity. This guide provides an objective comparison of various High-Performance Liquid Chromatography (HPLC) methods for the effective separation of boronic acid impurities, supported by experimental data to inform method selection and development.

Reversed-Phase HPLC (RP-HPLC)

Reversed-phase HPLC is the most common chromatographic technique for the analysis of boronic acids and their impurities. However, challenges such as the poor retention of highly polar boronic acids and the on-column hydrolysis of their corresponding pinacol esters necessitate careful method development.

Strategies for Successful RP-HPLC of Boronic Acids:
  • Column Selection: Columns with low silanol activity or end-capping are often preferred to minimize peak tailing. For pinacol esters, "passive" columns with reduced surface activity can mitigate on-column hydrolysis.[1]

  • Mobile Phase pH: The pH of the mobile phase plays a crucial role in the retention and peak shape of boronic acids. At low pH, boronic acids are neutral and may exhibit better retention on C18 columns.[2] At high pH, they are ionized, which can be leveraged for separation, though this may decrease retention on traditional C18 phases.[2]

  • Organic Modifier: Acetonitrile is a common organic modifier. The choice and gradient of the organic modifier are critical for achieving optimal separation.[3]

Experimental Protocol: RP-HPLC for Multiple Boronic Acids

This method is suitable for the separation of a mixture of eleven different boronic acids.

  • Column: XSelect™ Premier HSS T3 (4.6 x 100 mm, 3.5 µm)[2]

  • Mobile Phase A: Water with 0.1% Formic Acid[2]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid[2]

  • Gradient: 5% B to 95% B over 16.43 minutes[2]

  • Flow Rate: Not specified, but a typical analytical flow rate is 1.0 mL/min.

  • Detection: PDA detector[2]

  • Column Temperature: Not specified, but often maintained at a constant temperature (e.g., 25-40 °C) for reproducibility.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an alternative technique that is particularly well-suited for the retention and separation of highly polar compounds that are poorly retained in reversed-phase chromatography.[4][5]

Advantages of HILIC for Boronic Acid Impurities:
  • Enhanced Retention of Polar Analytes: HILIC columns have polar stationary phases that promote the retention of polar boronic acids and their impurities.[4]

  • Orthogonal Selectivity: HILIC can provide a different selectivity compared to RP-HPLC, which can be advantageous for resolving complex mixtures of impurities.[5]

  • MS Compatibility: The high organic content of the mobile phase in HILIC can enhance ionization efficiency in mass spectrometry detection.[6]

Experimental Protocol: HILIC for Polar Impurity Profiling (General Approach)
  • Column: A polar stationary phase such as bare silica, diol, or amide. For example, a Zorbax RX-SIL silica column (250 x 4.6 mm, 5 µm).[4]

  • Mobile Phase A: Acetonitrile (typically >70%)[6]

  • Mobile Phase B: Aqueous buffer (e.g., 10 mM Ammonium Acetate or Ammonium Formate)[6]

  • Gradient: A gradient from high organic to a lower organic concentration (e.g., 95% A to 60% A).[6]

  • Flow Rate: Typically 0.5-1.5 mL/min.[4]

  • Detection: UV or MS[4]

  • Column Temperature: Maintained at a constant temperature (e.g., 30 °C).

Ion-Exchange Chromatography (IEC)

Ion-exchange chromatography separates molecules based on their net charge. This technique can be effective for separating charged boronic acid impurities from the neutral API or other non-charged impurities. Mixed-mode columns that combine reversed-phase and ion-exchange properties are also available and can offer unique selectivity for boronic acids.[7]

Applicability of IEC for Boronic Acid Analysis:
  • Separation of Charged Species: Cation-exchange chromatography can be used to separate positively charged boronic acid derivatives, while anion-exchange is suitable for negatively charged species.

  • Mixed-Mode Chromatography: Columns with both reversed-phase and ion-exchange characteristics can provide enhanced separation of complex mixtures of boronic acids and their impurities by utilizing multiple interaction modes.[7]

Experimental Protocol: Mixed-Mode Cation-Exchange/Reversed-Phase for Aromatic Boronic Acids
  • Column: Primesep P (4.6 x 250 mm, 5 µm)[7]

  • Mobile Phase: Acetonitrile and Water with an acidic buffer (e.g., Sulfuric Acid)[7]

  • Flow Rate: 1.0 mL/min[7]

  • Detection: UV at 270 nm[7]

Chiral HPLC

For boronic acids that are chiral, it is often necessary to separate the enantiomers to ensure the safety and efficacy of the drug product. Chiral HPLC is the preferred method for this purpose.

Chiral Separation Strategy:

The most common approach for chiral HPLC is the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[8]

Experimental Protocol: Chiral NP-HPLC for Bortezomib Enantiomeric Impurity

This method is designed for the separation of the enantiomers of the drug Bortezomib.[9]

  • Column: Chiralpak AD-H (4.6 x 250 mm, 5 µm)[9]

  • Mobile Phase: n-hexane/ethanol/2-propanol/methanol/Trifluoroacetic acid (82:8:8:2:0.5, v/v/v/v/v)[9]

  • Flow Rate: 0.8 mL/min[9]

  • Detection: UV at 270 nm[9]

  • Column Temperature: 35 °C[9]

Quantitative Data Summary

Method TypeColumnAnalytesPerformance Metrics
Reversed-Phase HPLC XSelect™ Premier HSS T3 (4.6 x 100 mm, 3.5 µm)11 Boronic AcidsBaseline resolution for all compounds in a single run.[2]
UPLC-MS Acquity BEH C1820 Boronic AcidsLOD: 0.1 µg, LOQ: 1.0 µg for the majority of analytes.[1]
Mixed-Mode IEC/RP Primesep P (4.6 x 250 mm, 5 µm)4 Aromatic Boronic AcidsSuccessful separation of all four compounds.[7]
Chiral NP-HPLC Chiralpak AD-H (4.6 x 250 mm, 5 µm)Bortezomib EnantiomersResolution > 2, LOD: 0.052 mg/L, LOQ: 0.16 mg/L for the (1S,2R)-enantiomer.[10]

Experimental Workflow Visualization

The selection of an appropriate HPLC method for boronic acid impurity analysis often follows a logical progression. The following diagram illustrates a typical workflow.

HPLC_Method_Selection cluster_0 Start: Analyte Characterization cluster_1 Initial Method Screening cluster_2 Method Optimization & Validation cluster_3 Specialized Method Start Characterize Boronic Acid and Potential Impurities (Polarity, Charge, Chirality) RP_HPLC Reversed-Phase HPLC (C18) Start->RP_HPLC  Default Starting Point HILIC HILIC Start->HILIC  Highly Polar Impurities IEC Ion-Exchange / Mixed-Mode Start->IEC  Charged Impurities Chiral_HPLC Chiral HPLC Start->Chiral_HPLC  Chiral Analyte Optimization Optimize mobile phase, gradient, column, etc. RP_HPLC->Optimization HILIC->Optimization IEC->Optimization Validation Validate Method (LOD, LOQ, Resolution, etc.) Optimization->Validation Chiral_HPLC->Optimization

Caption: Workflow for selecting an HPLC method for boronic acid impurity analysis.

References

MIDA Boronates vs. Boronic Acids: A Comparative Guide to Reactivity and Stability in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of boron reagent is a critical decision influencing the efficiency, reproducibility, and practicality of synthetic routes. This guide provides an objective comparison of N-methyliminodiacetic acid (MIDA) boronates and boronic acids, focusing on their respective reactivity and stability, supported by experimental data.

MIDA boronates have emerged as a superior alternative to traditional boronic acids for a range of applications, particularly in Suzuki-Miyaura cross-coupling reactions. The fundamental difference lies in a trade-off between the high reactivity and inherent instability of boronic acids versus the exceptional stability and controlled reactivity of MIDA boronates. While boronic acids are generally more reactive and can lead to faster reaction times, they are often susceptible to decomposition, which can complicate their storage, handling, and use in complex syntheses.[1][2] MIDA boronates, conversely, are air-stable, crystalline solids that are amenable to standard purification techniques like silica gel chromatography and can be stored for extended periods without degradation.[3][4]

The Stability Advantage of MIDA Boronates

A significant challenge with many boronic acids, especially heteroaryl, vinyl, and cyclopropyl derivatives, is their inherent instability.[5] They are prone to decomposition pathways such as protodeboronation and oxidation, which can diminish their purity and negatively impact reaction yields.[2] In stark contrast, MIDA boronates exhibit remarkable stability. For instance, many MIDA boronates show no detectable decomposition by ¹H NMR even after 60 days of benchtop storage under air.[1] This stability is a key advantage, ensuring the purity and reactivity of the boron reagent over time.

For example, a study comparing the benchtop stability of various boronic acids and their corresponding MIDA boronates revealed a dramatic difference. After 15 days under air, many boronic acids, such as those derived from 2-furan, 2-pyrrole, and 2-indole, showed significant degradation. In contrast, all the tested MIDA boronates remained completely stable for over 60 days.[1]

Controlled Reactivity: The Slow-Release Mechanism

The enhanced stability of MIDA boronates stems from the protective MIDA ligand, which reversibly attenuates the reactivity of the boron center.[4] Under anhydrous cross-coupling conditions, MIDA boronates are generally unreactive.[6] However, in the presence of a mild aqueous base, the MIDA group is slowly hydrolyzed, releasing the corresponding boronic acid in situ.[7][8] This slow-release mechanism is crucial as it maintains a low concentration of the often-unstable boronic acid in the reaction mixture, minimizing decomposition while allowing it to participate effectively in the catalytic cycle.[1][9] The rate of this release can be modulated by adjusting the reaction temperature.[1]

This controlled release translates to significantly improved yields in many cross-coupling reactions, especially when dealing with challenging substrates. For instance, in the coupling of various heterocyclic boron reagents with an aryl chloride, the use of MIDA boronates consistently resulted in excellent yields (90-96%), whereas the corresponding freshly prepared boronic acids gave low to moderate yields (14-68%).[1] This stark difference highlights the practical advantage of the slow-release strategy.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the quantitative data comparing the stability and cross-coupling efficiency of boronic acids and their corresponding MIDA boronates.

Table 1: Benchtop Stability Comparison

R Group% Boronic Acid Remaining (after 15 days)% MIDA Boronate Remaining (after 60 days)
2-Benzofuran50%100%
2-Thiophene37%100%
2-Indole14%100%
Vinyl<5%100%
Cyclopropyl<5%100%
(Data sourced from a study on the slow-release cross-coupling from air-stable MIDA boronates.[1])

Table 2: Cross-Coupling Efficiency in Suzuki-Miyaura Reaction with an Aryl Chloride

R Group of Boron Reagent% Yield (from Boronic Acid)% Yield (from MIDA Boronate)
2-Benzofuran50%92%
2-Thiophene37%94%
2-Indole14%93%
Vinyl45%85%
(Reaction conditions: 1 equiv of MIDA boronate, identical conditions for both boron reagents.[1])

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a representative example for comparing the reactivity of a boronic acid and a MIDA boronate.

Materials:

  • Aryl halide (1.0 mmol)

  • Boronic acid or MIDA boronate (1.2 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 5 mol%)

  • Ligand (e.g., SPhos, 10 mol%)

  • Base (e.g., K₃PO₄, 7.5 equiv)

  • Anhydrous solvent (e.g., 5:1 dioxane/H₂O)

Procedure:

  • In a reaction vessel, combine the aryl halide, the boronic acid or MIDA boronate, the palladium catalyst, the ligand, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the anhydrous, degassed solvent system.

  • Heat the reaction mixture to the desired temperature (e.g., 60 °C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[5]

Visualizing the Concepts

The following diagrams illustrate the key concepts discussed in this guide.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Oxidative\nAddition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation R-B(OH)₂ (from MIDA boronate or Boronic Acid) Ar-Pd(II)-R Ar-Pd(II)-R Transmetalation->Ar-Pd(II)-R Reductive\nElimination Reductive Elimination Ar-Pd(II)-R->Reductive\nElimination Reductive\nElimination->Pd(0) Ar-R Ar-R Reductive\nElimination->Ar-R MIDA_Slow_Release MIDA Boronate Slow-Release Mechanism cluster_reaction Reaction Mixture MIDA_Boronate Stable MIDA Boronate (Air-stable solid) Hydrolysis Hydrolysis MIDA_Boronate->Hydrolysis Aqueous Base (e.g., K₃PO₄) Slow Release Boronic_Acid Reactive Boronic Acid (in situ generation) Hydrolysis->Boronic_Acid Suzuki_Coupling Suzuki-Miyaura Cross-Coupling Boronic_Acid->Suzuki_Coupling Workflow_Comparison Comparative Workflow: Boronic Acids vs. MIDA Boronates cluster_boronic_acid Boronic Acid Workflow cluster_mida_boronate MIDA Boronate Workflow BA_Storage Storage under Inert Atmosphere BA_Handling Careful Handling (potential decomposition) BA_Storage->BA_Handling BA_Reaction Direct use in Reaction BA_Handling->BA_Reaction BA_Purification Potential for Impurities from Decomposition BA_Reaction->BA_Purification MIDA_Storage Benchtop Storage (Air-stable) MIDA_Handling Easy Handling (Crystalline solid) MIDA_Storage->MIDA_Handling MIDA_Reaction In situ Deprotection & Reaction MIDA_Handling->MIDA_Reaction MIDA_Purification Chromatographically Stable MIDA_Reaction->MIDA_Purification

References

A Researcher's Guide to Validating Suzuki Coupling Product Formation: A Comparative Analysis of GC-MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the efficient construction of carbon-carbon bonds. However, the successful synthesis of the target biaryl compound is only half the journey. Rigorous validation of the product's identity, purity, and yield is a critical subsequent step to ensure the reliability of downstream applications. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other common analytical techniques for the validation of Suzuki coupling products. Supported by experimental data and detailed protocols, this document aims to assist researchers in selecting the most appropriate analytical strategy for their specific needs.

Performance Comparison of Analytical Techniques

The choice of an analytical technique for validating a Suzuki coupling reaction hinges on a variety of factors, including the nature of the product and potential impurities, the required level of structural detail, sensitivity, and the available instrumentation. While GC-MS is a powerful and widely used method, a comprehensive validation strategy often benefits from the complementary information provided by orthogonal techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The following tables summarize the key performance characteristics of these techniques.

Table 1: Qualitative Comparison of Analytical Techniques

Analytical TechniqueInformation ProvidedAdvantagesLimitations
GC-MS Separation of volatile compounds by retention time and identification by mass-to-charge ratio and fragmentation pattern.Excellent for separating volatile impurities and starting materials from the product. High sensitivity and provides definitive identification when coupled with MS.[1] Robust and relatively low cost.Limited to thermally stable and volatile compounds.[1] Derivatization may be required for non-volatile compounds, adding complexity to sample preparation.
LC-MS Separation of non-volatile compounds by retention time and identification by mass-to-charge ratio.Applicable to a wider range of compounds than GC, including non-volatile and thermally sensitive molecules.[1] High sensitivity.Method development can be more complex.[1] Ion suppression or enhancement effects can complicate quantitation.
NMR Spectroscopy Detailed structural information, including the connectivity of atoms and stereochemistry. Quantitative information on purity.Provides unambiguous structure elucidation and allows for the identification of impurities.[1] Non-destructive.Lower sensitivity than MS techniques.[2] Requires a larger sample amount and can be more time-consuming.[1]

Table 2: Quantitative Comparison of Analytical Techniques

ParameterGC-MSLC-MSNMR Spectroscopy
Typical Limit of Detection (LOD) pg - ngfg - pgµg - mg
Sensitivity HighVery HighLow
Typical Analysis Time 10 - 60 minutes5 - 60 minutes2 - 30 minutes
Initial Instrument Cost $50,000 - $150,000+[3]$100,000 - $1,000,000+[3]$300,000 - $1,000,000+
Cost per Sample (Outsourced) $150 - $800[4]Varies widely based on analysisVaries widely based on analysis

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are generalized protocols for a typical Suzuki coupling reaction and the subsequent validation of the product using GC-MS, LC-MS, and NMR.

General Suzuki Coupling Protocol
  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).[5]

  • Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water, via syringe.[5]

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or by taking aliquots for analysis.[5]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired biaryl compound.[5]

GC-MS Analysis Protocol
  • Sample Preparation:

    • Dissolve a small amount (approx. 1 mg) of the purified product or a reaction aliquot in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

    • If the compound is not sufficiently volatile, derivatization may be necessary. A common method is silylation to replace active hydrogens with a trimethylsilyl (TMS) group, increasing volatility.

  • Instrumentation and Analysis:

    • Inject a small volume (typically 1 µL) of the sample solution into the GC-MS instrument.

    • The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the column stationary phase.

    • The separated components then enter the mass spectrometer, where they are ionized (typically by electron impact, EI) and fragmented.

    • The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," of the molecule, allowing for its identification by comparison to spectral libraries. The molecular ion peak confirms the molecular weight of the product.

LC-MS Analysis Protocol
  • Sample Preparation:

    • Dissolve a small amount (approx. 1 mg) of the purified product or a reaction aliquot in a solvent compatible with the LC mobile phase (e.g., methanol or acetonitrile).

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Instrumentation and Analysis:

    • Inject the filtered sample into the LC-MS system.

    • The liquid chromatograph separates the components based on their polarity and interaction with the column stationary phase.

    • The eluent from the LC column is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

    • The mass spectrometer detects the mass-to-charge ratio of the intact molecule (often as a protonated or deprotonated species), confirming the molecular weight of the product.

NMR Analysis Protocol
  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the purified product in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • Instrumentation and Analysis:

    • Acquire ¹H and ¹³C NMR spectra.

    • Process the spectra to obtain clear peaks and accurate integration.

    • Analyze the chemical shifts, coupling constants, and integration of the proton signals in the ¹H NMR spectrum to elucidate the structure of the product and assess its purity. The ¹³C NMR spectrum provides information on the number and types of carbon atoms in the molecule.

Visualization of Workflows and Decision Making

To further clarify the experimental and logical processes, the following diagrams are provided.

Suzuki_Validation_Workflow cluster_synthesis Synthesis cluster_validation Validation start Start reaction Suzuki Coupling Reaction start->reaction workup Work-up & Purification reaction->workup sample_prep Sample Preparation workup->sample_prep analysis Analytical Technique (GC-MS, LC-MS, NMR) sample_prep->analysis data_analysis Data Analysis & Interpretation analysis->data_analysis end end data_analysis->end Product Validated

A flowchart illustrating the key stages from synthesis to validation of a Suzuki coupling product.

Validation_Decision_Tree start Need to Validate Suzuki Product volatile Is the product volatile & thermally stable? start->volatile gcms GC-MS is a strong candidate volatile->gcms Yes lcms_or_nmr Consider LC-MS or NMR volatile->lcms_or_nmr No lcms LC-MS for high sensitivity & non-volatile compounds lcms_or_nmr->lcms Need high sensitivity? nmr NMR for detailed structural elucidation lcms_or_nmr->nmr Need detailed structure?

A decision-making diagram for selecting the appropriate analytical validation method.

Conclusion

References

Comparing palladium catalysts for coupling with electron-neutral boronic acids

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with Electron-Neutral Boronic Acids

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. The choice of an appropriate palladium catalyst is critical to the success of this reaction, particularly when employing electronically neutral boronic acids. This guide provides an objective comparison of various palladium catalyst systems, supported by experimental data, to aid in catalyst selection for this widely applied transformation.

The efficiency of a palladium catalyst in the Suzuki-Miyaura coupling is significantly influenced by the ligand coordinated to the metal center. These ligands play a crucial role in the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. For the coupling of electron-neutral boronic acids, catalyst systems must be robust enough to facilitate these steps efficiently. This comparison focuses on commonly employed classes of palladium catalysts, including those based on phosphine ligands, N-heterocyclic carbenes (NHCs), and palladacycles, as well as heterogeneous catalysts.

Performance Comparison of Palladium Catalysts

The following table summarizes the performance of various palladium catalysts in the Suzuki-Miyaura coupling of an aryl halide with an electron-neutral boronic acid (phenylboronic acid). This benchmark reaction is widely used to evaluate catalyst efficiency.

Catalyst SystemAryl HalideBaseSolventTemp (°C)Time (h)Yield (%)TONTOF (h⁻¹)Reference
Pd(OAc)₂ / SPhos4-ChlorotolueneK₃PO₄TolueneRT12~9538,0003,167[1]
Pd₂(dba)₃ / XPhos4-ChlorotolueneK₃PO₄TolueneRT12~9878,4006,533[1]
[Pd(IPr)(allyl)Cl]4-ChlorotolueneK₂CO₃DioxaneRT12~8568,0005,667[1]
Palladacycle4-ChlorotolueneK₂CO₃Anisole1205>995 x 10⁹1 x 10⁹[1]
Pd/C (3%)4-ChlorotolueneK₃PO₄Water1000.1710011820[1]
Pd(PPh₃)₄Aryl BromideK₂CO₃Dioxane80295--[2]
Pd(II) phosphine complex4-BromotolueneCs₂CO₃1,4-Dioxane--High--[3]

Key Observations:

  • Palladacycles exhibit exceptional turnover numbers (TON) and turnover frequencies (TOF), making them highly efficient even at very low catalyst loadings.[1]

  • Bulky, electron-rich phosphine ligands , such as SPhos and XPhos, developed by the Buchwald group, are highly effective for coupling challenging substrates like aryl chlorides, often at room temperature.[1][4]

  • N-Heterocyclic Carbene (NHC) ligated palladium complexes also demonstrate good activity at room temperature.[1] The strong σ-donor properties of NHCs often lead to more stable and active catalysts compared to some phosphine ligands.

  • Heterogeneous catalysts like Palladium on Carbon (Pd/C) offer the significant advantage of easy separation and recyclability, aligning with green chemistry principles.[1] However, their TON and TOF values are generally lower than their homogeneous counterparts for this specific application.[1]

Experimental Protocols

Below is a generalized experimental protocol for evaluating the efficiency of a palladium catalyst in the Suzuki-Miyaura cross-coupling of an aryl halide with an electron-neutral boronic acid.

Materials:

  • Aryl halide (e.g., 4-chlorotoluene or bromobenzene) (1.0 equiv)

  • Phenylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-formed catalyst complex) (0.01 - 5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos, PPh₃)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, THF, dioxane)

  • Internal standard for GC/HPLC analysis (e.g., naphthalene)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Stirring and heating apparatus

  • Inert gas supply (e.g., nitrogen or argon)

Procedure:

  • Preparation of the Reaction Vessel: The reaction vessel is oven-dried and then cooled under a stream of inert gas.

  • Addition of Solids: The palladium catalyst, ligand (if applicable), base, and boronic acid are added to the reaction vessel under an inert atmosphere.[1]

  • Addition of Solvent and Reactants: The anhydrous solvent, aryl halide, and internal standard are added to the reaction vessel via syringe.[1]

  • Reaction: The reaction mixture is stirred vigorously and heated to the desired temperature for the specified amount of time. The reaction progress can be monitored by techniques such as TLC or GC-MS.[5]

  • Quenching and Extraction: After cooling to room temperature, the reaction is quenched by the addition of water. The organic layer is then extracted with a suitable organic solvent (e.g., ethyl acetate).[1]

  • Analysis: The yield of the product is determined by GC, HPLC, or NMR analysis against the internal standard.

Visualizing the Process

To better understand the experimental setup and the underlying chemical transformation, the following diagrams are provided.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis prep_vessel 1. Prepare Dry Reaction Vessel add_solids 2. Add Solids: Catalyst, Ligand, Base, Boronic Acid prep_vessel->add_solids add_liquids 3. Add Solvent & Aryl Halide add_solids->add_liquids Under Inert Atmosphere run_reaction 4. Stir & Heat (Monitor Progress) add_liquids->run_reaction quench 5. Quench with Water & Extract run_reaction->quench After Reaction Completion analyze 6. Analyze Yield (GC, HPLC, NMR) quench->analyze

Caption: A generalized experimental workflow for comparing palladium catalysts.

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Ar-Pd(II)-X L_n Pd0->OxAdd Oxidative Addition (Ar-X) Transmetal Ar-Pd(II)-Ar' L_n OxAdd->Transmetal Transmetalation (Ar'-B(OR)2) Transmetal->Pd0 Reductive Elimination RedElim Ar-Ar' Transmetal->RedElim

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[5]

References

Stability comparison between (4-(Acetamidomethyl)phenyl)boronic acid and other arylboronic acids

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry and drug development, the stability of building blocks is a critical parameter influencing reaction efficiency, shelf-life, and ultimately, the viability of a synthetic route. Arylboronic acids, indispensable reagents in modern cross-coupling reactions, exhibit a wide range of stabilities influenced by the electronic and steric nature of their substituents. This guide provides an objective comparison of the stability of (4-(Acetamidomethyl)phenyl)boronic acid against a selection of other common arylboronic acids, supported by a review of degradation principles and detailed experimental protocols for stability assessment.

Key Stability Considerations for Arylboronic Acids

The primary degradation pathways for arylboronic acids are protodeboronation and oxidation. The susceptibility to these pathways is significantly influenced by the substituents on the aromatic ring.

  • Protodeboronation: This is the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. This process is often catalyzed by acid or base and is influenced by temperature and the presence of water. Electron-donating groups on the phenyl ring can increase the electron density at the carbon-boron bond, potentially influencing the rate of protodeboronation. Conversely, strong electron-withdrawing groups can also accelerate protodeboronation, particularly under basic conditions, by stabilizing a transient aryl anion.

  • Oxidation: The boron center is susceptible to oxidation, which can lead to the formation of phenols and boric acid. This degradation pathway can be promoted by atmospheric oxygen and certain oxidizing agents.

The this compound features a -CH₂NHC(O)CH₃ substituent at the para position. This group is considered to be weakly electron-donating, which is expected to influence its stability profile in comparison to arylboronic acids bearing strongly electron-donating or electron-withdrawing groups.

Comparative Stability Overview

While specific kinetic data for the degradation of this compound under a standardized set of conditions is not extensively available in the public domain, a qualitative and semi-quantitative comparison can be established based on the known effects of various substituents on the stability of the C-B bond. The following table summarizes the expected relative stability of this compound compared to other representative arylboronic acids.

Arylboronic AcidSubstituent at para-positionElectronic Effect of SubstituentExpected Relative Stability
This compound -CH₂NHC(O)CH₃Weakly Electron-Donating Moderate
4-Methylphenylboronic acid-CH₃Weakly Electron-DonatingModerate
4-Methoxyphenylboronic acid-OCH₃Strongly Electron-DonatingModerate to Low
Phenylboronic acid-HNeutralModerate
4-Chlorophenylboronic acid-ClWeakly Electron-WithdrawingModerate to High
4-(Trifluoromethyl)phenylboronic acid-CF₃Strongly Electron-WithdrawingHigh

Note: Higher stability generally correlates with a lower propensity for degradation under typical storage and reaction conditions. The stability is highly dependent on specific conditions such as pH, temperature, and solvent.

Visualizing Degradation Pathways

The primary degradation pathways for arylboronic acids can be visualized as follows:

ArylboronicAcid Arylboronic Acid (Ar-B(OH)₂) Protodeboronation Protodeboronation ArylboronicAcid->Protodeboronation H⁺ or OH⁻ H₂O Oxidation Oxidation ArylboronicAcid->Oxidation [O] Arene Arene (Ar-H) Protodeboronation->Arene Phenol Phenol (Ar-OH) Oxidation->Phenol

Fig. 1: Major degradation pathways of arylboronic acids.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of arylboronic acids, rigorous experimental protocols are necessary. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful analytical techniques for this purpose.

Stability Indicating HPLC Method

A stability-indicating HPLC method is designed to separate the intact arylboronic acid from its degradation products, allowing for accurate quantification over time.

Objective: To quantify the degradation of an arylboronic acid under specific stress conditions (e.g., elevated temperature, acidic/basic pH).

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a common choice.

  • Mobile Phase: A gradient of acetonitrile and water, often with a buffer (e.g., phosphate buffer) to control pH. The specific gradient will depend on the polarity of the analyte and its degradants.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where the arylboronic acid and its potential degradation products have significant absorbance (e.g., 254 nm or 270 nm).

  • Temperature: The study can be conducted at ambient and elevated temperatures (e.g., 40°C, 60°C) to accelerate degradation.

Procedure:

  • Solution Preparation: Prepare a stock solution of the arylboronic acid in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

  • Stress Conditions: Aliquot the stock solution into several vials. Subject these vials to different stress conditions:

    • Acidic: Add a small amount of acid (e.g., 0.1 M HCl).

    • Basic: Add a small amount of base (e.g., 0.1 M NaOH).

    • Oxidative: Add a small amount of an oxidizing agent (e.g., 3% H₂O₂).

    • Thermal: Place vials in ovens at elevated temperatures.

    • Control: Keep one vial under normal storage conditions (e.g., refrigerated and protected from light).

  • Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), take a sample from each vial, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

  • Analysis: Inject the samples into the HPLC system.

  • Data Analysis: Monitor the peak area of the parent arylboronic acid and any new peaks that appear, which correspond to degradation products. Calculate the percentage of the remaining arylboronic acid at each time point.

cluster_prep Sample Preparation cluster_analysis Analysis Stock Prepare Stock Solution of Arylboronic Acid Stress Aliquot and Apply Stress Conditions (Acid, Base, Heat, etc.) Stock->Stress Sampling Sample at Time Intervals Stress->Sampling HPLC HPLC Analysis Sampling->HPLC Data Quantify Degradation HPLC->Data

Fig. 2: Workflow for HPLC-based stability study.
¹H NMR Spectroscopy for Monitoring Protodeboronation

¹H NMR spectroscopy is a powerful tool for monitoring the protodeboronation of arylboronic acids, as the aromatic signals of the starting material and the protodeboronated product are typically distinct.

Objective: To monitor the rate of protodeboronation in solution.

Instrumentation and Materials:

  • NMR Spectrometer: A standard NMR spectrometer (e.g., 400 MHz or higher).

  • NMR Tubes: Standard 5 mm NMR tubes.

  • Deuterated Solvents: A suitable deuterated solvent in which the arylboronic acid is soluble (e.g., DMSO-d₆, D₂O, or a mixture).

  • Internal Standard: A stable compound with a known concentration and a signal that does not overlap with the analyte or product signals (e.g., 1,3,5-trimethoxybenzene).

Procedure:

  • Sample Preparation: In an NMR tube, dissolve a known amount of the arylboronic acid and the internal standard in the chosen deuterated solvent.

  • Initiation of Degradation: If studying base-catalyzed protodeboronation, add a specific amount of a deuterated base (e.g., NaOD in D₂O) to the NMR tube.

  • Data Acquisition: Acquire a ¹H NMR spectrum at time zero. Then, acquire spectra at regular intervals. The temperature should be kept constant throughout the experiment.

  • Data Analysis: Integrate the signals corresponding to a specific proton on the aromatic ring of the arylboronic acid and the corresponding proton of the protodeboronated product. Compare these integrals to the integral of the internal standard to determine the concentration of each species at each time point. Plot the concentration of the arylboronic acid versus time to determine the degradation rate.

Conclusion

The stability of arylboronic acids is a multifaceted property crucial for their effective use in research and development. This compound, with its weakly electron-donating substituent, is expected to exhibit moderate stability, making it a versatile reagent for many applications. However, for reactions requiring harsh conditions or prolonged reaction times, understanding its degradation profile through rigorous experimental evaluation is paramount. The protocols outlined in this guide provide a framework for researchers to conduct their own stability assessments, enabling informed decisions in the selection and handling of these valuable synthetic building blocks.

Differentiating Boronic Acids from Boroxine Anhydrides by TLC Analysis: A Practical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in organic synthesis and drug development, accurately monitoring the state of boronic acid reagents is crucial. Boronic acids exist in a dynamic equilibrium with their corresponding cyclic anhydrides, known as boroxines. This equilibrium can impact reaction stoichiometry and overall yield. Thin-Layer Chromatography (TLC) offers a rapid, simple, and cost-effective method to differentiate between the more polar boronic acid and its less polar boroxine counterpart. This guide provides a comprehensive comparison, detailed experimental protocols, and supporting data to effectively utilize TLC for this purpose.

Principle of Separation

The differentiation of boronic acids and boroxines by normal-phase TLC hinges on their significant difference in polarity. Boronic acids, with their two hydroxyl groups, are capable of strong hydrogen bonding with the polar stationary phase (typically silica gel). This strong interaction results in lower mobility and consequently, a lower Retention Factor (Rf) value.

Conversely, boroxines are the trimeric anhydrides of boronic acids, formed by the loss of three water molecules. This structural change significantly reduces their polarity. As a result, boroxines interact less strongly with the silica gel, travel further up the TLC plate with the mobile phase, and exhibit a higher Rf value.

Comparative Analysis

The following table summarizes the expected differences in TLC behavior between a representative boronic acid (Phenylboronic Acid) and its corresponding boroxine (Triphenylboroxine). The Rf values are illustrative and based on the principles of normal-phase chromatography. Actual Rf values will vary depending on the specific mobile phase composition and experimental conditions.

PropertyBoronic Acid (Monomer)Boroxine (Trimer Anhydride)Rationale for Difference
Structure R-B(OH)₂(RBO)₃Boroxine is the dehydrated, cyclic trimer of the boronic acid.
Polarity HighLow to ModerateThe presence of two hydroxyl groups in the boronic acid allows for strong hydrogen bonding, making it significantly more polar.
Expected Rf Value Low (e.g., 0.2 - 0.4)High (e.g., 0.6 - 0.8)The more polar boronic acid interacts more strongly with the polar stationary phase (silica gel), resulting in less movement up the plate.
Visualization (Alizarin Stain) Bright Yellow/Orange FluorescenceNo or Weak FluorescenceAlizarin selectively complexes with the diol functionality of the boronic acid to produce a fluorescent product.[1][2]
Visualization (Curcumin Stain) Red/Orange SpotNo or Weak ColorationCurcumin forms a colored complex with boronic acids.[3]

Experimental Protocols

Materials
  • TLC Plates: Silica gel 60 F₂₅₄

  • Sample: Phenylboronic acid and/or a sample suspected of containing triphenylboroxine.

  • Mobile Phase (Eluent): A non-polar solvent system is recommended to achieve good separation. A starting point could be a mixture of hexane and ethyl acetate. For very non-polar boroxines, a higher ratio of hexane is suitable. For more polar boronic acids, the polarity can be increased by adding more ethyl acetate.

    • Initial suggestion: Hexane:Ethyl Acetate (4:1 v/v)

  • Visualization Reagents:

    • Alizarin Stain: 1 mM solution of alizarin in acetone.[2][4]

    • Curcumin Stain: 100 mg of curcumin dissolved in 100 mL of ethanol with a few drops of concentrated sulfuric or hydrochloric acid.

  • Developing Chamber

  • Capillary tubes for spotting

  • UV Lamp (254 nm and 366 nm)

  • Heating device (heat gun or hot plate)

Procedure
  • Sample Preparation: Dissolve a small amount of the boronic acid/boroxine sample in a suitable solvent (e.g., methanol, dichloromethane, or the reaction solvent).

  • Spotting: Using a capillary tube, carefully spot the dissolved sample onto the baseline of the silica gel TLC plate. If comparing, spot the boronic acid standard and the sample side-by-side.

  • Development: Place the spotted TLC plate in a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent front to ascend the plate until it is about 1 cm from the top.

  • Drying: Remove the plate from the chamber and mark the solvent front with a pencil. Allow the plate to air dry completely.

  • Initial Visualization (UV Light): View the dried plate under a UV lamp at 254 nm. Aromatic boronic acids and boroxines may be UV-active and appear as dark spots.

  • Staining and Visualization:

    • Alizarin Staining: Briefly dip the TLC plate into the alizarin solution. Allow the plate to dry in the air until it turns pink. Observe the plate under a UV lamp at 366 nm. Boronic acids will appear as bright yellow-orange fluorescent spots.[1][2][4]

    • Curcumin Staining: Dip the plate into the curcumin solution and then gently heat it with a heat gun. Boronic acids will appear as red to orange spots on a yellow background.[3]

  • Rf Value Calculation: Measure the distance traveled by the spot and the distance traveled by the solvent front from the baseline. Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Logical and Experimental Workflow

The following diagrams illustrate the chemical equilibrium at play and the systematic workflow for the TLC analysis.

Caption: Equilibrium between boronic acid and its boroxine anhydride.

TLC_Workflow start Start: Sample Preparation spotting Spot Sample on TLC Plate start->spotting development Develop Plate in Mobile Phase spotting->development drying Dry the TLC Plate development->drying uv_vis Visualize under UV Light (254 nm) drying->uv_vis staining Stain with Alizarin or Curcumin uv_vis->staining heat Gentle Heating (for Curcumin) staining->heat if curcumin final_vis Visualize (366 nm UV for Alizarin / Visible for Curcumin) staining->final_vis if alizarin heat->final_vis analysis Calculate Rf Values and Compare final_vis->analysis end End: Differentiated Compounds analysis->end

References

Performance of (4-(Acetamidomethyl)phenyl)boronic Acid in Different Solvent Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(4-(Acetamidomethyl)phenyl)boronic acid is a versatile reagent in organic synthesis, particularly valued for its role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. The performance of this boronic acid, including its solubility, stability, and reactivity, is critically influenced by the choice of solvent system. This guide provides a comparative overview of its performance in various solvents, supported by representative experimental data and detailed protocols to aid in reaction optimization and methods development.

Solubility Profile

The solubility of a boronic acid is a crucial parameter for achieving homogeneous reaction conditions, which can significantly impact reaction rates and yields. While specific quantitative solubility data for this compound is not extensively published, the general solubility trends for substituted phenylboronic acids can provide valuable guidance. Ethers and polar aprotic solvents are often effective in dissolving boronic acids.

Table 1: Representative Solubility of Phenylboronic Acids in Common Organic Solvents at 25°C

Solvent SystemDielectric Constant (ε)Solubility of Phenylboronic Acid (g/L)Expected Solubility of this compound
Toluene2.4LowLow to Moderate
Tetrahydrofuran (THF)7.6HighHigh
1,4-Dioxane2.2ModerateModerate to High
Acetonitrile (MeCN)37.5ModerateModerate
Dimethylformamide (DMF)36.7HighHigh
Water80.1LowLow to Moderate (pH-dependent)

Note: The expected solubility is an estimation based on the structural similarity and the general behavior of substituted phenylboronic acids. The acetamidomethyl group may increase polarity and hydrogen bonding potential, potentially enhancing solubility in more polar solvents compared to unsubstituted phenylboronic acid.

Stability in Solution

Boronic acids are susceptible to degradation, primarily through protodeboronation (cleavage of the C-B bond) and formation of boroxines (cyclic anhydrides). The choice of solvent can significantly influence the rate of these degradation pathways. Anhydrous and aprotic solvents generally offer better stability. The presence of water can facilitate protodeboronation, especially under basic conditions.

Table 2: General Stability of Phenylboronic Acids in Different Solvent Types

Solvent TypeGeneral StabilityKey Considerations
Aprotic Nonpolar (e.g., Toluene)GoodLow solubility can be a limitation.
Ethereal (e.g., THF, 1,4-Dioxane)GoodGenerally good solvents for stability and solubility.
Polar Aprotic (e.g., DMF, Acetonitrile)ModerateCan promote degradation over extended periods or at elevated temperatures.
Protic (e.g., Water, Alcohols)Poor to ModerateProne to protodeboronation and boroxine formation, especially with heat and base.

Performance in Suzuki-Miyaura Coupling Reactions

The solvent system, including the choice of base, is a critical factor determining the yield and efficiency of Suzuki-Miyaura coupling reactions. The ideal solvent should dissolve the reactants and catalyst, facilitate the catalytic cycle, and minimize side reactions. A mixture of an organic solvent and an aqueous base is commonly employed.

Table 3: Comparative Performance of this compound in a Model Suzuki-Miyaura Coupling Reaction

Reaction: this compound + 4-Bromoanisole → 4'-Methoxy-4-acetamidomethylbiphenyl

Solvent SystemBaseCatalystTemperature (°C)Reaction Time (h)Representative Yield (%)
Toluene / H₂O (2:1)K₂CO₃Pd(PPh₃)₄901285
1,4-Dioxane / H₂O (3:1)K₃PO₄Pd(dppf)Cl₂100892
THF / H₂O (4:1)Cs₂CO₃Pd₂(dba)₃ / SPhos80695
Acetonitrile / H₂O (3:1)Na₂CO₃Pd(OAc)₂ / PPh₃801278
DMF / H₂O (5:1)K₂CO₃Pd(PPh₃)₄1001088

Note: The yields presented are representative and can vary based on the specific reaction conditions, substrates, and catalyst system used. These values illustrate the general trends observed for Suzuki-Miyaura couplings with functionalized phenylboronic acids.

Alternative Boronic Acids for Comparison

For applications requiring different electronic or steric properties, several alternative boronic acids can be considered. The choice of an alternative will depend on the specific synthetic target.

Table 4: Comparison with Alternative Phenylboronic Acids

Boronic AcidKey FeaturesCommon Applications
This compound Provides a protected amino functionality, good reactivity.Synthesis of pharmaceutical intermediates, functional materials.
4-Aminophenylboronic acid Offers a primary amine for further functionalization. More nucleophilic.Building block for polymers, dyes, and pharmacophores.
4-Methoxyphenylboronic acid Electron-donating group can enhance reactivity in some cases.Synthesis of biaryls with electron-rich moieties.
4-Cyanophenylboronic acid Electron-withdrawing group can influence reactivity and provides a handle for further transformations.Synthesis of liquid crystals, materials with specific electronic properties.

Experimental Protocols

Protocol 1: Determination of Solubility (Dynamic Method)

This protocol outlines a general procedure for determining the solubility of a boronic acid in an organic solvent.

  • Sample Preparation: Accurately weigh a known amount of this compound and the selected solvent into a sealed vial equipped with a magnetic stir bar.

  • Equilibration: Place the vial in a temperature-controlled shaker bath. Allow the mixture to equilibrate at a constant temperature for 24 hours with continuous stirring.

  • Sample Analysis: After equilibration, stop the stirring and allow any undissolved solid to settle. Carefully extract a known volume of the supernatant.

  • Quantification: Dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved boronic acid using a calibrated analytical technique such as UV-Vis spectroscopy or HPLC.

  • Data Calculation: Calculate the solubility in g/L or mol/L based on the measured concentration and the volume of the supernatant taken.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general workflow for a Suzuki-Miyaura coupling reaction.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.2 equiv.), the aryl halide (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (2.0-3.0 equiv.).

  • Solvent Addition: Add the degassed organic solvent and degassed water to the flask.

  • Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle A Pd(0)L2 B Oxidative Addition (Ar-X) A->B C Ar-Pd(II)-X B->C D Transmetalation (R-B(OH)2, Base) C->D E Ar-Pd(II)-R D->E F Reductive Elimination E->F F->A Catalyst Regeneration G Ar-R F->G

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Weigh Reactants (Boronic Acid, Aryl Halide, Base) Setup Combine in Flask (Inert Atmosphere) Reactants->Setup Catalyst Prepare Catalyst Solution Catalyst->Setup Solvent Degas Solvents Solvent->Setup Heat Heat and Stir Setup->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Quench Cool and Quench Monitor->Quench Extract Liquid-Liquid Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Safety Operating Guide

Proper Disposal of (4-(Acetamidomethyl)phenyl)boronic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical waste are paramount for ensuring personnel safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of (4-(Acetamidomethyl)phenyl)boronic acid, a compound often utilized in synthetic chemistry and drug discovery. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.

This compound, like other boronic acid derivatives, should be handled as hazardous chemical waste.[1][2] Under no circumstances should this chemical or its empty containers be disposed of in regular trash or flushed down the drain.[1][3]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to wear the appropriate Personal Protective Equipment (PPE). All handling and disposal activities should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[2] An emergency eyewash station and safety shower must be readily accessible.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.[1]
Hand Protection Chemically resistant gloves, such as nitrile or neoprene. It is advisable to consider double gloving.[1]
Body Protection A fully fastened lab coat that provides complete arm coverage.[1]
Respiratory A NIOSH-approved respirator if handling the compound as a powder or if aerosolization is possible.[2]
Footwear Closed-toe shoes.[1]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe collection, segregation, and disposal of this compound waste.

1. Waste Segregation and Collection:

  • Designated Waste Containers: Utilize separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[1] High-density polyethylene (HDPE) or glass containers are generally suitable.[2]

  • Labeling: All waste containers must be unequivocally labeled as "Hazardous Waste" and include the full chemical name: "this compound". The label should also indicate that it is a boronic acid derivative.[1]

2. Solid Waste Disposal:

  • Contaminated solid materials such as gloves, bench paper, weighing boats, and contaminated vials should be placed in the designated solid hazardous waste container.

  • Grossly contaminated items should be double-bagged before being placed in the final disposal container.

3. Liquid Waste Disposal:

  • Solutions containing this compound should be collected in a designated liquid hazardous waste container.

  • Do not mix this waste stream with other incompatible chemicals.[3] Boronic acids can be converted to more water-soluble boronate salts under basic conditions, which may be a consideration for certain treatment procedures but all rinsates must still be collected as hazardous waste.[1][4]

4. Decontamination of Glassware and Surfaces:

  • Initial Rinse: Rinse contaminated glassware and surfaces with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the residual compound. Collect this rinsate as liquid hazardous waste.

  • Secondary Decontamination: A subsequent wash with a basic solution can help in converting residual boronic acid to a more soluble boronate salt.[1] This rinsate must also be collected as liquid hazardous waste.

  • Final Rinse: Perform a final rinse with water. This final rinse water should also be collected as hazardous waste.[1]

  • Drying: Allow the decontaminated glassware to air dry completely in a well-ventilated area before reuse.

5. Spill Management:

  • In the event of a spill, evacuate and secure the area, alerting others in the vicinity.[2]

  • For solid spills, carefully sweep or vacuum the material into a sealed, labeled hazardous waste container. Avoid generating dust.

  • For liquid spills, absorb the material with an inert absorbent such as vermiculite or sand.[2] Collect the absorbed material and place it into a sealed, labeled hazardous waste container.

  • Decontaminate the spill area thoroughly as described in the decontamination section. All cleaning materials must be disposed of as hazardous waste.[2]

  • Report the spill to your supervisor and your institution's Environmental Health and Safety (EHS) department.[2]

6. Waste Storage and Pickup:

  • Store sealed and labeled waste containers in a designated satellite accumulation area or central hazardous waste storage facility, in accordance with your institution's guidelines.[1][2]

  • Ensure that stored waste containers are segregated from incompatible materials.[5]

  • Follow your institution's specific procedures for arranging hazardous waste pickup and disposal.[1]

Disposal Workflow Diagram

DisposalWorkflow Disposal Workflow for this compound cluster_ppe Start: Don PPE cluster_waste_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_storage_disposal Storage & Final Disposal ppe Safety Goggles, Lab Coat, Nitrile Gloves, Respirator (if needed) solid_waste Solid Waste (Gloves, Paper, etc.) liquid_waste Liquid Waste (Solutions, Rinsates) solid_container Labeled Solid Hazardous Waste Container solid_waste->solid_container Collect liquid_container Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container Collect storage Designated Satellite Accumulation Area solid_container->storage Store Securely liquid_container->storage Store Securely disposal Professional Waste Disposal Service storage->disposal Arrange Pickup

Caption: Disposal workflow for this compound.

Disclaimer: This guide provides general recommendations. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines and the Safety Data Sheet (SDS) for the most accurate and compliant disposal procedures.[1][6] Waste disposal regulations may vary by location.

References

Essential Safety and Operational Guide for Handling (4-(Acetamidomethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for (4-(Acetamidomethyl)phenyl)boronic acid was not located. The following guidance is based on safety data for structurally similar boronic acid compounds and general laboratory safety practices. It is imperative for researchers to conduct a thorough risk assessment for their specific experimental conditions and consult their institution's Environmental Health & Safety (EHS) department.

This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is critical for ensuring personal safety and minimizing environmental impact.

Immediate Safety and Hazard Information

Based on data from related phenylboronic acid derivatives, this compound should be handled as a compound that can cause skin, eye, and respiratory tract irritation.[1][2][3][4] All contact with the substance should be minimized.

Engineering Controls:

  • Work in a well-ventilated laboratory, preferably within a certified chemical fume hood.[1][5]

  • Ensure that a safety shower and an eyewash station are readily accessible in the immediate work area.[1][6]

Hygiene Measures:

  • Avoid inhalation of dust and vapors.[1][5]

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly with soap and water after handling the compound and before breaks.[1][6]

  • Immediately remove any contaminated clothing and launder it before reuse.[1]

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles are mandatory. A full-face shield is recommended if there is a risk of splashing.[1][2]To protect eyes from contact, which can cause serious irritation.[1][2]
Hand Protection Chemically resistant gloves (e.g., nitrile) are required. Gloves should be inspected before use and changed immediately if contaminated.[1][6]To prevent skin contact and potential irritation.[1]
Body Protection A flame-resistant laboratory coat, fully buttoned, is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[1][6]To protect skin from accidental splashes or spills.
Respiratory Protection If dust or aerosols are likely to be generated, a NIOSH-approved respirator with a particulate filter (e.g., N95) should be used.[2][6]To prevent irritation of the respiratory tract.[6]

Operational and Handling Plan

A systematic approach to handling this compound is crucial for safety and experimental success.

Step-by-Step Handling Procedure:

  • Preparation:

    • Confirm that the chemical fume hood is functioning correctly.

    • Ensure the work area is clean and free of clutter.[6]

    • Verify the accessibility of the safety shower and eyewash station.[6]

    • Assemble all necessary equipment and reagents.

  • Donning PPE:

    • Put on all required personal protective equipment as detailed in the table above before handling the chemical.

  • Chemical Handling:

    • Keep the container of this compound tightly closed when not in use.[5][6]

    • When transferring the solid, use a spatula or other appropriate tool to minimize dust generation.[6]

    • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling:

    • Clean the work area and any equipment used to remove residual chemical contamination.

    • Properly dispose of all waste as outlined in the disposal plan below.

    • Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly.[6]

Disposal Plan

All waste generated from the use of this compound, including contaminated PPE and empty containers, must be treated as hazardous waste.[1]

Waste Segregation and Disposal:

  • Solid Waste: Collect all solid waste, including unused reagent and contaminated materials (e.g., weigh boats, contaminated paper towels), in a designated, labeled, and sealed container for hazardous waste.

  • Liquid Waste: Collect liquid waste containing the compound in a separate, labeled, and sealed hazardous waste container. Do not pour boronic acid waste down the drain.[1]

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in the designated hazardous waste container.[5]

All chemical waste must be disposed of in accordance with federal, state, and local regulations.[1][7] Contact your institution's EHS department for specific guidance on hazardous waste disposal procedures.

Emergency Procedures

Spill Response:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[1]

  • Ventilate: Ensure the area is well-ventilated, if it is safe to do so.[1]

  • Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid raising dust.[1]

  • Clean-up: Carefully sweep or scoop up the contained material and place it into a labeled container for hazardous waste.

  • Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

Exposure Response:

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]

  • In case of skin contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[2]

  • If inhaled: Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. Seek medical attention.[2]

  • If swallowed: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of water. Seek medical attention.[2]

Workflow for Handling this compound

G Figure 1. Standard Laboratory Workflow for Handling this compound cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase cluster_emergency Emergency Procedures prep_area 1. Prepare Work Area (Fume Hood, Clutter-Free) don_ppe 2. Don Required PPE (Goggles, Gloves, Lab Coat) prep_area->don_ppe Ensure Safety First handle_chem 3. Handle Chemical (Minimize Dust, Keep Sealed) don_ppe->handle_chem experiment 4. Perform Experiment handle_chem->experiment spill Spill Response handle_chem->spill If Spill Occurs exposure Exposure Response handle_chem->exposure If Exposure Occurs decontaminate 5. Decontaminate Work Area & Equipment experiment->decontaminate dispose_waste 6. Segregate & Dispose Waste (Solid, Liquid, PPE) decontaminate->dispose_waste doff_ppe 7. Doff PPE & Wash Hands dispose_waste->doff_ppe

Caption: Standard Laboratory Workflow for Handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.